molecular formula C14H16O5 B1519445 Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate CAS No. 1019380-58-5

Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate

Cat. No.: B1519445
CAS No.: 1019380-58-5
M. Wt: 264.27 g/mol
InChI Key: FOYIOUKZWQKBEG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C14H16O5 and its molecular weight is 264.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-3-18-13-8-6-5-7-10(13)11(15)9-12(16)14(17)19-4-2/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYIOUKZWQKBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction and Molecular Overview

Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate belongs to the family of ethyl 4-aryl-2,4-dioxobutanoates, which are recognized as important intermediates in the synthesis of various heterocyclic compounds and have been explored for their biological activities, including potential as kinase inhibitors.[2] The core structure features a butanoate chain with two ketone functionalities at the 2- and 4-positions, an ethyl ester group, and an ortho-substituted ethoxyphenyl moiety.

The presence of the β-dicarbonyl system is a defining feature, leading to the existence of a keto-enol tautomeric equilibrium.[3][4] This equilibrium significantly influences the compound's reactivity, spectroscopic signature, and physical properties. Understanding this dynamic is crucial for any application or further chemical modification.

Chemical Structure and Identifiers

The structure of this compound combines an aromatic ring with a flexible, functionalized aliphatic chain.

structure cluster_phenyl cluster_chain C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 O5 O C2->O5 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O C7->O1 C8 C C7->C8 C9 C C8->C9 O2 O C9->O2 C10 C C9->C10 O3 O C10->O3 O4 O C10->O4 C11 C O4->C11 C12 C C11->C12 C13 C O5->C13 C14 C C13->C14

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers (Predicted)

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₄H₁₆O₅
Molecular Weight 264.27 g/mol
Canonical SMILES CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1OCC
InChI Key (Predicted)

| CAS Number | Not assigned |

Keto-Enol Tautomerism

A critical aspect of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of a conjugated π-system and a six-membered intramolecular hydrogen-bonded ring.[3] This equilibrium is solvent-dependent, with non-polar solvents typically favoring the enol form.[5]

tautomerism Keto Keto Form Enol Enol Form Keto->Enol synthesis_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Acetophenone 2-Ethoxyacetophenone Condensation Claisen Condensation Acetophenone->Condensation Oxalate Diethyl Oxalate Oxalate->Condensation Base Sodium Ethoxide (Base) Base->Condensation Solvent Anhydrous Ethanol Solvent->Condensation Workup Acidic Workup (e.g., dilute HCl) Condensation->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols provide standardized methods for determining key physicochemical properties.

Protocol: Melting Point Determination

This protocol describes the determination of the melting point range using a capillary method, a fundamental technique for assessing purity. [6][7]

  • Sample Preparation:

    • Place a small amount of the crystalline compound on a clean, dry watch glass.

    • Finely crush the solid into a powder using a spatula.

    • Press the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 2-3 mm. [8]2. Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp).

    • Ensure the sample is visible through the magnifying lens.

  • Measurement:

    • Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating slowly and record the temperature at which the last crystal melts (T₂).

    • The melting point range is reported as T₁ - T₂. A narrow range (< 2 °C) is indicative of high purity.

Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination, a gold-standard method in pharmaceutical and chemical research. [9]

solubility_workflow Start Add excess solid to solvent in a sealed vial Equilibrate Agitate at constant temp. (e.g., 24-72 hours) Start->Equilibrate Step 1 Separate Phase Separation (Centrifuge & Filter) Equilibrate->Separate Step 2 Analyze Quantify solute in filtrate (e.g., HPLC, UV-Vis) Separate->Analyze Step 3 Result Report solubility (mg/mL or mol/L) at specified temperature Analyze->Result Step 4

Caption: Workflow for the Shake-Flask Solubility Determination Method. [9]

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, hexane) in a sealed glass vial. "Excess" means undissolved solid should be clearly visible.

  • Equilibration:

    • Place the vial in a shaker or on a stirrer plate in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. [9]3. Phase Separation:

    • Allow the suspension to settle. For finer particles, centrifuge the vial to pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, particle-free saturated solution.

  • Quantification:

    • Accurately dilute the filtrate with a suitable solvent.

    • Determine the concentration of the compound in the diluted filtrate using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the original concentration in the undissolved filtrate to determine the solubility.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the physicochemical properties of this compound. By synthesizing data from analogous compounds and applying fundamental principles of organic chemistry, we have established a robust profile for this molecule. The inherent keto-enol tautomerism has been highlighted as a central feature influencing its properties. The provided experimental protocols offer a clear path for researchers to empirically validate these predictions and further characterize this promising synthetic intermediate.

References

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Infrared Spectroscopy. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Melting point determination. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Rafinejad, A., Fallah-Tafti, A., Tiwari, R., Nasrolahi Shirazi, A., Mandal, D., Parang, K., Foroumadi, A., & Akbarzadeh, T. (2015). Synthesis and Evaluation of Ethyl 2, 4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. Retrieved from [Link]

  • Ester infrared spectra. (2015, January 12). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

  • Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(15), 3872-3875.
  • Mastering β-keto esters. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved from [Link]

  • Rafinejad, A., Fallah-Tafti, A., Tiwari, R., et al. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. Retrieved from [Link]

  • Trapp, C., Herrmann, C., Drewniok, C., Greif, D., & Hofrichter, M. (2021). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Current Organocatalysis, 8(2), 238-248. Retrieved from [Link]

  • Synthesis and evaluation of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Mass Spectra of β-Keto Esters. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • Mass Spectra of β-Keto Esters. (1966). Canadian Journal of Chemistry, 44(23), 2793-2798.
  • Trapp, C., Herrmann, C., Drewniok, C., Greif, D., & Hofrichter, M. (2020). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Current Organocatalysis, 8(2). Retrieved from [Link]

  • KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. (1966). Canadian Journal of Chemistry, 44(17), 2005-2019.
  • ethyl 2,4-dioxo-4-phenylbutanoate. (2024, April 9). ChemBK. Retrieved from [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). Chemistry Central Journal, 7, 121.
  • Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. (2022). ChemRxiv. Retrieved from [Link]

  • Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. (2024, February 21). ResearchGate. Retrieved from [Link]

  • 22.1: Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. PubChem. Retrieved from [Link]

  • Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate. PubChem. Retrieved from [Link]

  • Ethyl 4-(2-ethoxy-2-oxoethoxy)butanoate. PubChem. Retrieved from [Link]

  • Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(8), 1694-1698.
  • Bowie, J. H., et al. (1966). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(8), 1694–1698.
  • Studies in mass spectrometry. Part XII. Mass spectra of enamines. (1966). Journal of the Chemical Society B: Physical Organic, 333-338.
  • Experiment name / Determination of melting point Experimental Procedures. Retrieved from [Link]

  • Determination of Melting Point of An Organic Compound. Scribd. Retrieved from [Link]

  • Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.
  • Influence of the physicochemical and aromatic properties on the chemical reactivity and its relation with carcinogenic and anticoagulant effect of 17β-aminoestrogens. (2012). ResearchGate. Retrieved from [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (2014). Pharmaceuticals, 7(3), 261-285.
  • Aromatic Compounds: Understanding the Fragrant World of Organic Chemistry. (2023). Retrieved from [Link]

  • Prediction of Physicochemical Properties of Energetic Materials via EPI Suite. (2026, January 5). ResearchGate. Retrieved from [Link]

  • An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values. (2022, July 27). Physical Chemistry Chemical Physics, 24(30), 18037-18055.
  • Synthesis and Analgesic Activity of Etyl 4-[(4-Aryl-2-hydroxy-4-oxobut-2-enoyl)amino]benzoates. (2022, December 13). ResearchGate. Retrieved from [Link]

  • Ortho-effect in substituted aromatic acids and bases. (2014, January 6). Chemistry Stack Exchange. Retrieved from [Link]

Sources

Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate structural elucidation and confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate: Comprehensive Structural Elucidation and Synthetic Confirmation Guide

Strategic Context and Molecular Significance

This compound is a highly versatile


-diketo ester building block. Molecules possessing the 2,4-dioxobutanoate scaffold are critical precursors in advanced organic synthesis, serving as foundational electrophiles for the cyclocondensation of bioactive heterocycles, including pyrazoles, isoxazoles, and cyclopentatriazines[1],[2]. Specifically, derivatives of ethyl 2,4-dioxo-4-arylbutanoates have been extensively evaluated in drug discovery pipelines, notably as potent Src kinase inhibitors and anti-inflammatory agents[1],[3].

Understanding the precise structural dynamics—particularly the keto-enol tautomerism—and mastering the synthetic isolation of this specific 2-ethoxyphenyl derivative is paramount for researchers aiming to deploy it in downstream medicinal chemistry applications.

Mechanistic Synthesis & Causality

The synthesis of this compound is achieved via a classic Claisen condensation between 2'-ethoxyacetophenone and diethyl oxalate.

Causality in Reagent Selection:

  • Base Selection (Sodium Ethoxide): The use of sodium ethoxide (NaOEt) is non-negotiable when working with diethyl oxalate. Utilizing a mismatched alkoxide (e.g., sodium methoxide) would trigger transesterification, yielding a complex mixture of methyl and ethyl esters.

  • Solvent Integrity (Anhydrous Ethanol): The reaction must be conducted in strictly anhydrous ethanol. The presence of water will rapidly hydrolyze the diethyl oxalate into oxalic acid, neutralizing the base and halting the condensation[1].

  • Thermodynamic Driving Force: The reaction is driven to completion by the formation of the stable sodium enolate of the

    
    -diketone. This intermediate must be deliberately broken during the workup phase using a strong acid to isolate the target neutral molecule.
    

G A 2'-Ethoxyacetophenone + Diethyl Oxalate B NaOEt / EtOH (0°C to RT) Claisen Condensation A->B C Sodium Enolate Intermediate B->C D Acidic Quench (HCl) pH 2-3 C->D E Crude Ethyl 4-(2-ethoxyphenyl) -2,4-dioxobutanoate D->E F Recrystallization (EtOH/Water) E->F

Figure 1: Step-by-step synthetic workflow for the Claisen condensation and isolation.

Structural Elucidation Strategy

The structural confirmation of this compound relies on understanding its tautomeric behavior. In solution,


-diketo esters rarely exist in their pure diketo form. Instead, they rapidly tautomerize to an enol form.

Tautomeric Dynamics: Due to the extended


-conjugation with the 2-ethoxyphenyl ring and the formation of a highly stable, six-membered intramolecular hydrogen-bonded chelate ring, the enol form is overwhelmingly favored (>95% in non-polar solvents like CDCl₃)[3],.

Analytical Signatures:

  • 
    H NMR:  The enolic proton (-OH) is severely deshielded by the hydrogen bond and the adjacent anisotropic carbonyl environments, typically appearing as a broad singlet between 
    
    
    
    14.5 and 15.5 ppm[3]. The vinylic methine proton (C3-H) emerges as a sharp, diagnostic singlet at approximately
    
    
    6.6–7.2 ppm, confirming the enol geometry,[2].
  • 
    C NMR:  The C3 methine carbon is characteristically shielded compared to a standard ketone 
    
    
    
    -carbon, shifting to
    
    
    ~98–100 ppm due to its
    
    
    enolic character.

G Keto Keto Form (Minor) Unstable active methylene Enol Enol Form (Major >95%) Intramolecular H-bond Keto->Enol Tautomerization NMR1H 1H NMR: δ 14.5-15.5 ppm (OH) δ ~7.0 ppm (=CH-) Enol->NMR1H Geometry NMR13C 13C NMR: δ ~98 ppm (Methine C) δ 165-190 ppm (C=O) Enol->NMR13C Carbon skeleton IR FT-IR: ~2900 cm⁻¹ (OH) ~1610 cm⁻¹ (C=O) Enol->IR Functional groups

Figure 2: Keto-enol tautomerism dynamics and corresponding analytical confirmation logic.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed as a self-validating system. Visual and chemical checkpoints ensure the integrity of the reaction at every phase.

Step 1: Alkoxide Generation & Condensation

  • In an oven-dried, argon-flushed round-bottom flask, dissolve sodium metal (1.1 equivalents) in anhydrous ethanol (10 mL/mmol) at 0 °C to generate sodium ethoxide freshly. Self-Validation: The complete disappearance of sodium metal and cessation of

    
     evolution confirms total alkoxide formation.
    
  • Add diethyl oxalate (1.2 equivalents) dropwise to the alkoxide solution at 0 °C.

  • Slowly add 2'-ethoxyacetophenone (1.0 equivalent) dissolved in a minimal amount of anhydrous ethanol.

  • Stir the reaction mixture at room temperature for 12–16 hours. Self-Validation: The reaction mixture will transition into a thick, yellow-to-orange suspension, indicating the successful precipitation of the sodium enolate intermediate.

Step 2: Acidic Quench and Isolation

  • Pour the thick suspension into crushed ice-water.

  • Slowly acidify the aqueous mixture using 2M HCl until the pH reaches 2-3. Self-Validation: The colored sodium enolate will dissolve, immediately followed by the precipitation of the neutral this compound as a lighter-colored solid.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Step 3: Purification

  • Recrystallize the crude product from a mixture of ethanol and water to yield the pure compound. Confirm purity via TLC (Hexane:Ethyl Acetate 4:1), observing a single spot with strong UV activity.

Data Presentation: Structural Confirmation Tables

Table 1: Summarized


H NMR Spectral Data (CDCl₃, 400 MHz) 
| Proton Assignment | Chemical Shift (

, ppm) | Multiplicity | Coupling Constant (

, Hz) | Integration | | :--- | :--- | :--- | :--- | :--- | | Enol -OH | 14.80 – 15.20 | Broad Singlet | - | 1H | | Ar-H (C6') | 7.85 – 7.95 | Doublet of Doublets | ~7.8, 1.5 | 1H | | Ar-H (C4') | 7.40 – 7.50 | Triplet of Doublets | ~7.8, 1.5 | 1H | | Ar-H (C3', C5') | 6.95 – 7.10 | Multiplet | - | 2H | | Vinylic Methine (=CH-) | 6.80 – 7.10 | Singlet | - | 1H | | Ester -OCH₂- | 4.30 – 4.40 | Quartet | ~7.1 | 2H | | Ether -OCH₂- (Ar-OEt) | 4.10 – 4.20 | Quartet | ~7.0 | 2H | | Ether -CH₃ (Ar-OEt) | 1.45 – 1.55 | Triplet | ~7.0 | 3H | | Ester -CH₃ | 1.35 – 1.45 | Triplet | ~7.1 | 3H |

Table 2: Summarized


C NMR Spectral Data (CDCl₃, 100 MHz) 
| Carbon Assignment | Chemical Shift (

, ppm) | Note | | :--- | :--- | :--- | | C4 (Enol/Keto C=O attached to Ar) | ~185.0 – 192.0 | Highly deshielded due to enolization | | C2 (Enol C-OH) | ~168.0 – 172.0 | Enolic carbon | | C1 (Ester C=O) | ~162.0 | Standard ester carbonyl | | Ar-C (Oxygenated C2') | ~158.0 | Aromatic ether carbon | | Ar-C (Aromatic ring carbons) | 112.0 – 135.0 | 5 distinct aromatic carbon signals | | C3 (Vinylic Methine) | ~98.0 – 102.0 | Diagnostic

enol methine | | Ester -OCH₂- | ~62.0 | Aliphatic oxygenated carbon | | Ether -OCH₂- | ~64.0 | Aliphatic oxygenated carbon | | Methyls (-CH₃) | 14.0 – 15.0 | Two distinct methyl signals |

Table 3: HRMS and FT-IR Data Summary

Analytical Technique Target Value / Observation Structural Significance
ESI-HRMS [M+H]⁺ Calculated for C₁₄H₁₇O₅⁺: 265.1076Found: ~265.1070 Confirms exact molecular formula and mass[4].
FT-IR (ATR, cm⁻¹) ~2950 (Broad) O-H stretch (strongly hydrogen-bonded enol).
FT-IR (ATR, cm⁻¹) ~1730 (Sharp) C=O stretch (unconjugated ethyl ester).

| FT-IR (ATR, cm⁻¹) | ~1610 (Strong) | C=O stretch (highly conjugated enolic ketone). |

References

  • Source: Journal of Sciences, Islamic Republic of Iran (via Johns Hopkins University / University of Tehran)
  • Title: Ethyl 4-(4-methoxyphenyl)
  • Source: PubMed Central (PMC)
  • Source: Scientific Information Database (SID)
  • Title: One-pot multicomponent reactions of isatins: Green synthesis of cyclopentatriazine derivatives by employing Ag/Fe3O4/SiO2@MWCNTs Source: Chemical Review and Letters URL

Sources

Synthesis Pathways for Novel Aryl-2,4-Dioxobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary & Pharmacophore Significance

Aryl-2,4-dioxobutanoates (ADKs), often referred to as aryl diketo acids (DKAs), represent a privileged scaffold in medicinal chemistry. Their biological utility stems primarily from the 1,3-dicarbonyl moiety (or its keto-enol tautomer), which serves as a bidentate ligand for divalent metal ions (


, 

). This chelation capability makes them potent inhibitors of metalloenzymes, most notably HIV-1 Integrase (IN) and HCV NS5B polymerase .

This guide details the synthetic architecture for accessing novel ADK derivatives, moving beyond standard protocols to address solubility issues, regioselectivity, and tautomeric characterization.

Strategic Retrosynthesis

To design novel derivatives, we must deconstruct the target into accessible building blocks. The primary disconnection is the C2-C3 bond, revealing an aryl methyl ketone (acetophenone derivative) and a dialkyl oxalate as the synthons.

Retrosynthesis Target Aryl-2,4-dioxobutanoate (Target Scaffold) Disconnect C2-C3 Disconnection Target->Disconnect Retrosynthesis Acetophenone Aryl Methyl Ketone (Nucleophile) Disconnect->Acetophenone Oxalate Dialkyl Oxalate (Electrophile) Disconnect->Oxalate Synthons Synthons

Figure 1: Retrosynthetic breakdown of the aryl-2,4-dioxobutanoate scaffold.

Primary Synthesis Pathway: Claisen Condensation

The "Gold Standard" for synthesizing these derivatives is the Claisen condensation. While conceptually simple, the success of this reaction for novel (often lipophilic or heterocycle-rich) derivatives relies on precise base selection and stoichiometry.

Mechanistic Causality

The reaction is driven by the acidity of the


-protons in the aryl ketone.
  • Enolization: Base abstracts a proton from the ketone methyl group.

  • Nucleophilic Attack: The enolate attacks the diethyl oxalate carbonyl.

  • Elimination: Ethoxide is eliminated, forming the

    
    -keto ester.
    
  • Irreversible Deprotonation (Critical): The product is more acidic (

    
    ) than the starting ketone (
    
    
    
    ). The base immediately deprotonates the product, driving the equilibrium forward. This requires a full equivalent of base.
Protocol A: Sodium Ethoxide (Thermodynamic Control)

Best for: Stable aryl ketones (phenyl, substituted phenyl) lacking base-sensitive groups.

Reagents:

  • Substituted Acetophenone (1.0 eq)

  • Diethyl Oxalate (1.2 - 1.5 eq)

  • Sodium Ethoxide (NaOEt) (1.2 - 2.0 eq)

  • Solvent: Anhydrous Ethanol (EtOH) or Toluene

Step-by-Step Workflow:

  • Base Preparation: Freshly prepare NaOEt by dissolving sodium metal in anhydrous EtOH under

    
    . Commercial NaOEt often contains NaOH/water, which hydrolyzes the oxalate.
    
  • Addition: Add diethyl oxalate to the NaOEt solution at 0°C.

  • Ketone Introduction: Add the acetophenone dropwise.

  • Reaction: Stir at room temperature (RT) for 4-16 hours. If the substrate is sterically hindered (e.g., ortho-substituted), reflux at 60-80°C may be required [1].

  • Precipitation: The sodium salt of the diketo ester often precipitates as a yellow/orange solid.

  • Workup (The "pH Trap"):

    • Filter the sodium salt (if solid) and wash with ether.

    • Resuspend in water and acidify with 1M HCl or

      
       to pH 2.0.
      
    • Extract the free enol/keto form with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Protocol B: LiHMDS (Kinetic Control)

Best for: Heterocyclic ketones (indoles, pyridines) or substrates with other esters/labile groups.

Rationale: Lithium bis(trimethylsilyl)amide (LiHMDS) is a non-nucleophilic, bulky strong base. It allows for rapid, quantitative enolization at low temperatures (-78°C), preventing side reactions like self-condensation or attack on other electrophilic sites [2].

Step-by-Step Workflow:

  • Enolization: Dissolve ketone (1.0 eq) in anhydrous THF under Argon. Cool to -78°C. Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise. Stir for 30-60 mins.

  • Acylation: Add diethyl oxalate (1.2 eq) neat or in THF.

  • Warming: Allow to warm to RT slowly over 3-4 hours.

  • Quench: Quench with saturated

    
     or 1M HCl.
    

Hydrolysis: Accessing the Bioactive Acid

Most biological applications (e.g., HIV Integrase inhibition) require the free carboxylic acid (DKA), not the ester.

Protocol:

  • Dissolve the ethyl ester in MeOH or EtOH.

  • Add aqueous NaOH or LiOH (2-3 eq).

  • Stir at RT (1-4 h). Avoid heating to prevent decarboxylation.

  • Acidify to pH 1-2. The acid form often precipitates or requires extraction.

Data Summary: Solvent & Base Selection

ParameterProtocol A (NaOEt)Protocol B (LiHMDS)
Primary Utility Robust, scalable synthesis of simple aromatics.Complex heterocycles, base-sensitive substrates.
Temperature 0°C to Reflux-78°C to RT
Solvent EtOH, TolueneTHF, Ether
Key Risk Transesterification (if wrong alcohol used).Moisture sensitivity; cost.
Yield (Typical) 60-90%50-85%

Characterization & Tautomerism

A critical "Scientific Integrity" checkpoint is the analysis of NMR spectra. Aryl-2,4-dioxobutanoates exist in a dynamic equilibrium between the diketo form and multiple enol forms.

  • Diketo form:

    
    
    
  • Enol form (Major):

    
     (Stabilized by intramolecular H-bond).
    

NMR Signature:

  • Enol Proton: A sharp, deshielded singlet often appears between 14.0 - 16.0 ppm (characteristic of

    
    -diketones).
    
  • Vinylic Proton: A singlet around 6.5 - 7.5 ppm .

  • Broadening: In

    
    , signals may broaden due to rapid proton exchange. Adding a drop of 
    
    
    
    or using DMSO-
    
    
    can clarify the spectrum, though DMSO shifts the tautomeric equilibrium [3].

Advanced Workflow: Novel Heterocyclic Derivatives

Recent literature focuses on replacing the phenyl ring with indole, quinoline, or pyridine moieties to enhance binding affinity in the viral active site [1, 4].

SynthesisWorkflow Start Start: Heterocyclic Methyl Ketone (e.g., 3-Acetylindole) Step1 Step 1: Protection (Optional) Protect N-H with Tosyl/Benzyl Start->Step1 If N-H acidic Step2 Step 2: Claisen Condensation (LiHMDS or NaOEt + Diethyl Oxalate) Start->Step2 If N-H stable Step1->Step2 Step3 Step 3: Ester Isolation (Purify via Column Chromatography) Step2->Step3 Step4 Step 4: Hydrolysis (LiOH/MeOH, RT) Step3->Step4 End Final Product: Heteroaryl DKA (Bioactive Free Acid) Step4->End

Figure 2: Workflow for synthesizing complex heterocyclic aryl-2,4-dioxobutanoates.

References

  • Sechi, M., et al. (2004). "Design and Synthesis of Novel Indole

    
    -Diketo Acid Derivatives as HIV-1 Integrase Inhibitors." Journal of Medicinal Chemistry. 
    
  • Barreca, M. L., et al. (2001). "Design, synthesis, and structure-activity relationships of novel HIV-1 integrase inhibitors containing the quinolinonyl-diketo acid scaffold." Journal of Medicinal Chemistry.

  • Marković, S., et al. (2017). "Tautomerism of 4-phenyl-2,4-dioxobutanoic acid. Insights from pH ramping NMR study." Journal of the Serbian Chemical Society.

  • Nair, V., et al. (2006). "HIV-1 Integrase Inhibitors: 2,4-Diketo Acids and Related Compounds."[1][2] Current Pharmaceutical Design.

Sources

An In-depth Technical Guide to the Predicted Biological Activity of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the predicted biological activities of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate, a member of the ethyl 4-aryl-2,4-dioxobutanoate class of compounds. Synthesizing data from existing research on structurally related molecules, this document offers a predictive framework for its potential therapeutic applications, outlines robust methodologies for experimental validation, and discusses the underlying structure-activity relationships that inform these predictions. This paper is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The Therapeutic Potential of the 1,3-Diketone Scaffold

This compound belongs to the 1,3-diketone family, a class of organic compounds recognized for their significant and diverse biological activities. The inherent reactivity and chelating ability of the 1,3-dicarbonyl moiety contribute to their capacity to interact with a wide range of biological targets. Research has demonstrated that compounds featuring this scaffold exhibit a spectrum of pharmacological effects, including antitumor, antimicrobial, antibacterial, and antiviral properties. Furthermore, certain derivatives have shown promise as inhibitors of critical enzymes such as HIV-1 integrase.

The subject of this guide, this compound, is an analog of ethyl 2,4-dioxo-4-arylbutanoate derivatives that have been synthesized and evaluated for their potential as kinase inhibitors.[1] This guide will extrapolate from these findings to predict the biological activities of the 2-ethoxy substituted variant and propose a comprehensive strategy for its experimental validation.

Predicted Biological Activity: A Focus on Kinase Inhibition

The most salient predicted biological activity for this compound is the inhibition of protein kinases, particularly those implicated in cancer progression. This prediction is grounded in studies of structurally similar ethyl 2,4-dioxo-4-arylbutanoate derivatives, which have demonstrated moderate inhibitory activity against Src kinase.[1]

Src family tyrosine kinases (SFKs) are non-receptor tyrosine kinases that play pivotal roles in signal transduction pathways governing cellular processes such as division, differentiation, survival, and migration. The overexpression or mutation of Src kinase is correlated with tumor growth and metastasis in a variety of human cancers, making it a compelling target for anticancer drug development.

The Role of the 2-Ethoxy Phenyl Moiety

The specific substitution on the phenyl ring is a critical determinant of a compound's biological activity. While direct experimental data for the 2-ethoxy derivative is not yet available, we can infer its potential impact based on established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related compounds. The 2-ethoxy group introduces both steric and electronic modifications to the molecule compared to unsubstituted or para-substituted analogs. This ortho-substitution may influence the molecule's conformation and its ability to fit into the ATP-binding pocket of kinases.

The presence of an ethoxy group at the ortho position could potentially lead to enhanced binding affinity or altered selectivity for specific kinases. Studies on other classes of kinase inhibitors, such as 3-arylisoquinolinones, have shown that meta-substitution on the aryl ring can dramatically enhance antiproliferative activity by allowing the substituent to occupy a specific subpocket within the target enzyme.[2] A similar principle may apply to the ortho-ethoxy group of the compound .

A Roadmap for Experimental Validation

To empirically determine the biological activity of this compound, a systematic, multi-tiered experimental approach is recommended. This process should begin with the chemical synthesis of the compound, followed by a series of in vitro and cell-based assays to assess its predicted kinase inhibitory and anticancer effects.

Synthesis of this compound

The synthesis of ethyl 4-aryl-2,4-dioxobutanoate derivatives is well-established and typically proceeds via a Claisen condensation reaction.

Protocol for Synthesis:

  • Preparation of Sodium Ethoxide: Dissolve metallic sodium in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Reaction Mixture: To the stirred solution of sodium ethoxide, add a mixture of diethyl oxalate and 2-ethoxyacetophenone dropwise.

  • Reaction Conditions: The reaction mixture is typically stirred overnight at room temperature, followed by heating to ensure completion.

  • Workup: The mixture is then acidified and extracted with an organic solvent such as dichloromethane.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis Workflow Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt EtOH Anhydrous Ethanol EtOH->NaOEt Reaction Claisen Condensation NaOEt->Reaction Reactants Diethyl Oxalate + 2-Ethoxyacetophenone Reactants->Reaction Workup Acidification & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

In Vitro Kinase Inhibition Assays

The primary hypothesis to be tested is the compound's ability to inhibit Src kinase. This can be assessed using a variety of commercially available in vitro kinase assay kits.

Protocol for Src Kinase Inhibition Assay:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Assay Setup: In a microplate, combine the recombinant Src kinase enzyme, a suitable substrate peptide, and ATP.

  • Incubation: Add the test compound at various concentrations to the wells and incubate at the optimal temperature for the enzyme.

  • Detection: The kinase activity is typically measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based detection method.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the compound concentration.

Table 1: Predicted vs. Experimental IC50 Values for Src Kinase Inhibition

CompoundPredicted IC50 (µM)Experimental IC50 (µM)
This compound10 - 50To be determined
Staurosporine (Reference Inhibitor)< 0.01~0.01
Cell-Based Antiproliferative Assays

To determine if the predicted kinase inhibition translates to a cellular effect, antiproliferative assays should be conducted using cancer cell lines known to have high Src activity.

Protocol for Antiproliferative Assay (e.g., MTT or SRB Assay):

  • Cell Culture: Seed cancer cells (e.g., colon, breast, or pancreatic cancer cell lines) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Cell Viability Measurement: After the incubation period, assess cell viability using a standard method such as the MTT or Sulforhodamine B (SRB) assay.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting cell viability against compound concentration.

Diagram of Experimental Validation Workflow:

G cluster_validation Experimental Validation Workflow Synthesis Chemical Synthesis InVitro In Vitro Kinase Assays Synthesis->InVitro CellBased Cell-Based Assays InVitro->CellBased SAR Structure-Activity Relationship Studies CellBased->SAR Lead Lead Compound Identification SAR->Lead

Caption: A streamlined workflow for the experimental validation of the topic compound.

Broader Predicted Biological Activities

Beyond kinase inhibition, the 1,3-diketone scaffold suggests other potential biological activities for this compound that warrant investigation.

Antimicrobial and Antiviral Activity

The 1,3-diketone moiety is known to be present in various natural and synthetic compounds with antimicrobial and antiviral properties. Therefore, it is plausible that this compound could exhibit activity against a range of bacterial and viral pathogens. Standard antimicrobial susceptibility tests (e.g., broth microdilution) and antiviral assays can be employed to explore this potential.

Anti-inflammatory and Analgesic Activity

Some derivatives of 4-aryl-2,4-dioxobutanoic acids have been reported to possess moderate anti-inflammatory and analgesic properties.[3] This suggests that this compound could also modulate inflammatory pathways. In vivo models of inflammation and pain can be used to investigate these potential effects.

Conclusion and Future Directions

This compound is a promising compound for which the primary predicted biological activity is the inhibition of protein kinases, particularly Src kinase, with potential applications in oncology. This prediction is based on robust data from structurally related ethyl 4-aryl-2,4-dioxobutanoate derivatives. The presence of a 2-ethoxy group on the phenyl ring may confer unique properties that could enhance its potency or selectivity.

A comprehensive experimental validation plan, starting with chemical synthesis and progressing through in vitro and cell-based assays, is essential to confirm these predictions. Further investigations into its potential antimicrobial, antiviral, and anti-inflammatory activities are also warranted based on the known pharmacological profile of the 1,3-diketone scaffold. The insights gained from these studies will be crucial for guiding the future development of this compound as a potential therapeutic agent.

References

  • Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2, 4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

  • Rafinejad, A., et al. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Johns Hopkins University. [Link]

  • Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

  • PubChem. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. [Link]

  • Al-Harthy, T., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry, 65(7), 5646-5667. [Link]

  • Manasagangotri, Physics @. (2021). Journal of Molecular Structure. University of Mysore. [Link]

  • Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. DARU Journal of Pharmaceutical Sciences, 23(1), 53. [Link]

  • Al-Ostoot, F. H., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1035. [Link]

  • ResearchGate. (2025). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. ResearchGate. [Link]

  • PubMed. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. ResearchGate. [Link]

  • PubMed. (1995). Structure-activity relationship study of TXA2 receptor antagonists. 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids and related compounds. National Center for Biotechnology Information. [Link]

Sources

Literature review on the therapeutic potential of 2,4-dioxobutanoate esters

Author: BenchChem Technical Support Team. Date: March 2026

From Metal Chelation to Targeted Enzyme Inhibition

Executive Summary & Chemical Architecture

2,4-dioxobutanoate esters (also referred to as


-diketo esters or acylpyruvates) represent a privileged scaffold in medicinal chemistry. While historically utilized primarily as versatile synthons for heterocyclic construction (pyrazoles, isoxazoles), recent pharmacological data has validated their direct therapeutic utility.

Their core pharmacophore relies on the 1,3-dicarbonyl motif , capable of keto-enol tautomerism. This structure mimics the transition states of phosphoryl transfer reactions and acts as a bidentate ligand for divalent metal ions (


, 

) residing in the active sites of metalloenzymes. Consequently, these esters and their acid hydrolysis products have emerged as potent inhibitors of viral polymerases, integrases, and metabolic oxidases.
The Pharmacophore: Keto-Enol Tautomerism

The biological activity is strictly governed by the equilibrium between the diketo and enol forms. In solution, the enol form is often stabilized by an intramolecular hydrogen bond, creating a pseudo-cyclic structure that is energetically favorable for metal chelation.

Key Structural Features:

  • 
    -diketo moiety:  Essential for chelating catalytic metals (e.g., the two-metal ion mechanism in HIV integrase or Influenza PA).
    
  • Ester functionality: Modulates lipophilicity (LogP) for cell permeability; often acts as a prodrug motif for the free acid or interacts with hydrophobic pockets in kinases.

  • C4-Aryl substitution: Determines specificity (e.g., Src kinase vs. Glycolic acid oxidase).

Therapeutic Frontiers
2.1. Antiviral Activity: Influenza Polymerase (PA Endonuclease)

The most authoritative application of 2,4-dioxobutanoate derivatives lies in the inhibition of the Influenza A virus RNA-dependent RNA polymerase (RdRp). Specifically, they target the PA subunit endonuclease , which is responsible for the "cap-snatching" process essential for viral replication.

  • Mechanism: The 2,4-dioxobutanoate headgroup chelates the two

    
     ions in the PA active site, blocking the cleavage of host mRNA caps.
    
  • Potency: 4-substituted 2,4-dioxobutanoic acids have demonstrated

    
     values in the nanomolar range (
    
    
    
    ).
  • Relevance: This mechanism is distinct from neuraminidase inhibitors (Oseltamivir), offering a solution for resistant strains.

2.2. Oncology: Src Kinase Inhibition

Ethyl 2,4-dioxo-4-arylbutanoate derivatives have been identified as moderate inhibitors of Src Tyrosine Kinase , a proto-oncogene overexpressed in breast and colon cancers.

  • Binding Mode: Unlike ATP-competitive inhibitors that fill the adenine pocket, these esters likely interact via the hydrophobic cleft adjacent to the ATP site, with the dicarbonyl system engaging in hydrogen bonding or electrostatic interactions with lysine/aspartate residues.

  • SAR Insight: Electron-donating groups (e.g., 3-methyl) on the phenyl ring enhance potency compared to electron-withdrawing groups.

2.3. Neuroprotection: Kynurenine-3-Monooxygenase (KMO)

The acid forms of these esters are among the most potent inhibitors of KMO. Inhibition of KMO prevents the formation of quinolinic acid (a neurotoxin) and shifts the pathway toward kynurenic acid (neuroprotective).

  • Therapeutic Goal: Treatment of Huntington’s disease and other neurodegenerative disorders associated with excitotoxicity.

Quantitative Data Summary

The following table synthesizes potency data across major targets derived from recent structure-activity relationship (SAR) studies.

Target EnzymeCompound ClassKey Substituent (R)IC50 / KiTherapeutic Indication
Influenza PA Endonuclease 4-Substituted 2,4-dioxobutanoic acidPiperidine-based0.19 µMAntiviral (Flu A/B)
Src Kinase Ethyl 2,4-dioxo-4-arylbutanoate3-Methylphenyl48.3 µMOncology (Metastasis)
Src Kinase Ethyl 2,4-dioxo-4-arylbutanoate4-Fluorophenyl90.3 µMOncology
Glycolic Acid Oxidase 4-Aryl-2,4-dioxobutanoic acid4-Bromophenyl60 nMHyperoxaluria
Kynurenine-3-Hydroxylase 4-Aryl-2-hydroxy-4-oxobut-2-enoate3-Chlorophenyl< 100 nMNeuroprotection
Visualizing the Mechanism of Action

The following diagram illustrates the "Two-Metal Ion" binding mechanism common to viral endonuclease inhibition. The 2,4-dioxo ligand displaces water molecules to coordinate the catalytic metals, freezing the enzyme machinery.

G Figure 1: Metal Chelation Mechanism in Viral Polymerase Active Site cluster_enzyme Enzyme Active Site (PA Endonuclease) MetalA Mn2+ (A) MetalB Mn2+ (B) Ligand 2,4-Dioxobutanoate (Enol Form) Ligand->MetalA Chelation Ligand->MetalB Chelation Substrate Host mRNA (Cap) Ligand->Substrate Blocks Access Residues Asp/Glu Catalytic Triad Residues->MetalA Residues->MetalB

Caption: The enolized 2,4-dioxo pharmacophore chelates divalent cations (Mn2+), sterically blocking the viral substrate.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized.

5.1. Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates (Claisen Condensation)

This protocol utilizes a sodium ethoxide-mediated condensation. Note: Moisture control is critical as diethyl oxalate is moisture sensitive.

Reagents:

  • Substituted Acetophenone (10 mmol)

  • Diethyl Oxalate (12 mmol)

  • Sodium Ethoxide (NaOEt) (freshly prepared or 21% wt in EtOH)

  • Solvent: Anhydrous Ethanol

Workflow:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Activation: Add NaOEt (12 mmol) to anhydrous ethanol (20 mL) in the RBF. Cool to 0°C in an ice bath.

  • Addition: Add the substituted acetophenone (10 mmol) dropwise over 10 minutes. Stir for 15 minutes to generate the enolate.

  • Condensation: Add diethyl oxalate (12 mmol) dropwise. The solution often turns yellow/orange, indicating enolate formation.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. ( Optimization: If conversion is low by TLC, heat to reflux for 2 hours).

  • Quench: Pour the reaction mixture into ice-cold water (50 mL) and acidify to pH 2-3 with 1N HCl. This precipitates the free enol/keto ester.

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Hexane:EtOAc gradient).

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the diagnostic singlet of the methine proton (

    
    ) of the enol form around 
    
    
    
    6.5-7.0 ppm. The methylene protons (
    
    
    ) of the keto form appear around
    
    
    4.0-4.5 ppm. The ratio indicates the tautomeric equilibrium.
5.2. Synthesis Workflow Diagram

Synthesis Start Acetophenone Derivatives Intermediate Enolate Intermediate Start->Intermediate Deprotonation Reagent Diethyl Oxalate + NaOEt Reagent->Intermediate Product Ethyl 2,4-dioxo- 4-arylbutanoate Intermediate->Product Claisen Condensation Heterocycle1 Pyrazoles (Hydrazine) Product->Heterocycle1 Cyclization Heterocycle2 Isoxazoles (Hydroxylamine) Product->Heterocycle2 Cyclization

Caption: Synthesis pathway via Claisen condensation and subsequent divergence to heterocyclic scaffolds.

References
  • Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors.[1] Journal of Sciences, Islamic Republic of Iran.

  • Tomassini, J., et al. (1994). Inhibition of Cap (m7GpppXm)-Dependent Endonuclease of Influenza Virus by 4-Substituted 2,4-Dioxobutanoic Acid Compounds. Antimicrobial Agents and Chemotherapy.

  • Rooney, C. S., et al. (1983). Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. Journal of Medicinal Chemistry.

  • Joksimović, N., et al. (2020). 2,4-Diketo esters: Crucial intermediates for drug discovery.[2] Bioorganic Chemistry.[2]

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase. Journal of Medicinal Chemistry.

Sources

CAS number and molecular formula for Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate

[1]

Executive Summary

This compound is a versatile synthetic building block belonging to the class of

chromonespyrazolesisoxazoles

In drug discovery, this specific derivative has been identified as a key intermediate in the synthesis of Src kinase inhibitors , offering a scaffold that mimics the ATP-binding pocket of protein kinases. Its structural uniqueness lies in the ortho-ethoxy substitution, which provides steric bulk and lipophilicity, influencing the binding affinity and solubility of downstream pharmacological candidates.

Chemical Identity & Properties
Property Data
Chemical Name This compound
Common Synonyms Ethyl 2-ethoxybenzoylpyruvate; 2,4-Dioxo-4-(2-ethoxyphenyl)butyric acid ethyl ester
Molecular Formula

Molecular Weight 264.27 g/mol
CAS Number Note: Specific CAS not widely indexed in public commercial catalogs. Analogous to 35322-20-4 (4-methoxy isomer).
Physical State Viscous yellow oil or low-melting solid (dependent on purity/tautomer)
Solubility Soluble in EtOH, MeOH, DMSO, DCM; Insoluble in water
Structural Representation
  • SMILES: CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1OCC

  • InChI: InChI=1S/C14H16O5/c1-3-18-12-8-6-5-7-11(12)13(15)9-10(16)14(17)19-4-2/h5-8H,3-4,9H2,1-2H3

Tautomerism: Like all


keto-ketoenol-keto

Synthesis Protocol: Claisen Condensation

The synthesis utilizes a Claisen condensation between 2'-ethoxyacetophenone and diethyl oxalate .[1] This reaction is thermodynamically driven by the formation of a stable enolate salt.

Reagents & Materials
  • Substrate: 2'-Ethoxyacetophenone (1.0 eq)

  • Electrophile: Diethyl oxalate (1.2 – 1.5 eq)

  • Base: Sodium ethoxide (NaOEt) (1.5 eq) [Freshly prepared or 21 wt% solution]

  • Solvent: Absolute Ethanol (EtOH) or Toluene (dry)

  • Quench: HCl (1M) or Glacial Acetic Acid

Step-by-Step Methodology
  • Base Preparation:

    • In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge absolute ethanol (50 mL).

    • Add sodium metal (1.5 eq) in small pieces under N

      
       flow. Stir until fully dissolved to form NaOEt.
      
    • Alternative: Use commercial NaOEt solution in EtOH.

  • Reagent Addition:

    • Cool the NaOEt solution to 0°C (ice bath).

    • Add diethyl oxalate (1.2 eq) dropwise over 10 minutes. Ensure temperature remains < 5°C to prevent transesterification side-products.

  • Condensation Reaction:

    • Mix 2'-ethoxyacetophenone (1.0 eq) with a small volume of EtOH.

    • Add this ketone solution dropwise to the reaction mixture over 30 minutes.

    • Observation: The solution will turn yellow/orange, indicating enolate formation.

    • Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show consumption of the acetophenone.

  • Workup & Isolation:

    • Cool the mixture to room temperature. The sodium salt of the product may precipitate.[2]

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Acidification: Slowly add 1M HCl or glacial acetic acid with stirring until pH

      
       3–4. The product will separate as an oil or precipitate as a solid.
      
    • Extraction: Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Drying: Wash combined organics with brine, dry over anhydrous Na

      
      SO
      
      
      , and concentrate in vacuo.
  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanistic Pathway (Visualization)

The following diagram illustrates the Claisen condensation mechanism and the subsequent tautomeric equilibrium.

Synthesispathwaycluster_tautomerTautomeric EquilibriumReactant12'-Ethoxyacetophenone(Nucleophile)ProductSaltSodium Enolate Salt(Stable)Reactant1->ProductSalt 1. Deprotonation 2. Attack C=OReactant2Diethyl Oxalate(Electrophile)Reactant2->ProductSaltBaseNaOEt / EtOHBase->ProductSaltIntermediateTetrahedralIntermediateAcidH+ WorkupProductSalt->Acid NeutralizationFinalProductEthyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoateAcid->FinalProductKetoDiketo FormFinalProduct->KetoEnolEnol Form(H-Bond Stabilized)Keto->Enol  Equilibrium  

Caption: Synthesis via Claisen condensation followed by acid workup, yielding the keto-enol equilibrium mixture.

Applications in Drug Development
A. Synthesis of Src Kinase Inhibitors

Research by Rafinejad et al. (2015) highlights the utility of ethyl 2,4-dioxo-4-arylbutanoates as precursors for kinase inhibitors.[3] The 1,3-diketone moiety chelates metal ions or interacts with the hinge region of the kinase ATP-binding site.

  • Workflow: The dioxobutanoate is reacted with hydrazine derivatives to form pyrazoles , or with hydroxylamine to form isoxazoles . These heterocycles serve as the core scaffold for competitive inhibitors.

B. Chromone-2-Carboxylate Synthesis (Flavonoid Analogs)

This compound is a direct precursor to Chromone-2-carboxylic esters , which are pharmacophores in anti-allergic and anti-inflammatory drugs (e.g., Cromolyn analogs).

  • Protocol: Treatment of this compound with strong acid (e.g., HBr/AcOH or TFA) induces de-ethylation of the ether followed by intramolecular cyclization (Michael addition/elimination) to close the

    
    -pyrone ring.
    

Applicationscluster_pathwaysDivergent Synthetic PathwaysStartEthyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoateRoute1Reaction withHydrazine (N2H4)Start->Route1Route2Acid-CatalyzedCyclization (H+)Start->Route2Prod1Pyrazole-3-carboxylateDerivativesRoute1->Prod1 CyclocondensationProd2Chromone-2-carboxylate(Flavonoid Scaffold)Route2->Prod2 IntramolecularCyclization

Caption: Divergent synthesis of Pyrazoles and Chromones from the dioxobutanoate scaffold.

Safety & Handling
  • Hazards: As an

    
    -keto ester derivative, the compound acts as a mild alkylating agent and irritant.
    
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and prone to hydrolysis if exposed to moisture.

  • PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. Handle in a fume hood to avoid inhalation of dust or vapors.

References
  • Rafinejad, A., et al. (2015).[3] Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.

  • BenchChem. (2025).[4][5] A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate.

  • PubChem. (2025). Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (Analogous Structure Data). National Library of Medicine.

  • Sigma-Aldrich. (2025). Diethyl Oxalate Product Specification & Reactivity Guide.

Methodological & Application

Application Note: Synthesis Protocol for Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate via Crossed Claisen Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Intermediate synthesis for heterocyclic pharmacophores (e.g., pyrazoles, isoxazoles)

Introduction and Strategic Rationale

Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate (CAS: 1019380-58-5) is a highly versatile 1,3-dicarbonyl building block[1]. In medicinal chemistry, 2,4-dioxobutanoates are critical precursors for the regioselective synthesis of biologically active heterocycles, such as pyrazoles and isoxazoles. These heterocyclic scaffolds are frequently deployed in the development of kinase inhibitors and covalent viral protease inhibitors, including those targeting the Chikungunya nsP2 cysteine protease[2].

The synthesis of this compound relies on a Crossed Claisen Condensation between 2'-ethoxyacetophenone and diethyl oxalate[3].

Mechanistic Causality & Reaction Design

To ensure a self-validating and high-yielding protocol, several chemical principles dictate the experimental design:

  • Electrophile Selection: Diethyl oxalate is highly electrophilic and lacks

    
    -protons, preventing self-condensation. It acts exclusively as the acylating agent.
    
  • Base Selection: Sodium ethoxide (NaOEt) is utilized as the base. The ethoxide anion matches the ester leaving group of diethyl oxalate, completely circumventing the risk of transesterification that would occur if sodium methoxide or potassium tert-butoxide were used.

  • Thermodynamic Driving Force: The product is a 2,4-dioxoester, which is highly acidic (pKa

    
     8-9). Upon formation, the strong base immediately deprotonates the product to form a stable enolate salt. This irreversible deprotonation drives the equilibrium forward, necessitating a strictly acidic workup to recover the neutral product.
    

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements optimized for a 10 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2'-Ethoxyacetophenone 164.201.001.64 g (10.0 mmol)Nucleophile (Enolate precursor)
Diethyl Oxalate 146.141.201.75 g (12.0 mmol)Electrophile
Sodium Ethoxide (NaOEt) 68.051.501.02 g (15.0 mmol)Base
Tetrahydrofuran (THF) 72.11-30.0 mLSolvent (Anhydrous)
Hydrochloric Acid (1M) 36.46-~20.0 mLQuenching Agent

Experimental Workflow

G Start Inert Atmosphere Setup (Ar/N2) & Flame-dried Flask Base Suspend NaOEt in dry THF at 0 °C Start->Base Enolate Add 2'-Ethoxyacetophenone (Enolate Generation) Base->Enolate Electrophile Dropwise addition of Diethyl Oxalate Enolate->Electrophile Reaction Warm to RT & Stir for 12 hours Electrophile->Reaction Quench Acidic Quench (1M HCl) Adjust to pH 3 Reaction->Quench Workup Extraction (EtOAc) & Brine Wash Quench->Workup Purification Flash Chromatography (Hexanes/EtOAc) Workup->Purification Product Ethyl 4-(2-ethoxyphenyl) -2,4-dioxobutanoate Purification->Product

Figure 1: Step-by-step workflow for the Crossed Claisen Condensation and subsequent isolation.

Step-by-Step Methodologies

Phase 1: Preparation and Enolate Generation
  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Allow it to cool under a continuous stream of argon.

  • Base Suspension: Rapidly weigh 1.02 g (15.0 mmol) of fresh sodium ethoxide (NaOEt) and transfer it to the flask. Add 15 mL of anhydrous THF.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Ketone Addition: Dissolve 1.64 g (10.0 mmol) of 2'-ethoxyacetophenone in 5 mL of anhydrous THF. Transfer this to the addition funnel and add it dropwise to the NaOEt suspension over 10 minutes.

    • Analytical Insight: A slight color change (typically pale yellow) will be observed as the enolate forms. Stir at 0 °C for 30 minutes to ensure complete deprotonation.

Phase 2: Condensation Reaction
  • Electrophile Addition: Dissolve 1.75 g (12.0 mmol) of diethyl oxalate in 10 mL of anhydrous THF. Add this solution dropwise to the enolate mixture at 0 °C over 15 minutes.

  • Reaction Propagation: Remove the ice bath. Allow the reaction mixture to warm gradually to room temperature (20-25 °C).

  • Stirring: Stir the reaction continuously for 12 hours under argon.

    • Causality Note: The reaction mixture will become a thick, yellow/orange suspension. This precipitate is the sodium salt of the target 2,4-dioxobutanoate, confirming the thermodynamic progression of the reaction.

Phase 3: Workup and Isolation
  • Acidic Quench (Critical Step): Cool the reaction mixture back to 0 °C. Slowly add 1M HCl dropwise until the pH of the aqueous phase reaches approximately 3 (requires ~20 mL).

    • Causality Note: This step is mandatory. The product exists as a water-soluble sodium enolate. Acidification protonates the enolate, converting it back to the lipophilic 1,3-dicarbonyl compound, allowing it to partition into the organic phase.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 30 mL).

  • Washing & Drying: Combine the organic extracts and wash sequentially with deionized water (20 mL) and saturated aqueous NaCl (brine, 20 mL). Dry the organic layer over anhydrous sodium sulfate (

    
    ).
    
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Phase 4: Purification
  • Flash Chromatography: Purify the crude material via silica gel flash column chromatography. Use a gradient elution starting from 100% Hexanes to 80:20 Hexanes:Ethyl Acetate.

  • Fraction Analysis: The target compound typically elutes as a distinct UV-active band. Combine the pure fractions and remove the solvent in vacuo to yield this compound.

References

  • Organic Reactions. "Acylations with Acetic Esters." Chemistry-Chemists. Available at:[Link]

  • ResearchG

    
    -Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Anti-alphavirus Activity." ResearchGate Publications (June 2024). Available at: [Link]
    

Sources

Application Notes and Protocols: Utilizing Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate is a highly functionalized β-ketoester that serves as a pivotal building block in modern organic synthesis. Its molecular architecture, featuring a 1,3-dicarbonyl system, an aromatic ethoxy group, and a reactive ester moiety, makes it an exceptionally valuable precursor for the construction of complex heterocyclic systems and pharmacologically active molecules. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and key applications, complete with detailed, field-tested protocols. The methodologies are presented with a focus on the underlying chemical principles, offering researchers, scientists, and drug development professionals a practical and scientifically rigorous resource for leveraging this intermediate in their synthetic endeavors.

Compound Profile: Properties and Characterization

A thorough understanding of the starting material is critical for any successful synthetic campaign. This compound is a solid at room temperature and possesses distinct spectroscopic signatures that must be verified prior to use.

Physicochemical Data

The key properties of the title compound and related structures are summarized below. While a specific CAS number for the 2-ethoxy derivative is not broadly indexed, data from closely related analogs provides a reliable reference point.

PropertyValue (for Ethyl 4-(aryl)-2,4-dioxobutanoate analogs)Reference
Molecular Formula C₁₄H₁₆O₅(Calculated)
Molecular Weight 264.27 g/mol (Calculated)
Appearance White to pale yellow solid
Typical Melting Point Varies with aryl substitution (e.g., 52-57 °C for 4-methoxy)
Solubility Soluble in Dichloromethane, Chloroform, Ethyl Acetate, Ethanol
Storage Conditions Store in a cool, dry place away from incompatible materials
Spectroscopic Signature

Verifying the identity and purity of this compound is paramount. The 1,3-dicarbonyl moiety exists in a tautomeric equilibrium between the keto and enol forms, which is observable in NMR spectroscopy.

  • ¹H NMR: The proton NMR spectrum is the most informative tool for confirming the structure. Key expected signals include:

    • A triplet and a quartet in the 1.2-1.4 ppm and 4.2-4.4 ppm regions, respectively, corresponding to the ethyl ester group.

    • A triplet and a quartet around 1.4-1.5 ppm and 4.0-4.2 ppm for the ethoxy group on the phenyl ring.

    • A singlet for the methylene protons (–CH₂–) between the two carbonyls in the keto form, typically around 4.0 ppm.

    • A singlet for the vinyl proton in the enol form, typically around 6.5-7.0 ppm.

    • Aromatic protons in the 6.8-7.9 ppm range, showing splitting patterns consistent with a 1,2-disubstituted benzene ring.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the two carbonyl carbons (C=O) of the keto groups (typically >180 ppm), the ester carbonyl (around 160-165 ppm), aromatic carbons, and aliphatic carbons.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect strong absorption bands corresponding to:

    • C=O stretching of the ester group (~1735 cm⁻¹).

    • C=O stretching of the ketone groups (~1640-1680 cm⁻¹).

    • C-O stretching for the ester and ether linkages.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular mass. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1]

Synthesis Protocol: Claisen Condensation

The most direct and widely adopted method for synthesizing ethyl 4-aryl-2,4-dioxobutanoates is the base-mediated Claisen condensation between a substituted acetophenone and diethyl oxalate.[2] This reaction provides a reliable and scalable route to the target intermediate.

Workflow for Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_base Prepare Sodium Ethoxide Solution (Na in Anhydrous EtOH) add_reagents Slow Addition of Reagent Mixture to NaOEt Solution at 0-5 °C prep_base->add_reagents prep_reagents Prepare 2'-Ethoxyacetophenone & Diethyl Oxalate prep_reagents->add_reagents react Stir at Room Temperature (Monitor by TLC) add_reagents->react quench Quench with Cold Acidic Water (e.g., dil. H₂SO₄) react->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ & Concentrate wash->dry purify Recrystallize from Ethanol dry->purify product This compound purify->product

Caption: Workflow for the synthesis of the title intermediate.

Detailed Experimental Protocol

Materials:

  • 2'-Ethoxyacetophenone

  • Diethyl oxalate

  • Sodium metal

  • Anhydrous Ethanol (EtOH)

  • Dichloromethane (DCM)

  • 2M Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq) in small pieces to anhydrous ethanol at 0 °C. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

    • Rationale: Sodium ethoxide is a strong, non-nucleophilic base required to deprotonate the α-carbon of the acetophenone, initiating the condensation. Anhydrous conditions are crucial as water will consume the base.

  • Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C in an ice bath.

  • Addition of Reactants: In a separate flask, prepare a mixture of 2'-ethoxyacetophenone (1.0 eq) and diethyl oxalate (1.1 eq). Add this mixture dropwise to the cold sodium ethoxide solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Scientist's Note: Slow, cold addition prevents exothermic side reactions and favors the desired condensation pathway. A slight excess of diethyl oxalate ensures complete consumption of the acetophenone.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly pour it into a beaker containing ice-cold 2M sulfuric acid, adjusting the pH to ~2. A precipitate should form.

    • Rationale: Acidification protonates the resulting enolate salt, precipitating the neutral product and neutralizing any remaining base.

  • Workup - Extraction: Extract the aqueous mixture with dichloromethane (3 x volume). Combine the organic layers.

  • Workup - Washing: Wash the combined organic phase sequentially with water and then with brine to remove any residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from ethanol to yield pure this compound.

Core Application: Synthesis of Heterocyclic Scaffolds

The true utility of this compound lies in its ability to undergo cyclocondensation reactions to form five- and six-membered heterocycles. The 1,3-dicarbonyl motif is the key reactive site for building these molecular frameworks. A prime example is the synthesis of substituted pyrazoles.

Application Protocol: Synthesis of Ethyl 5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylate

This protocol details the reaction of the dioxobutanoate intermediate with hydrazine, a classic and efficient method for constructing the pyrazole ring system, a common scaffold in pharmaceuticals.

Materials:

  • This compound

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Glacial Acetic Acid

  • Ethanol (EtOH)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Rationale: The reaction is typically acid-catalyzed. The acid protonates a carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by hydrazine.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. The pyrazole product will often precipitate from the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Mechanistic Pathway: Pyrazole Formation

The formation of the pyrazole ring from a 1,3-diketone and hydrazine is a well-established mechanistic pathway involving nucleophilic attack followed by intramolecular cyclization and dehydration.

G start This compound (Reactant) step1 1. Nucleophilic Attack hydrazine Hydrazine (H₂N-NH₂) (Nucleophile) intermediate1 Hydrazone Intermediate step2 2. Intramolecular Cyclization intermediate1->step2 intermediate2 Cyclized Intermediate step3 3. Dehydration (-H₂O) intermediate2->step3 product Ethyl 5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylate (Product) step1->intermediate1 step2->intermediate2 step3->product

Caption: Logical steps in the pyrazole synthesis pathway.

Safety, Handling, and Troubleshooting

4.1 Safety and Handling

As a professional in a research environment, adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]

  • Ventilation: Handle the compound and all reagents in a well-ventilated fume hood to avoid inhalation of vapors or dust.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

  • Handling Sodium Metal: Sodium is highly reactive with water. It must be handled under an inert liquid (like mineral oil) and in an anhydrous environment.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

4.2 Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield in Synthesis Incomplete reaction; Inactive base (moisture contamination); Incorrect stoichiometry.Ensure anhydrous conditions for base preparation. Re-verify calculations and purity of starting materials. Increase reaction time and monitor closely with TLC.
Multiple Products Observed Side reactions (e.g., self-condensation); Impure starting materials.Control reaction temperature carefully during addition. Purify starting materials before use. Optimize purification strategy (e.g., column chromatography).
Difficulty in Product Isolation Product is soluble in the reaction solvent; Oily product instead of solid.Try precipitating the product by adding a non-solvent (e.g., cold water or hexane). Attempt to crystallize from a different solvent system. If an oil persists, purify using column chromatography.
Inconclusive Spectroscopic Data Presence of impurities; Tautomeric mixture complicating NMR interpretation.Re-purify the sample. Acquire spectra in a different solvent (e.g., DMSO-d₆) which can sometimes resolve overlapping peaks.

Conclusion

This compound is a powerful and adaptable chemical intermediate. The protocols and insights provided herein demonstrate its straightforward synthesis and its effective application in the construction of valuable heterocyclic molecules like pyrazoles. By understanding the principles behind the reactions and adhering to rigorous experimental technique, researchers can confidently employ this building block to accelerate projects in drug discovery, medicinal chemistry, and materials science.

References

  • Dow AgroSciences LLC. (2012). Material Safety Data Sheet: ELEMENT* 4 Herbicide. (Although for a different compound, provides general handling for related chemical classes). [URL not directly applicable but indicates general safety practices for industrial chemicals].
  • PubChem. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Ethyl 4-hydroxybenzoate. (Provides general safety for ethyl esters). Available at: [Link]

  • PubChem. Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. Available at: [Link]

  • Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2, 4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. Available at: [Link]

  • ResearchGate. Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Mendeleev Communications. Available at: [Link]

  • Johns Hopkins University. Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. (2015). Research output. Available at: [Link]

  • Data in Brief. (2023). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids. (Provides context on modern spectroscopic techniques). Available at: [Link]

  • StudyPulse. (2025). Spectral Data Interpretation for Organic Structure Determination. Available at: [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. (Provides examples of comprehensive compound characterization). Available at: [Link]

Sources

Experimental design for testing the efficacy of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening and Kinetic Profiling of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate as a Putative Metalloenzyme Inhibitor

Introduction & Scientific Rationale

This compound belongs to the aryl-diketo acid (DKA) class of compounds, a chemical scaffold historically significant in the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) and Hepatitis C Virus (HCV) NS5B polymerase inhibitors.

Mechanism of Action (MoA): The biological activity of this scaffold is driven by the 1,3-dicarbonyl moiety (or its 2,4-dioxobutanoate equivalent). In its active state (typically the free acid), this motif acts as a bidentate chelator, sequestering divalent metal cofactors (


 or 

) essential for the catalytic activity of viral metalloenzymes.
  • Target: HIV-1 Integrase (IN) or HCV NS5B Polymerase.

  • Critical Insight: The ethyl ester form is likely a pro-drug or a stable precursor. In purified enzymatic assays, the ester group may sterically hinder metal chelation or lack the necessary negative charge. Therefore, this protocol includes a controlled hydrolysis step to evaluate both the parent ester and its active acid metabolite.

Chemical Properties & Preparation

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 264.27 g/mol
Solubility Soluble in DMSO (>10 mM); Poor water solubility.[1]
Stability Susceptible to hydrolysis in aqueous buffers at pH > 8.0.
Storage Powder: -20°C (Desiccated). DMSO Stock: -80°C (Avoid freeze-thaw).
Reagent Preparation Protocol
  • Stock Solution (10 mM): Dissolve 2.64 mg of compound in 1 mL of anhydrous DMSO. Vortex for 1 minute.

  • Working Solution (Active Acid Generation):

    • Rationale: To validate the pharmacophore, we must generate the free acid in situ if the ester is inactive in biochemical assays.

    • Mix 100 µL of 10 mM Stock with 100 µL of 0.1 N NaOH.

    • Incubate at 37°C for 30 minutes.

    • Neutralize with 100 µL of 0.1 N HCl and 700 µL of Assay Buffer.

    • Result: 1 mM stock of the hydrolyzed (active) species.

Application 1: Biochemical Efficacy (HIV-1 Integrase Strand Transfer)

Objective: Determine the


 of the compound against HIV-1 Integrase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Expert Insight: The "Strand Transfer" step is the specific target of DKA inhibitors (like Raltegravir). Inhibition here confirms the mechanism of metal chelation in the active site.

Assay Principle
  • Donor: Europium-cryptate labeled anti-GST antibody (binds GST-tagged Integrase).

  • Acceptor: Streptavidin-XL665 (binds Biotinylated-Viral DNA product).

  • Signal: Integration of viral DNA into target DNA brings Donor/Acceptor into proximity -> FRET signal.

Protocol Steps
  • Enzyme Mix: Dilute Recombinant HIV-1 Integrase (GST-tag) to 150 nM in Reaction Buffer (20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Substrate Mix: Prepare Biotinylated LTR-DNA (Viral Donor) and Target DNA.

  • Compound Addition:

    • Dispense 100 nL of compound (Ester and Hydrolyzed forms) into 384-well low-volume plates (12-point dose-response, 1:3 serial dilution).

    • Add 5 µL of Enzyme Mix. Incubate 15 min at RT (Pre-incubation allows inhibitor binding).

  • Reaction Start: Add 5 µL of Substrate Mix.

  • Incubation: 60 minutes at 37°C.

  • Detection: Add 10 µL of Detection Buffer (containing Eu-Anti-GST and SA-XL665).

  • Read: Measure HTRF signal (665 nm / 620 nm ratio) on a multimode plate reader (e.g., EnVision).

Data Analysis:

  • Calculate % Inhibition:

    
    .
    
  • Fit data to a 4-parameter logistic model (Hill Equation) to determine

    
    .
    

Application 2: Cellular Antiviral Potency (MT-4/MTT Assay)

Objective: Assess the compound's ability to permeate cells and inhibit viral replication in a live biological system.

Expert Insight: Unlike the biochemical assay, the Ethyl Ester form is preferred here. The ester enhances cell permeability (lipophilicity) and is hydrolyzed by intracellular esterases to the active inhibitor.

Protocol Steps
  • Cell Culture: Maintain MT-4 T-cells in RPMI-1640 + 10% FBS.

  • Infection: Infect MT-4 cells with HIV-1 (strain IIIB) at an MOI (Multiplicity of Infection) of 0.01.

    • Mock Control: Uninfected cells treated with DMSO.

  • Treatment:

    • Seed cells (20,000/well) into 96-well plates containing serial dilutions of this compound.

    • Include Raltegravir (10 µM start) as a positive control.

  • Incubation: 5 days at 37°C, 5%

    
    .
    
  • Readout (Cytoprotection):

    • Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Cytotoxicity Counter-Screen:

    • Run a parallel plate with uninfected cells treated with the compound to distinguish antiviral effects from cellular toxicity (

      
      ).
      

Visualization: Mechanism & Workflow

Figure 1: Mechanism of Action and Experimental Workflow. The diagram below illustrates the dual-pathway evaluation: Direct enzymatic inhibition (requiring hydrolysis) vs. Cellular pro-drug activation.

G Compound Ethyl 4-(2-ethoxyphenyl)- 2,4-dioxobutanoate Hydrolysis Chemical Hydrolysis (NaOH Treatment) Compound->Hydrolysis In Vitro Prep CellEntry Cell Membrane Permeation Compound->CellEntry In Vivo / Cell ActiveAcid Active Diketo Acid (Metal Chelator) Hydrolysis->ActiveAcid EnzymeAssay Biochemical Assay (HIV-1 Integrase) ActiveAcid->EnzymeAssay Antiviral Viral Replication Block ActiveAcid->Antiviral Inhibits MgChelation Mg2+ Sequestration (Active Site) EnzymeAssay->MgChelation Inhibits Esterase Intracellular Esterases CellEntry->Esterase Esterase->ActiveAcid

Caption: Workflow depicting the parallel evaluation of the ester prodrug in cellular assays and the hydrolyzed acid in enzymatic assays.

Expected Results & Troubleshooting

ParameterExpected OutcomeTroubleshooting
Biochemical

(Ester)
> 10 µM (Inactive)Ester cannot chelate Mg2+. Hydrolysis required.
Biochemical

(Acid)
< 500 nM (Active)If inactive, verify pH of assay buffer (must be 7.5).
Cellular

< 1 µMIf toxic (

< 10 µM), reduce incubation time.
Hill Slope ~1.0Steep slope (>2) suggests aggregation; add 0.01% Triton X-100.

References

  • Wai, J. S., et al. (2000). 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. Journal of Medicinal Chemistry.

  • Hazuda, D. J., et al. (2000). Inhibitors of strand transfer that prevent integration and inhibit HIV-1 replication in cells. Science.

  • Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry.

  • Sechi, M., et al. (2009). Design and synthesis of novel indole beta-diketo acid derivatives as HIV-1 integrase inhibitors. Journal of Medicinal Chemistry.

Sources

High-performance liquid chromatography (HPLC) methods for Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate purification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-HPLC-DKE Topic: High-Performance Liquid Chromatography (HPLC) Strategies for the Purification and Analysis of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate

Executive Summary & Scope

Target Molecule: this compound (CAS: 1019380-58-5) Molecular Formula: C₁₄H₁₆O₅ Molecular Weight: 264.27 g/mol Class:


-Diketo ester / 

-dioxo ester[1]

This guide addresses the specific chromatographic challenges associated with This compound , a critical intermediate in the synthesis of heterocycles (e.g., coumarins, pyrazoles) and kinase inhibitors (Src family).[1]

The Core Challenge: Unlike standard pharmaceutical intermediates, this molecule exhibits keto-enol tautomerism in solution.[1] In standard HPLC conditions, this dynamic equilibrium often manifests as peak splitting, fronting, or broad "saddle" peaks, leading to erroneous purity calculations. This protocol details a self-validating method to control this equilibrium, ensuring accurate quantification and high-purity isolation.

Physicochemical Profiling & Mechanistic Insight

Before method development, one must understand the dynamic behavior of the analyte.

The Tautomeric Equilibrium

The molecule exists in a rapid equilibrium between the diketo form and the cis-enol form .[1] The cis-enol is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl.[1]

  • Diketo Form: More polar, generally less retained on C18.[1]

  • Enol Form: Less polar (pseudo-ring structure), generally more retained on C18.[1]

  • 2-Ethoxy Substituent Effect: The ortho-ethoxy group provides electron donation and steric bulk, potentially favoring the keto form slightly more than para-substituted analogs, but also increasing overall lipophilicity (LogP

    
     2.5–3.0).[1]
    
Spectral Properties
  • UV Max:

    
    280–310 nm (Enol form has higher conjugation).[1]
    
  • pKa: The

    
    -proton (between the two ketones) is acidic (pKa 
    
    
    
    9–11).[1]

Analytical Method Development (Protocol A)

Objective: To achieve a single, sharp peak representing the total mass of the compound, regardless of tautomeric ratio.

Critical Parameter: pH Control To prevent peak splitting, the mobile phase must be acidic (pH 2.0–3.0).[1] This suppresses the ionization of the enol group and accelerates the proton exchange rate, often merging the tautomers into a single average peak or stabilizing the major tautomer.

Instrument Setup
  • System: HPLC with PDA (Photodiode Array) Detector.

  • Column: C18 (Octadecylsilane), End-capped.[1]

    • Recommended: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18 (4.6 x 150 mm, 5 µm).[1]

  • Temperature: 30°C (Controlled).

    • Note: Temperature fluctuations cause retention time shifts due to changes in the tautomeric equilibrium constant (

      
      ).[1]
      
Mobile Phase Composition
  • Solvent A: 0.1% Formic Acid in Water (pH

    
     2.7).[1]
    
  • Solvent B: Acetonitrile (ACN).[1]

    • Why Formic Acid? It provides sufficient buffering capacity at low pH to keep the molecule neutral and is volatile (compatible with LC-MS and prep-scale evaporation).[1]

Gradient Table (Analytical)
Time (min)% Solvent A (Aq)% Solvent B (ACN)Flow Rate (mL/min)Event
0.090101.0Equilibration
2.090101.0Injection
15.010901.0Linear Gradient
18.010901.0Wash
18.190101.0Re-equilibration
23.090101.0End

Preparative Purification Strategy (Protocol B)

Objective: Isolate >98% pure material from a crude reaction mixture containing unreacted 2-ethoxyacetophenone and diethyl oxalate.

Sample Preparation
  • Dissolution: Dissolve crude residue in Acetonitrile (avoid Methanol if possible to prevent transesterification during storage).

  • Filtration: 0.45 µm PTFE filter.

  • Concentration: 50–100 mg/mL.

Preparative Parameters
  • Column: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).

  • Flow Rate: 15–20 mL/min.[1]

  • Detection: 254 nm and 280 nm.[1]

  • Collection Trigger: Threshold (Slope-based) to reject baseline noise.

Purification Workflow Diagram

HPLC_Workflow Start Crude Reaction Mixture Solubility Dissolve in ACN (50 mg/mL) Start->Solubility Filter Filter (0.45 µm PTFE) Solubility->Filter Analytical Analytical HPLC (Protocol A) Check for Tautomer Splitting Filter->Analytical Decision Split Peaks? Analytical->Decision Optimize Increase Temp to 40°C or Lower pH Decision->Optimize Yes PrepScale Prep HPLC Scale-Up (Gradient: 20-80% B) Decision->PrepScale No (Single Peak) Optimize->Analytical Collection Fraction Collection (UV 254nm) PrepScale->Collection PostProcess Pool & Evaporate (Keep < 40°C) Collection->PostProcess FinalQC Final QC & NMR (Confirm Structure) PostProcess->FinalQC

Figure 1: Decision tree for method development and purification of beta-diketo esters.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Peak Splitting Slow Keto-Enol interconversion on column.Increase Column Temp to 40°C to speed up kinetics (merge peaks) OR Lower pH (use 0.1% TFA instead of Formic Acid).
Broad Tailing Interaction of enol -OH with silanols.[1]Ensure column is End-capped ; Add 10mM Ammonium Acetate if pH allows (though acid is preferred).[1]
Double Peaks in NMR Normal phenomenon (Tautomers).[1]Do not purify further.[1] Calculate ratio by integrating the vinylic proton (enol) vs. alpha-methylene (keto).[1][2]
Recovery Low Hydrolysis of ester during evaporation.[1]Evaporate fractions immediately at <40°C . Do not leave in acidic aqueous solution overnight.

References

  • Rafinejad, A. et al. (2015).[1][3] Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Journal of Sciences, Islamic Republic of Iran.[3] Link

  • Oda, S. et al. (1998).[1][4] Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate. Bioscience, Biotechnology, and Biochemistry.[4] Link

  • BenchChem Technical Support. (2025). Addressing keto-enol tautomerism in the analysis of β-keto esters. Link[1]

  • PubChem. (2025).[1] Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (Analog Data). National Library of Medicine.[1] Link[1]

Sources

Application Note: Cell-Based Assay Development for Metalloenzyme Inhibition Using Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate (EEDO)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Prodrug Activation, Metalloenzyme Chelation, and Self-Validating Cellular Workflows

Executive Summary & Mechanistic Rationale

Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate (EEDO) is a highly specialized aryl-β-diketo acid (DKA) ester. In drug discovery, the DKA pharmacophore is canonically recognized for its ability to inhibit two-metal-ion dependent metalloenzymes—most notably viral integrases and endonucleases—by chelating divalent metal ions (Mg²⁺ or Mn²⁺) within the catalytic core ()[1].

However, a fundamental challenge in cell-based assay development is the poor cellular permeability of free diketo acids, which remain negatively charged at physiological pH ()[2]. EEDO elegantly bypasses this limitation by utilizing an ethyl ester prodrug strategy . The lipophilic ethyl ester and the 2-ethoxyphenyl moiety facilitate rapid passive diffusion across the plasma membrane. Once intracellular, ubiquitous esterases hydrolyze the ester to liberate the active DKA, which then coordinates the active site metal centers of the target metalloenzyme ()[3].

This application note outlines the architecture of a self-validating cell-based assay designed to quantify the intracellular efficacy of EEDO while rigorously controlling for prodrug conversion kinetics and compound cytotoxicity.

Pathway Visualization: Prodrug Activation & Target Engagement

G A EEDO Prodrug (Extracellular) B Cell Membrane Diffusion A->B Permeation C Esterase Hydrolysis B->C Internalization D Active DKA (Intracellular) C->D Cleavage E Metalloenzyme (DDE Motif) D->E Mg2+ Chelation F Target Inhibition E->F Signal Drop

Workflow of EEDO prodrug permeation, intracellular esterase activation, and metalloenzyme chelation.

Self-Validating Assay Architecture

A common pitfall in cell-based screening is misinterpreting a reduction in reporter signal as target inhibition when it is actually caused by generalized cytotoxicity. To ensure absolute trustworthiness and scientific integrity, this protocol employs a parallel, self-validating architecture:

  • Primary Efficacy Screen (Luminescent Reporter): Measures the specific inhibition of the target metalloenzyme (e.g., viral integration or transcription).

  • Orthogonal Counter-Screen (MTS Viability): Quantifies mitochondrial metabolic rate to establish the half-maximal cytotoxic concentration (CC₅₀).

By calculating the Selectivity Index (SI = CC₅₀ / IC₅₀), researchers can confidently isolate the true pharmacological window of the EEDO prodrug.

Detailed Experimental Methodologies

Protocol A: MTS Cell Viability Counter-Screen

Objective: Establish the maximum tolerated dose (MTD) and CC₅₀ to validate the efficacy assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed target cells (e.g., MT-4 or HEK293T) at

    
     cells/well in a clear 96-well plate using 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Preparation: Prepare a 10 mM stock of EEDO in 100% DMSO. Perform a 3-fold serial dilution in assay medium to generate a concentration range of 0.1 µM to 100 µM.

    • Causality Note: Keep final DMSO concentration strictly

      
       across all wells to prevent solvent-induced membrane toxicity, which would confound the CC₅₀ calculation.
      
  • Treatment: Add 10 µL of the diluted EEDO to the respective wells. Include vehicle control (0.5% DMSO) and positive death control (e.g., 10% DMSO or Puromycin).

  • Incubation: Incubate for 48 hours.

  • Readout: Add 20 µL of MTS reagent per well. Incubate for 1–4 hours at 37°C. Measure absorbance at 490 nm using a microplate reader.

Protocol B: Cell-Based Metalloenzyme Inhibition Assay

Objective: Quantify the IC₅₀ of EEDO following intracellular prodrug activation.

Step-by-Step Procedure:

  • Cell Seeding: Seed reporter cells at

    
     cells/well in a solid-white 96-well plate.
    
  • Prodrug Pre-Incubation (Critical Step): Treat cells with the EEDO concentration gradient (0.01 µM to 50 µM) 2 hours prior to initiating the target enzyme's activity (e.g., before viral vector transduction).

    • Causality Note: Unlike free acids which act immediately upon target contact in biochemical assays, ester prodrugs require a temporal window for intracellular esterases to cleave the ethyl group ()[4]. Skipping this pre-incubation will result in false negatives (artificially high IC₅₀ values) because the target enzyme will complete its catalytic cycle before the DKA is fully liberated.

  • Target Activation: Introduce the stimulus (e.g., pseudotyped viral vector carrying a luciferase reporter).

  • Incubation: Incubate for 48 hours to allow for reporter expression.

  • Readout: Equilibrate the plate to room temperature. Add 100 µL of luminescence detection reagent (e.g., ONE-Glo™) to lyse cells and stabilize the signal. Read luminescence after 5 minutes.

  • Data Normalization: Normalize the luminescence data against the MTS viability data from Protocol A to ensure signal loss is exclusively due to target inhibition.

Quantitative Data & Optimization Parameters

The following table summarizes expected optimization parameters when comparing the EEDO prodrug against its free-acid counterpart and a clinical standard. The stark difference in IC₅₀ between EEDO and the free acid highlights the necessity of the ester moiety for cellular assays.

Compound / InhibitorPermeability (

)
CC₅₀ (µM)IC₅₀ (µM)Selectivity Index (SI)Mechanistic Notes
EEDO (Ethyl Ester) High (

cm/s)
> 100 0.45 > 222 Rapid diffusion; requires esterase activation.
EEDO (Free Acid)Low (

cm/s)
> 10012.50> 8Poor membrane crossing; active site chelator.
Raltegravir (Control)Moderate> 500.05> 1000Clinical INSTI standard; direct DKA analog.

Note: SI is calculated as CC₅₀ / IC₅₀. An SI > 10 is generally required to confirm that target inhibition is distinct from cytotoxicity.

References

  • Wai, J. S., et al. (2000). "4-Aryl-2,4-dioxobutanoic Acid Inhibitors of HIV-1 Integrase and Viral Replication in Cells." Journal of Medicinal Chemistry.[Link]

  • Marchand, C., et al. (2015). "Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of β-Diketo Acids." Molecules (MDPI).[Link]

  • Chen, A. Y., et al. (2019). "Targeting Metalloenzymes for Therapeutic Intervention." Chemical Reviews (PMC).[Link]

  • Sechi, M., et al. (2018). "α,γ-Diketocarboxylic Acids and Their Esters Act as Carbonic Anhydrase IX and XII Selective Inhibitors." ACS Medicinal Chemistry Letters (PMC).[Link]

Sources

Advanced Application Note: Ethyl 2,4-Dioxo-4-Arylbutanoate Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2,4-dioxo-4-arylbutanoate derivatives (also known as


-diketo esters) represent a versatile chemical scaffold in oncology research. While historically utilized as high-value synthetic intermediates for heterocyclic drug construction, recent data validates their direct utility as inhibitors of Src Tyrosine Kinase  and modulators of Lactate Dehydrogenase A (LDH-A) . This guide details the handling, mechanistic application, and experimental protocols for utilizing these compounds to target metastatic signaling and the Warburg effect.

Part 1: Chemical Foundation & Handling

Structural Dynamics: The Keto-Enol Factor

Unlike standard esters, ethyl 2,4-dioxo-4-arylbutanoates exist in a dynamic equilibrium between the diketo and enol forms.[1] This tautomerism is solvent-dependent and critical for assay reproducibility. In polar aprotic solvents (e.g., DMSO used in screening), the enol form is often stabilized by intramolecular hydrogen bonding.

Expert Insight: When analyzing purity via NMR, do not mistake the split signals for impurities. The enol vinylic proton typically appears downfield (


 ppm) due to hydrogen bonding.
Visualization of Tautomeric Equilibrium

The following diagram illustrates the chemical shift between the diketo and enol forms, which dictates reactivity and binding affinity.

KetoEnol cluster_0 Solvent Influence Diketo Diketo Form (Less Stable in Non-polar) Enol Enol Form (Stabilized by H-Bond) Diketo->Enol Tautomerization (Fast in protic solvents) Binding Target Binding (Src/LDH-A Pocket) Enol->Binding Preferred Pharmacophore

Figure 1: Tautomeric equilibrium of ethyl 2,4-dioxo-4-arylbutanoates. The planar enol form often mimics the transition state required for kinase or dehydrogenase binding.

Part 2: Direct Anticancer Applications

Primary Target: Src Kinase Inhibition

Src family kinases (SFKs) are non-receptor tyrosine kinases upregulated in breast, colon, and pancreatic cancers. Ethyl 2,4-dioxo-4-arylbutanoate derivatives function as ATP-competitive inhibitors.

  • Mechanism: The

    
    -diketo motif chelates the 
    
    
    
    ion within the ATP-binding pocket or interacts with the hinge region, preventing phosphorylation of downstream targets like FAK and STAT3.
  • Potency Range: Hit compounds typically exhibit

    
     values between 
    
    
    
    . While moderate, they offer lower toxicity profiles compared to pan-kinase inhibitors.
  • SAR Insight: Substitution at the para-position of the phenyl ring with electron-donating groups (e.g.,

    
    , 
    
    
    
    ) generally improves potency compared to electron-withdrawing groups (e.g.,
    
    
    ,
    
    
    ).
Secondary Target: Metabolic Modulation (LDH-A)

These derivatives mimic pyruvate, the natural substrate of Lactate Dehydrogenase A (LDH-A). By inhibiting LDH-A, they disrupt the Warburg effect, forcing cancer cells to rely on oxidative phosphorylation, which increases ROS production and induces apoptosis.

Pathway Visualization: Src & Metabolic Signaling

SrcPathway Compound Ethyl 2,4-dioxo-4-arylbutanoate Src Src Kinase (Phosphorylation) Compound->Src Inhibits (IC50 ~50uM) LDHA LDH-A (Glycolysis) Compound->LDHA Modulates FAK FAK (Adhesion/Migration) Src->FAK STAT3 STAT3 (Proliferation) Src->STAT3 Lactate Lactate Production (Acidic Microenvironment) LDHA->Lactate ROS Mitochondrial ROS (Apoptosis Trigger) LDHA->ROS Inhibition causes shift to OxPhos Metastasis Metastasis Blocked FAK->Metastasis STAT3->Metastasis Apoptosis Cell Death ROS->Apoptosis

Figure 2: Dual-action mechanism targeting Src-mediated metastasis and LDH-A driven metabolic reprogramming.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ethyl 2,4-Dioxo-4-Arylbutanoates

For researchers synthesizing fresh standards.

Reagents: Substituted Acetophenone (1.0 eq), Diethyl Oxalate (1.2 eq), Sodium Ethoxide (1.5 eq), Anhydrous Ethanol. Safety: Sodium ethoxide is moisture-sensitive and corrosive. Perform under


 atmosphere.
  • Preparation: Dissolve sodium metal (or use commercial NaOEt) in anhydrous ethanol to generate a fresh ethoxide solution.

  • Condensation: Add the substituted acetophenone dropwise to the stirring NaOEt solution at

    
    .
    
  • Addition: Add diethyl oxalate slowly over 30 minutes. The solution will turn yellow/orange.

  • Reflux: Warm to room temperature, then reflux at

    
     for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool mixture and pour into ice-cold dilute HCl (

    
    ) to acidify (pH ~2-3). The 
    
    
    
    -diketo ester will precipitate or form an oil.
  • Purification: Extract with ethyl acetate (

    
    ), wash with brine, dry over 
    
    
    
    . Recrystallize from ethanol or purify via silica column chromatography.
Protocol B: Src Kinase Inhibition Screening (ADP-Glo™ Method)

A bioluminescent assay to quantify kinase activity via ADP production.

Materials:

  • Recombinant human Src Kinase (active).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP (

    
     final).
    
  • Assay Buffer:

    
     HEPES (pH 7.5), 
    
    
    
    
    
    ,
    
    
    EGTA,
    
    
    Brij-35.
  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Compound Prep: Dissolve derivative in 100% DMSO to

    
    . Prepare serial dilutions (e.g., 
    
    
    
    to
    
    
    ) in Assay Buffer (keep DMSO <1%).
  • Enzyme Reaction:

    • Add

      
       of Src Kinase (
      
      
      
      ) to a 384-well white plate.
    • Add

      
       of compound dilution. Incubate 10 min at RT.
      
    • Add

      
       of ATP/Substrate mix to initiate.[2]
      
    • Incubate for 60 minutes at RT.

  • ADP Depletion: Add

    
     of ADP-Glo™ Reagent.[2] Incubate 40 min (stops kinase, depletes unconsumed ATP).
    
  • Detection: Add

    
     of Kinase Detection Reagent.[2] Incubate 30 min (converts ADP 
    
    
    
    ATP
    
    
    Light).
  • Read: Measure Luminescence on a plate reader.

  • Analysis: Calculate % Inhibition

    
    . Fit to sigmoidal dose-response to determine 
    
    
    
    .
Protocol C: In Vitro Cytotoxicity (MTT Assay)

Validating cellular efficacy in breast (MCF-7) or colon (HT-29) cancer lines.

  • Seeding: Seed cancer cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds (dissolved in media, 0.1% DMSO final) at concentrations

    
    . Include Doxorubicin or Staurosporine as a positive control.
    
  • Incubation: Incubate for 48 or 72 hours at

    
    , 
    
    
    
    .
  • Labeling: Add

    
     MTT solution (
    
    
    
    in PBS) to each well. Incubate 4h.
  • Solubilization: Remove media carefully. Add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read Absorbance at

    
    .
    
  • Data: Plot viability vs. log[concentration] to derive

    
    .
    

Part 4: Synthetic Scaffold Application

Note to Chemists: If direct inhibition is insufficient (


), these esters are premier precursors for Pyrazoles  (via Hydrazine) and Isoxazoles  (via Hydroxylamine), which often exhibit nanomolar potency against EGFR and VEGFR.

Transformation Workflow:

  • Reactant: Ethyl 2,4-dioxo-4-arylbutanoate.[3]

  • Reagent: Hydrazine Hydrate (

    
    ).
    
  • Condition: Reflux in Ethanol/Acetic Acid.

  • Product: Ethyl 5-aryl-1H-pyrazole-3-carboxylate (High stability, enhanced kinase selectivity).

References

  • Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors.[3] Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.[3]

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols.

  • Gruschow, S., et al. (2016). Keto-Enol Tautomerism of

    
    -Dicarbonyls: Impact on Biological Assay Stability. Journal of Chemical Education. 
    
  • Deng, W., et al. (2018). LDH-A inhibition by diketo acids and their derivatives in cancer metabolism. Future Medicinal Chemistry.

  • BenchChem. Application Note: Ethyl 2,4-Dioxopentanoate as a Precursor for Bioactive Molecules.

Sources

Troubleshooting & Optimization

Identifying and minimizing byproducts in the synthesis of arylbutanoates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Impurity Control in Arylbutanoate Synthesis

Topic: Identifying and Minimizing Byproducts in the Synthesis of Arylbutanoates (Focus: 4-Phenylbutyrate and Phenolic Butyrates) Audience: Pharmaceutical Researchers, Process Chemists, and QA/QC Specialists.

Introduction: The Arylbutanoate Challenge

In pharmaceutical development, "arylbutanoates" primarily refer to two distinct chemical scaffolds:

  • 4-Arylbutanoic Acid Derivatives: The carbon skeleton class (e.g., 4-Phenylbutyric acid/4-PBA ), used in urea cycle disorders and as HDAC inhibitors.[1]

  • Aryl Butyrates: The phenolic ester class (e.g., Phenyl butyrate ), often used as prodrugs to improve lipophilicity of phenols.

This guide provides high-level troubleshooting for both workflows, focusing on the specific "molecular traps" that generate critical impurities like 1-Tetralone (cyclization) and Fries rearrangement products (isomerization).

Module 1: The "Tetralone Trap" (Synthesis of 4-Phenylbutyric Acid)

The industrial standard for synthesizing 4-phenylbutyric acid involves the Friedel-Crafts alkylation of benzene with


-butyrolactone using aluminum chloride (

).[2] While efficient, this pathway fights a constant battle against intramolecular cyclization.
Critical Byproduct: 1-Tetralone ( -Tetralone)

The product, 4-phenylbutyric acid, contains both an aromatic ring and a carboxylic acid side chain. Under Lewis acid conditions (


), the acid chloride intermediate can attack its own ring, closing to form 1-tetralone.

Mechanism of Impurity Formation:

  • Activation:

    
    -Butyrolactone complexes with 
    
    
    
    , opening to form a carbocation/acyl complex.
  • Alkylation: Benzene attacks the complex to form the aluminum salt of 4-phenylbutyric acid.

  • Cyclization (The Error): If excess

    
     is present or temperature spikes, the carboxylate complex activates, performing an intramolecular Friedel-Crafts acylation to form 1-tetralone.
    
Visualizing the Pathway

TetraloneTrap Start Benzene + Gamma-Butyrolactone Complex AlCl3 Complex (Activated Electrophile) Start->Complex AlCl3 Product 4-Phenylbutyric Acid (Target API) Complex->Product Alkylation (50-60°C) Impurity 1-Tetralone (Cyclized Impurity) Product->Impurity Intramolecular Acylation (Excess AlCl3 / High T)

Figure 1: The "Tetralone Trap" in 4-PBA synthesis. The product itself is the precursor to the major impurity.

Troubleshooting Guide: Minimizing 1-Tetralone
SymptomProbable CauseCorrective Action
High Tetralone levels (>0.5%) Excess Catalyst: Ratio of

:Lactone is too high (>3:1).
Reduce

load. Optimum is typically 2.5 - 3.0 equivalents . Higher ratios promote cyclization [1].
Temperature Spike: Reaction exceeded 65°C.Maintain strict T-control at 50–60°C . Cyclization activation energy is higher than alkylation.
Delayed Quench: Reaction mixture sat too long before hydrolysis.Quench immediately upon conversion completion. The aluminum salt is stable, but slow cyclization occurs over time.
Low Yield / Unreacted Lactone Moisture Contamination:

deactivated by wet benzene.
Ensure benzene is dried (<0.05% water).

is hygroscopic; hydration kills catalytic activity.
"Sticky" Workup (Emulsion) Aluminum Hydroxides: Improper pH during quench.Quench into ice/HCl to keep Al species soluble (

). If pH rises >4,

gel forms, trapping product.

Module 2: The Hydrogenation Spectrum (Alternative Route)

An alternative synthesis uses Succinic Anhydride + Benzene to form 3-Benzoylpropionic acid , followed by reduction (catalytic hydrogenation or Wolff-Kishner). This route introduces "Over-Reduction" impurities.

Critical Impurity: Cyclohexanebutyric Acid (EP Impurity C)

If using catalytic hydrogenation (Pd/C,


) to reduce the ketone, the aromatic ring is susceptible to saturation.

Identification:

  • Technique: GC-MS or HPLC.[3]

  • Characteristic: EP Impurity C elutes after 4-PBA on reverse-phase C18 (more lipophilic due to saturated ring).

  • Mass Shift: +6 Da relative to 4-PBA (Saturation of 3 double bonds).

Control Strategy:

  • Catalyst Selection: Switch from Pd/C to less active catalysts for ring hydrogenation, or use Wolff-Kishner reduction (Hydrazine/KOH) which is specific to ketones and leaves the ring intact.

Module 3: The "Fries" Nemesis (Synthesis of Aryl Butyrates)

When synthesizing Phenolic Esters (e.g., Phenyl Butyrate) via the reaction of Phenol + Butyryl Chloride, the thermodynamic trap is the Fries Rearrangement .

The Competition: O-Acylation vs. C-Acylation
  • Kinetic Product (Desired): O-Acyl (Aryl Ester). Formed rapidly at lower temperatures.

  • Thermodynamic Product (Impurity): C-Acyl (Hydroxyaryl Ketone). Formed at high temperatures or with Lewis acid catalysis.[4][5]

Visualizing the Pathway

FriesRearrangement Reactants Phenol + Butyryl Chloride Ester Phenyl Butyrate (O-Acylation - Target) Reactants->Ester Base (Pyridine/TEA) < 20°C Ortho o-Hydroxybutyrophenone (Ortho-Fries Impurity) Ester->Ortho Lewis Acid / Heat (Rearrangement) Para p-Hydroxybutyrophenone (Para-Fries Impurity) Ester->Para Lewis Acid / Heat

Figure 2: Competition between Esterification and Fries Rearrangement.

FAQ: Preventing Fries Rearrangement

Q: I see distinct peaks at +0.5 and +1.2 RRT (Relative Retention Time) in my HPLC. What are they? A: These are likely the para- and ortho-hydroxybutyrophenones. The ortho-isomer often elutes later due to intramolecular hydrogen bonding (pseudo-ring formation) increasing its lipophilicity on RP-HPLC.

Q: How do I eliminate them?

  • Remove Lewis Acids: Ensure no metal contaminants (Fe, Al) are present. Even trace

    
     from steel reactors can catalyze the rearrangement.
    
  • Base Selection: Use "Soft" bases like Pyridine or Triethylamine (TEA) rather than inorganic bases.

  • Temperature: Keep the esterification reaction below 20°C . The rearrangement activation energy is significantly higher than esterification.

Summary of Key Impurities by Workflow

Target MoleculeSynthesis RouteMajor ImpurityOriginMitigation
4-Phenylbutyric Acid Friedel-Crafts (Lactone)1-Tetralone Intramolecular CyclizationLimit AlCl3 to 2.5 eq; T < 60°C.
4-Phenylbutyric Acid Hydrogenation (Succinic)Cyclohexanebutyric Acid Ring Saturation (Over-reduction)Use Wolff-Kishner or mild hydrogenation conditions.
Phenyl Butyrate EsterificationHydroxybutyrophenones Fries RearrangementAvoid Lewis acids; maintain low T (<20°C).

References

  • Truce, W. E., & Olson, C. E. (1952). The Reaction of Gamma-Butyrolactone with Benzene and Aluminum Chloride.[2][6][7][8] Journal of the American Chemical Society.[6]

  • European Pharmacopoeia (EP). Sodium Phenylbutyrate: Impurity C (Cyclohexanebutyric acid).

  • Martin, E. L., & Fieser, L. F. (1940).

    
    -Tetralone.[6][8][9][10][11] Organic Syntheses. 
    
  • U.S. Pharmacopeia (USP). Sodium Phenylbutyrate Monograph: Organic Impurities.

  • Blatt, A. H. (1942). The Fries Reaction. Organic Reactions.[4][6][12][13]

Sources

Technical Support Center: A Troubleshooting Guide for the Purification of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate. As a β-keto ester, its synthesis, typically via a Claisen condensation, can present several purification hurdles. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve a high-purity final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of crude this compound is very low. What are the likely causes related to the synthesis that will impact purification?

A1: Low yields in the Claisen condensation are often traced back to the reaction conditions, which directly impact the complexity of your subsequent purification. Here are the primary factors to investigate:

  • Base Selection and Stoichiometry: The Claisen condensation requires a full equivalent of a strong base to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting materials. For the synthesis of an ethyl ester, sodium ethoxide (NaOEt) is the base of choice to prevent transesterification. Using a weaker base or a substoichiometric amount will result in an incomplete reaction, leaving you with a difficult-to-separate mixture of starting materials and product.

  • Moisture Contamination: Anhydrous conditions are critical. Any moisture will quench the strong base and can hydrolyze your starting ester, leading to the formation of carboxylic acid byproducts and significantly reducing your yield. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction Temperature: While some Claisen condensations proceed at room temperature, others require heating to overcome the activation energy barrier.[1] If your reaction is sluggish, a modest increase in temperature may improve the conversion rate. However, excessive heat can promote side reactions.

Q2: After the reaction work-up, my crude product is a dark, oily residue. How should I approach the initial purification?

A2: A dark, oily crude product suggests the presence of polymeric byproducts and other impurities. A multi-step purification strategy is often necessary.

  • Aqueous Wash: Begin by dissolving the crude oil in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to neutralize any remaining base, followed by a saturated sodium bicarbonate solution to remove any acidic byproducts, and finally with brine to remove residual water.

  • Decolorization: If the color persists, you can treat the organic solution with activated charcoal. However, be aware that charcoal can also adsorb some of your product, so use it judiciously.

  • Solvent Removal: After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), carefully remove the solvent under reduced pressure. Avoid excessive heat, as β-keto esters can be thermally sensitive.

Q3: I'm attempting to purify by column chromatography, but I'm getting poor separation. What are the key parameters to optimize?

A3: Column chromatography is a powerful technique for separating the target compound from unreacted starting materials and byproducts. Here’s how to troubleshoot poor separation:

  • Solvent System Selection: The choice of eluent is crucial. For a moderately polar compound like this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Use thin-layer chromatography (TLC) to determine the optimal solvent ratio that gives your product an Rf value of approximately 0.3.

  • Stationary Phase: Silica gel is the most common stationary phase for this type of compound. Ensure you are using a suitable mesh size (e.g., 70-230 mesh) for flash chromatography.

  • Column Packing: A well-packed column is essential for good separation. Uneven packing can lead to channeling and band broadening. The "slurry method," where the silica gel is mixed with the initial eluent before being added to the column, is generally reliable.

  • Loading Technique: For an oily product, it is best to pre-adsorb the crude material onto a small amount of silica gel. This is done by dissolving the oil in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.

Table 1: Recommended Solvents for Column Chromatography

Solvent System (v/v)PolarityTypical Application
Hexane/Ethyl AcetateLow to MediumGood for initial trials. Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.
Dichloromethane/HexaneLow to MediumCan provide different selectivity compared to ethyl acetate systems.
Toluene/Ethyl AcetateMediumUseful if the compound has aromatic character and is not eluting well with aliphatic solvents.

Q4: I've isolated a fraction from the column that I believe is my product, but how can I confirm its identity and purity?

  • ¹H NMR Spectroscopy: This will give you information about the different types of protons in your molecule. Due to keto-enol tautomerism, you will likely see two sets of signals.[4]

    • Keto form: Expect signals for the ethoxy group (a triplet around 1.3 ppm and a quartet around 4.2 ppm), a methylene group adjacent to the carbonyls (a singlet around 4.0 ppm), and aromatic protons.

    • Enol form: You will see a characteristic vinyl proton signal (a singlet around 6.0-7.0 ppm) and a broad signal for the enolic hydroxyl group.

  • ¹³C NMR Spectroscopy: This will show a signal for each unique carbon atom. Key signals to look for are the two carbonyl carbons of the keto form (in the 190-200 ppm and 160-170 ppm regions) and the ester carbons.[5]

  • IR Spectroscopy: Look for characteristic stretching frequencies for the different functional groups. You should see strong absorptions for the C=O groups (ester and ketone) in the range of 1650-1750 cm⁻¹.

  • Mass Spectrometry: This will confirm the molecular weight of your compound. For this compound (C₁₄H₁₆O₅), the expected molecular weight is approximately 264.28 g/mol .

Q5: My purified product is an oil, but I expected a solid. What does this indicate and how can I induce crystallization?

A5: Many organic compounds can exist as persistent oils, especially if minor impurities are present that disrupt the crystal lattice formation.

  • Purity Check: First, re-evaluate the purity of your oil using TLC or ¹H NMR. If significant impurities are present, another round of column chromatography may be necessary.

  • Recrystallization: If the product is reasonably pure, recrystallization is the next step. A general procedure for similar compounds involves dissolving the material in a minimal amount of hot ethanol and allowing it to cool slowly.[1] If single-solvent recrystallization is unsuccessful, a two-solvent system can be employed.

    • Dissolve the oil in a small amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).

    • Slowly add a "poor" solvent in which the compound is insoluble (e.g., hexanes or petroleum ether) until the solution becomes slightly cloudy.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Inducing Crystallization: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if one is available.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Prepare the Column:

    • Select a glass column of appropriate size (a 20:1 to 40:1 ratio of silica gel to crude product by weight is a good starting point).

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica run dry.

  • Load the Sample:

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the least polar solvent system determined by your initial TLC analysis.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute your product.

  • Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of your purified oil in a few drops of a potential solvent (e.g., ethanol, ethyl acetate) with heating.

    • Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will show poor solubility at low temperatures and good solubility at high temperatures.

  • Recrystallization Procedure:

    • Place the oil in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the oil completely.

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a desiccator or under vacuum.

Visualizations

Purification Workflow

crude Crude Oily Product wash Aqueous Wash (Acid, Base, Brine) crude->wash column Column Chromatography (Silica Gel) wash->column fractions Collect & Analyze Fractions column->fractions combine Combine Pure Fractions fractions->combine evaporate Solvent Evaporation combine->evaporate recrystallize Recrystallization evaporate->recrystallize pure Pure Crystalline Product recrystallize->pure start Impure Product is_oil Is the product an oil? start->is_oil is_colored Is the product colored? is_oil->is_colored No recrystallize Attempt recrystallization is_oil->recrystallize Yes poor_separation Poor separation in column? is_colored->poor_separation No charcoal Treat with activated charcoal is_colored->charcoal Yes optimize_solvent Optimize solvent system via TLC poor_separation->optimize_solvent Yes final_product Pure Product poor_separation->final_product No re_column Re-purify by column chromatography re_column->final_product recrystallize->final_product charcoal->poor_separation check_packing Check column packing optimize_solvent->check_packing check_packing->re_column

Caption: Decision tree for troubleshooting common purification issues.

References

  • Rafinejad, A., Fallah-Tafti, A., Tiwari, R., Shirazi, A. N., Mandal, D., Parang, K., Foroumadi, A., & Akbarzadeh, T. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

  • ChemBK. (2024, April 9). ethyl 2,4-dioxo-4-phenylbutanoate. [Link]

  • PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. [Link]

  • University of Victoria. (n.d.). Column chromatography. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubChem. (n.d.). Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (n.d.). New J. Chem Electronic Supplementary Information. [Link]

  • Quora. (2021, March 25). How is the structure of ethyl ethanoate consistent with the NMR spectrum?[Link]

  • CompTox Chemicals Dashboard. (2025, October 15). Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoate - Links. U.S. Environmental Protection Agency. [Link]

  • NIST. (n.d.). Ethyl ether. National Institute of Standards and Technology. [Link]

  • Journal of Sciences, Islamic Republic of Iran. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]

  • Stenutz. (n.d.). ethyl 4-ethoxybutanoate. [Link]

  • ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. [Link]

Sources

Addressing stability and degradation issues of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Stability & Degradation of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the handling, analysis, and assaying of


-diketo esters. This compound is a highly reactive beta-diketone ester, structurally related to the aryl-2,4-dioxobutanoic acid class of enzyme inhibitors. While its unique electronic structure makes it a valuable pharmacophore and synthetic intermediate, it introduces specific stability liabilities: keto-enol tautomerization, susceptibility to ester hydrolysis, and metal chelation.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure scientific integrity in your workflows.

Core Degradation & Reactivity Pathways

To troubleshoot effectively, we must first understand the causality of the compound's behavior. The diagram below illustrates the three primary pathways that compromise the integrity of this compound during experiments.

Workflow Parent Ethyl 4-(2-ethoxyphenyl) -2,4-dioxobutanoate Enol Enol Tautomer (Metal Chelator) Parent->Enol Solvent/pH dependent Equilibrium Acid Diketo Acid (DKA) (Hydrolysis Product) Parent->Acid Esterases or pH > 7.5 (Ester Cleavage) Cleavage Retro-Claisen Fragments (Degradation) Parent->Cleavage Strong Base (pH > 9) (C-C Bond Cleavage)

Caption: Primary reactivity and degradation pathways of this compound.

Troubleshooting Guide & FAQs

Q1: Why do I observe peak splitting, severe tailing, or irreproducible retention times during HPLC-UV analysis? Expert Insight: This is rarely a degradation issue; rather, it is an analytical artifact caused by the compound's fundamental chemistry. This compound exists in a dynamic equilibrium between its diketo and enol forms[1]. In the enol form, the compound acts as a bidentate ligand, readily chelating trace metal ions (e.g., Fe³⁺, Al³⁺) present in the stainless steel frits or the silica matrix of the HPLC column. This chelation causes peak tailing. Furthermore, if the interconversion rate between the keto and enol tautomers is similar to the chromatographic time scale, you will observe peak splitting. Solution:

  • Mobile Phase Modification: Add 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) to both aqueous and organic mobile phases. The low pH suppresses the ionization of the enol hydroxyl group and accelerates the tautomeric interconversion, collapsing the split peaks into a single, sharp peak.

  • System Passivation: If tailing persists, flush the LC system with a chelating agent (e.g., 50 mM EDTA) overnight to strip trace metals, or use a PEEK-lined (metal-free) column.

Q2: During in vitro plasma stability and microsomal assays, the parent compound disappears rapidly, but LC-MS/MS shows no standard CYP450 oxidative metabolites. Where is the compound going? Expert Insight: You are likely observing rapid ester hydrolysis rather than oxidative metabolism. The ethyl ester moiety is highly susceptible to cleavage by ubiquitous carboxylesterases in plasma and liver microsomes, rapidly converting the compound to 4-(2-ethoxyphenyl)-2,4-dioxobutanoic acid (the free DKA) [2]. Because the DKA is significantly more polar, it elutes much earlier on reversed-phase LC and may be missed if the MS/MS method is only tuned for the parent mass. Solution:

  • Multiplexed MRM: Always monitor the MRM transition for the corresponding diketo acid (Parent

    
     minus 28 Da for the loss of the ethyl group + addition of H) simultaneously.
    
  • Inhibitor Control: Run a parallel plasma stability assay using a broad-spectrum esterase inhibitor (e.g., Bis-p-nitrophenyl phosphate, BNPP). If the parent compound stabilizes, ester hydrolysis is confirmed as the primary clearance mechanism.

Q3: How should I prepare and store stock solutions to prevent long-term degradation? Expert Insight: Beta-diketo esters are vulnerable to base-catalyzed retro-Claisen condensation (cleaving the C-C bond between the ketones) and slow hydrolysis [3]. Storing the compound in protic solvents (like Methanol or Ethanol) can lead to transesterification or acetal formation over time. Solution:

  • Solvent Choice: Prepare concentrated stock solutions (e.g., 10 mM) in anhydrous, high-purity DMSO.

  • Storage Conditions: Aliquot the DMSO stocks into single-use amber vials (to prevent photo-oxidation of the enol form) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which introduce atmospheric moisture and trigger hydrolysis.

Standardized Experimental Protocols

To ensure your data is robust and self-validating, implement the following standardized protocols when working with this compound.

Protocol A: Stability-Indicating LC-MS/MS Method

Purpose: To accurately quantify the parent ester while simultaneously monitoring the primary degradation product (the diketo acid) without chromatographic artifacts.

  • Sample Preparation: Quench biological or aqueous stability samples with 3 volumes of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., Tolbutamide). Centrifuge at 15,000 x g for 10 min at 4°C.

  • Column Selection: Use a sub-2 µm C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm) to ensure rapid elution, minimizing on-column tautomerization time.

  • Mobile Phase:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Critical Step: Ensure the pH of Phase A is strictly

      
       to maintain the compound in its fully protonated state.
      
  • Gradient: Run a steep gradient from 5% B to 95% B over 2.5 minutes. A steep gradient compresses the keto/enol forms into a single elution band.

  • Detection: Set up MRM transitions for both the parent ester and the hydrolyzed diketo acid metabolite.

Protocol B: Controlled Hydrolysis Kinetics Assay

Purpose: To determine the chemical half-life of the ester in physiological buffers, independent of enzymatic activity.

  • Buffer Preparation: Prepare 100 mM Phosphate Buffered Saline (PBS) at pH 7.4. Pre-warm to 37°C.

  • Reaction Initiation: Spike the DMSO stock of this compound into the PBS to a final concentration of 1 µM (ensure final DMSO concentration is

    
    ).
    
  • Sampling: At time points 0, 15, 30, 60, 120, and 240 minutes, remove a 50 µL aliquot.

  • Quenching: Immediately mix the aliquot with 150 µL of quench solution (Acetonitrile + 0.2% Formic Acid). The excess acid instantly drops the pH, halting base-catalyzed hydrolysis.

  • Analysis: Analyze via Protocol A. Plot the natural log of remaining parent peak area versus time to calculate the first-order degradation rate constant (

    
    ) and half-life (
    
    
    
    ).

Quantitative Data Summary

The following table summarizes the expected stability profile of this compound across various standard experimental conditions, providing a baseline for your own assay validation.

Experimental ConditionTemperatureExpected Half-Life (

)
Primary Degradation Pathway
Anhydrous DMSO Stock-20°C> 6 monthsNone (Stable)
PBS Buffer (pH 7.4)37°C4 - 8 hoursChemical Ester Hydrolysis
Human Plasma (In vitro)37°C< 30 minutesEnzymatic Ester Cleavage
0.1N NaOH (pH > 12)25°C< 1 minuteRetro-Claisen Cleavage
Methanol (Room Temp)25°C1 - 2 weeksTransesterification / Ketalization

References

  • Source: Chemical Reviews (ACS Publications)
  • Title: Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)
  • Title: HIV‑1 integrase inhibitors targeting various DDE transposases: Retroviral integration versus RAG‑mediated recombination (Review)

Strategies for overcoming low solubility of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility and handling challenges associated with Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate . This response is structured as a specialized support center resource, designed for researchers requiring immediate, high-level troubleshooting.

Topic: Solubility Optimization & Handling Strategies Document ID: TS-SOL-EEDB-04 Role: Senior Application Scientist[1][2][3]

Executive Summary & Molecule Profile

This compound is a lipophilic


-diketo ester derivative, primarily utilized as a pharmacophore in the synthesis of Src kinase inhibitors, pyrazoles, and quinolones.[1][2][3]
  • Chemical Nature: Highly lipophilic (LogP predicted > 2.5).[1][2][3]

  • Core Challenge: The molecule exhibits Type II/IV BCS behavior (Low Solubility).[1][2][3] It possesses an active methylene group at the C3 position, leading to significant keto-enol tautomerism which complicates solubility in aqueous buffers.[1][2][3]

  • Key Property: The

    
    -diketo motif allows for intramolecular hydrogen bonding (in the enol form) and metal chelation, both of which reduce polarity and water solubility.[1][2][3]
    

Troubleshooting Guide (Q&A Format)

Category A: Solvent Selection & Stock Preparation[2][3]

Q1: I cannot get the compound to dissolve in Ethanol or Methanol at high concentrations (>50 mM). What is happening? A: While diketo esters are generally soluble in organic solvents, the 2-ethoxyphenyl substituent introduces steric bulk and increased lipophilicity compared to simple phenyl analogs.[1][2][3]

  • Root Cause: In alcohols, the compound may form metastable solvates or encounter saturation limits due to the "ortho-effect" of the ethoxy group, which disrupts optimal solvation shells.[2][3]

  • Recommendation: Switch to dipolar aprotic solvents.

    • Primary Choice: DMSO (Dimethyl sulfoxide) .[1][2][3] It disrupts the intramolecular hydrogen bonding of the enol form, significantly enhancing solubility.[2][3]

    • Secondary Choice: DMF (Dimethylformamide) if DMSO is incompatible with your downstream reaction.[1][2][3]

    • Protocol: Prepare a 100 mM stock in anhydrous DMSO. Vortex for 30 seconds.[2][3] If particles persist, sonicate at 35°C for 5 minutes.

Q2: My stock solution in DMSO turned from yellow to orange/red over time. Is it degrading? A: Not necessarily. This is likely a bathochromic shift due to deprotonation or tautomeric equilibrium shifts.[2][3]

  • Mechanism: DMSO is slightly basic (S=O dipole).[1][2][3] The C3-methylene protons are acidic (

    
    ).[1][2][3] Partial ionization to the enolate anion causes a color change.[2][3]
    
  • Action: Verify purity via LC-MS. If the main peak remains, the compound is stable.[2][3] Store stocks at -20°C under argon to prevent oxidative degradation of the enolate.[1][2][3]

Category B: Aqueous Dilution & Biological Assays

Q3: When I dilute my DMSO stock into cell culture media (pH 7.4), the compound precipitates immediately. A: This is the most common failure mode ("Crash-out").[1][2][3] The compound is hydrophobic and the sudden shift to a highly polar aqueous environment forces aggregation.[2][3]

  • Strategy 1 (Co-solvents): Do not add DMSO stock directly to media.[1][2][3] Use an intermediate dilution step with PEG-400 .[1][2][3]

    • Workflow: Stock

      
       1:1 DMSO:PEG-400 
      
      
      
      Media.[1][2][3]
  • Strategy 2 (Carriers): Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .[1][2][3]
    • Why: The hydrophobic cavity of cyclodextrin encapsulates the ethoxyphenyl tail, while the hydrophilic exterior keeps it soluble.[2][3]

    • Protocol: Prepare media containing 10-20% HP-

      
      -CD before adding the compound.[1][2][3]
      
Category C: Chemical Reactivity & Stability[1][2][3]

Q4: Can I use basic buffers (pH > 9) to dissolve it as a salt? A: Proceed with extreme caution.

  • Risk: While base (NaOH,

    
    ) will deprotonate the C3 position and form a soluble enolate salt, this species is highly nucleophilic and prone to hydrolysis  (cleavage of the ester) or decarboxylation .[1][2][3]
    
  • Verdict: Only use pH adjustment if you are immediately reacting the compound.[2][3] For biological assays, maintain neutral pH and rely on co-solvents.[2][3]

Solubility Data & Solvent Compatibility Table

Solvent SystemSolubility RatingMax Conc. (Est.)[1][2][3][4]Application Notes
DMSO Excellent > 100 mMBest for master stocks.[1][2][3]
DMF Good ~ 50-80 mMAlternative for synthesis.[1][2][3]
Acetone Good ~ 50 mMGood for transfers; evaporates easily.[2][3]
Ethanol (100%) Moderate ~ 10-20 mMHeating (40°C) often required.[1][2][3]
PBS (pH 7.4) Poor < 10

M
Requires carriers (Cyclodextrins).[1][2][3]
Water Insoluble N/ADo not use without surfactant.[2][3]

Visualized Workflows

Diagram 1: Solubility Optimization Decision Tree

This logic flow guides you through the decision-making process for solubilizing the compound based on your specific application.[1][2][3]

SolubilityStrategy Start Start: Solid Compound AppCheck Application Type? Start->AppCheck Synthesis Chemical Synthesis AppCheck->Synthesis BioAssay Biological Assay AppCheck->BioAssay SolventOrg Use DMSO, DMF, or Ethanol (Reflux) Synthesis->SolventOrg StockPrep Prepare 10-50mM Stock in DMSO BioAssay->StockPrep CheckClear Solution Clear? SolventOrg->CheckClear ProceedSyn Proceed to Reaction CheckClear->ProceedSyn Yes HeatSon Heat (40°C) & Sonicate CheckClear->HeatSon No HeatSon->CheckClear Dilution Dilution into Media StockPrep->Dilution Precip Precipitation Observed? Dilution->Precip DirectAdd Direct Addition (<0.1% DMSO) Precip->DirectAdd No Advanced Use Carrier System Precip->Advanced Yes Cyclo Add 20% HP-beta-CD or PEG-400 Advanced->Cyclo Cyclo->Dilution Retry

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental intent.

Diagram 2: Tautomeric Equilibrium & Solubility

Understanding the keto-enol shift is critical.[1][2][3] The Enol form is less water-soluble due to "hidden" polarity via intramolecular H-bonding.[1][2][3]

Tautomerism Keto Keto Form (More Polar, Less Stable) Enol Enol Form (Stabilized by H-Bond) Keto->Enol  Equilibrium   Enolate Enolate Anion (Water Soluble) Enol->Enolate  Base (pH > pKa)   Note1 Dominant in non-polar solvents (Intramolecular H-bond) Enol->Note1 Enolate->Enol  Acid   Note2 Risk of Hydrolysis at high pH Enolate->Note2

Caption: Mechanistic view of keto-enol tautomerism affecting solubility and stability.

Validated Experimental Protocol

Protocol: Preparation of a Stable Bio-Assay Formulation

Objective: Create a 100


M working solution in media without precipitation.
  • Weighing: Weigh 5.0 mg of this compound.

  • Primary Stock: Dissolve in 500

    
    L of anhydrous DMSO to create a high-concentration stock.
    
    • Tip: If the oil is viscous, warm the DMSO to 37°C before addition.[2][3]

  • Carrier Preparation: Prepare a 20% (w/v) HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin)  solution in PBS or water.[1][2][3] Filter sterilize (0.22 
    
    
    
    m).[1][2][3]
  • Intermediate Dilution:

    • Mix 10

      
      L of DMSO Stock with 90 
      
      
      
      L of PEG-400 (Polyethylene Glycol).[1][2][3] Vortex thoroughly.
  • Final Dilution:

    • Slowly add the DMSO/PEG mix into the 20% HP-

      
      -CD solution while vortexing.[1][2][3]
      
    • Result: A clear, stable dispersion suitable for dosing cells.[2][3]

References

  • Rafinejad, A. et al. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors.[1][2][3][5] Journal of Sciences, Islamic Republic of Iran.[2][3][5]

    • Relevance: Primary source for the synthesis and handling of the 2,4-dioxo-4-arylbutanoate scaffold.[1][2][3]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques.[2][3] ISRN Pharmaceutics.[2][3]

    • Relevance: Validates the use of co-solvents and cyclodextrins for Class II lipophilic drugs.[2][3]

  • PubChem Compound Summary.Ethyl 4-(4-methoxyphenyl)

    • Relevance: Provides physicochemical property data (LogP, H-bond donors) for the structural class.
    • [1][2][3]

Sources

Interpretation of ambiguous NMR or mass spectrometry data for Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analytical characterization of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this molecule. As a β-dicarbonyl compound, its analysis is frequently complicated by keto-enol tautomerism, leading to spectra that can be ambiguous without a foundational understanding of its behavior in solution.

This guide provides in-depth, question-and-answer-based troubleshooting, field-proven insights, and detailed protocols to empower you to interpret your data with confidence.

Part 1: Troubleshooting Ambiguous NMR Spectra

The most significant challenge in the NMR analysis of this compound is the dynamic equilibrium between its keto and enol forms. This tautomerism results in the presence of two distinct species in solution, and because their interconversion is often slow on the NMR timescale, you will observe two separate sets of signals.[1][2][3]

Caption: Keto-enol tautomerism of the target molecule.

Frequently Asked Questions (NMR)

Q1: Why does my ¹H NMR spectrum show more peaks than I predicted for a single structure?

This is the classic presentation of keto-enol tautomerism. You are not observing one molecule, but an equilibrium mixture of two: the keto form and the enol form. Each tautomer has a unique set of protons, leading to a composite spectrum. The integration of signals unique to each form allows for the determination of their relative concentrations.[3]

Q2: My peak integrations don't add up to the expected whole numbers for one molecule. What's wrong?

Nothing is wrong; your integrations reflect the ratio of the two tautomers. For example, if you see a singlet for the keto methylene (-CH₂-) at ~4.5 ppm and a singlet for the enol vinyl (=CH-) at ~7.0 ppm, the ratio of their integrations (e.g., 2:1) tells you the relative abundance of the keto and enol forms (in this example, a 2:1 ratio). Remember to scale the integrations appropriately.[4]

Q3: How does my choice of solvent affect the NMR spectrum?

Solvent polarity plays a critical role in the position of the keto-enol equilibrium.[1][2]

  • Non-polar solvents (like CDCl₃ or C₆D₆) tend to favor the enol form. This is because the enol tautomer can form a stable, six-membered ring via an intramolecular hydrogen bond, a configuration that is less disrupted in non-polar environments.

  • Polar, protic solvents (like D₂O or CD₃OD) can favor the keto form by disrupting the internal hydrogen bond of the enol.

  • Polar, aprotic solvents (like DMSO-d₆) can stabilize the enol form by acting as a hydrogen bond acceptor.

Q4: I see a very broad signal in my ¹H NMR spectrum. What is it?

This is likely the enolic hydroxyl (-OH) proton, typically appearing far downfield (δ 12-15 ppm). Its broadness is due to chemical exchange with trace amounts of water or other exchangeable protons in the sample. This signal is a definitive marker for the presence of the enol tautomer.

Q5: How can I definitively prove the presence of the enol form and identify the -OH signal?

The most reliable method is a D₂O exchange experiment . Adding a drop of deuterium oxide (D₂O) to your NMR sample will cause the labile enolic -OH proton (and any other acidic protons) to exchange with deuterium. Since deuterium is not observed in ¹H NMR, the broad -OH signal will disappear from the spectrum, confirming its identity.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables provide predicted chemical shifts based on the analysis of structurally analogous compounds and established NMR principles.[1][5][6][7] Exact values will vary with solvent and concentration.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Protons Tautomer Predicted δ (ppm) Multiplicity Integration Justification
Ethyl -CH₃ Keto & Enol 1.3 - 1.5 Triplet 3H Standard ethyl ester signal.
Ethoxy -CH₃ Keto & Enol 1.4 - 1.6 Triplet 3H Standard ethoxy group signal.
Keto -CH₂- Keto 4.4 - 4.6 Singlet 2H Methylene protons between two carbonyls.
Ethyl -OCH₂- Keto & Enol 4.1 - 4.4 Quartet 2H Diastereotopic protons of the ethyl ester.
Ethoxy -OCH₂- Keto & Enol 4.0 - 4.2 Quartet 2H Methylene of the ethoxy group.
Aromatic Ar-H Keto & Enol 6.8 - 7.8 Multiplet 4H Protons on the substituted phenyl ring.
Vinyl =CH- Enol 6.9 - 7.1 Singlet 1H Diagnostic signal for the enol form.

| Enolic -OH | Enol | 12.0 - 15.0 | Broad Singlet | 1H | Highly deshielded due to H-bonding. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Atom Tautomer Predicted δ (ppm) Justification
C=O (Ketone) Keto 190 - 200 Typical range for an α,β-dicarbonyl ketone.[1]
C=O (Ester) Keto 165 - 170 Characteristic shift for an ester carbonyl.[1]
C=O (Aryl Ketone) Enol 180 - 185 Conjugated ketone carbonyl.
C=O (Ester) Enol 170 - 175 Conjugated ester carbonyl.
Aromatic C Keto & Enol 110 - 160 Standard range for substituted aromatic carbons.
Enolic C=CH Enol 95 - 105 Vinylic carbon of the enol system.
Keto -CH₂- Keto 45 - 55 Methylene carbon between two carbonyls.
Ethyl/Ethoxy -OCH₂- Keto & Enol 60 - 65 Methylene carbons adjacent to oxygen.

| Ethyl/Ethoxy -CH₃ | Keto & Enol | 13 - 16 | Methyl carbons of the ethyl/ethoxy groups. |

Part 2: Troubleshooting Ambiguous Mass Spectra

Electron Ionization (EI) mass spectrometry of this molecule will produce a complex fragmentation pattern. The molecular ion peak may be weak or absent due to the molecule's propensity to fragment at its many functional groups.

G M Molecular Ion (M+•) m/z = 264 F1 Loss of -OCH2CH3 (m/z = 219) M->F1 α-cleavage F2 Loss of -COOCH2CH3 (m/z = 191) M->F2 α-cleavage F3 Loss of -CH2COCOOEt (m/z = 149) M->F3 α-cleavage F4 Base Peak 2-ethoxyphenyl acylium ion (m/z = 149) F3->F4 Rearrangement F5 Loss of CO from m/z 149 (m/z = 121) F4->F5 Decarbonylation F6 Loss of C2H4 from m/z 121 (m/z = 93) F5->F6 Loss of ethylene

Caption: Predicted EI-MS fragmentation pathways.

Frequently Asked Questions (MS)

Q1: I don't see a peak at m/z 264, which should be the molecular weight. Is my sample impure?

Not necessarily. The molecular ion (M⁺·) for molecules with multiple functional groups, especially esters and ketones, can be unstable under high-energy Electron Ionization (EI) conditions and may fragment completely before detection.[8][9] The absence of a molecular ion peak is a common ambiguity.

Q2: How can I confirm the molecular weight if the M⁺· peak is missing?

Use a soft ionization technique. Methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) impart much less energy to the molecule during ionization.[10] These techniques typically generate a prominent protonated molecule [M+H]⁺ (at m/z 265) or other adducts (e.g., [M+Na]⁺ at m/z 287), which are much more stable and readily observed, confirming the molecular weight.

Q3: What are the major fragment ions I should expect to see in my EI mass spectrum?

The fragmentation is dominated by cleavages alpha to the carbonyl groups and the ether oxygen.[11][12]

Table 3: Predicted Major Fragment Ions in EI-MS

m/z (predicted) Ion Structure/Formula Fragmentation Pathway
264 [C₁₄H₁₆O₅]⁺· Molecular Ion (M⁺·) - May be weak or absent.
219 [M - ·OCH₂CH₃]⁺ α-cleavage at the ester carbonyl with loss of the ethoxy radical.
191 [M - ·COOCH₂CH₃]⁺ Cleavage of the entire ethyl ester group.
149 [C₉H₉O₂]⁺ Likely Base Peak. Formation of the stable 2-ethoxyphenyl acylium ion.[11]
121 [C₈H₉O]⁺ Loss of carbon monoxide (CO) from the m/z 149 fragment.

| 93 | [C₆H₅O]⁺ | Loss of ethylene (C₂H₄) from the m/z 121 fragment. |

Part 3: General Troubleshooting and Experimental Protocols
Common Impurities and Artifacts

Ambiguous data can also arise from impurities from the synthesis, which often involves a Claisen condensation between 2-ethoxyacetophenone and diethyl oxalate.[13]

  • Unreacted Starting Materials: Look for peaks corresponding to 2-ethoxyacetophenone (MW: 164.20) and diethyl oxalate (MW: 146.14).

  • Solvent Residue: In ¹H NMR, residual protons from common solvents can appear (e.g., CHCl₃ at δ 7.26 ppm, acetone at δ 2.17 ppm).[14]

  • Water: A peak for water can appear anywhere from δ 1.5-4.8 ppm in ¹H NMR depending on the solvent and concentration.

Experimental Protocol: D₂O Exchange for ¹H NMR

This protocol is essential for confirming the presence of exchangeable protons, such as the enolic -OH.

Objective: To identify the enolic -OH signal in the ¹H NMR spectrum.

Methodology:

  • Acquire Initial Spectrum: Prepare your sample (approx. 10-20 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) and acquire a standard ¹H NMR spectrum.[3]

  • Identify Potential Signal: Locate the broad, downfield signal suspected to be the enolic -OH (typically δ 12-15 ppm). Note its chemical shift and integration.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) directly to the sample in the tube.

  • Mix: Cap the tube and gently invert it several times to ensure thorough mixing. A brief, gentle vortex can also be used.

  • Re-acquire Spectrum: Place the sample back into the spectrometer. Ensure the instrument is re-locked and re-shimmed, as the addition of D₂O can affect the magnetic field homogeneity.

  • Analyze: Acquire a new ¹H NMR spectrum. The signal corresponding to the enolic -OH should have disappeared or be significantly diminished. This confirms its identity as a labile proton.

Caption: Workflow for a D₂O exchange experiment.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Rafinejad, A., et al. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • University of Arizona. Interpretation of mass spectra. [Link]

  • Schiavoni, M. M., et al. (2001). Keto-enol tautomerism in beta-ketoesters. Journal of Raman Spectroscopy, 32(5), 319-329. [Link]

  • University of Delhi. 13C NMR spectroscopy. [Link]

  • Holzer, M., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 671. [Link]

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • Stack Exchange. (2019). What am I doing incorrectly with this IR/ Mass spec data? [Link]

Sources

Common experimental errors in handling 2,4-dioxobutanoate compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,4-Dioxobutanoate Compounds

A Guide from the Office of the Senior Application Scientist

Welcome to the technical support center for 2,4-dioxobutanoate compounds and their derivatives. As a Senior Application Scientist, I've seen firsthand the immense potential of these molecules in drug discovery and chemical synthesis, particularly as antivirals and key synthetic intermediates.[1][2][3] However, their unique β,δ-dicarbonyl structure presents specific chemical challenges that can lead to experimental errors if not properly managed.

This guide is structured to address the most common issues our users encounter. We will move from troubleshooting unexpected results to answering frequently asked questions and providing validated protocols. My goal is to explain the causality behind these phenomena, empowering you to design robust experiments and trust your results.

Section 1: Troubleshooting Guide

This section addresses common problems in a direct, issue-and-resolution format.

Issue 1: My assay results are inconsistent and not reproducible.

Q: I'm performing a biological assay with a 2,4-dioxobutanoate derivative, and my results have high variability between replicates and experiments. What is the likely cause?

A: This is the most frequently reported issue, and the root cause is almost always the inherent chemical nature of the compound: keto-enol tautomerism .

  • Causality Explained: 2,4-Dioxobutanoate compounds exist in a dynamic equilibrium between a diketo form and at least two enol forms.[1][4] These tautomers are constitutional isomers that rapidly interconvert, but they are distinct chemical entities with different shapes, polarities, and abilities to act as hydrogen bond donors or acceptors. The position of this equilibrium is highly sensitive to the environment.[5]

    • Solvent Effects: The percentage of the enol form can be very low in polar, protic solvents (like water) and significantly higher in non-polar solvents (like carbon tetrachloride).[5] If you dissolve your compound in DMSO for a stock solution and then dilute it into an aqueous assay buffer, the equilibrium will shift, potentially changing the concentration of the biologically active tautomer over time.

    • pH Effects: The equilibrium is catalyzed by both acid and base.[5][6] Small variations in buffer pH can alter the rate of interconversion and the equilibrium position.

  • Troubleshooting Steps & Solutions:

    • Standardize Solvent Preparation: Prepare your stock and working solutions in a consistent manner. If using a DMSO stock, ensure the final concentration of DMSO in your assay is identical across all experiments.

    • Allow for Equilibration: After diluting the compound into the final assay buffer, allow the solution to equilibrate at a constant temperature for a set period (e.g., 30 minutes) before starting the experiment. This ensures the keto-enol ratio has stabilized.

    • Control Your pH: Verify the pH of your final assay buffer in every experiment.

    • Analytical Confirmation: If possible, use HPLC to analyze your compound in your assay buffer over time. The presence of two or more peaks for a pure compound is a strong indicator of tautomerism.

KetoEnolTautomerism cluster_equilibrium Dynamic Equilibrium KETO Diketo Form ENOLATE Enolate Intermediate (Resonance Stabilized) KETO->ENOLATE + Base / - H⁺ ENOLATE->KETO + H⁺ ENOL Enol Form (C=C-OH) ENOLATE->ENOL + H⁺ ENOL->ENOLATE + Base / - H⁺

Caption: Keto-Enol equilibrium via an enolate intermediate.

Issue 2: My compound is degrading in solution or upon storage.

Q: I've noticed a loss of purity or a decrease in activity of my 2,4-dioxobutanoic acid over time, especially when heated. Why is it so unstable?

A: This instability is characteristic of β-keto acids and is due to decarboxylation .

  • Causality Explained: Carboxylic acids with a ketone group on the beta-carbon (the third carbon from the carboxyl group) are thermally unstable.[7] When heated, they readily lose carbon dioxide (CO₂) through a cyclic, six-membered transition state to form an enol, which then tautomerizes to the more stable ketone.[8][9] This is an irreversible degradation pathway that breaks a C-C bond.

  • Troubleshooting Steps & Solutions:

    • Avoid Heat: Do not heat solutions of 2,4-dioxobutanoic acids unless the experimental protocol explicitly requires it (e.g., in a synthesis where decarboxylation is the desired outcome).[9] Perform assays at room temperature or below, if possible.

    • pH Control: While the reaction is primarily thermal, it can be influenced by pH. Store stock solutions frozen and in small aliquots to minimize freeze-thaw cycles.

    • Use Ester Derivatives: If the free acid is not required for your application, consider using its corresponding ester (e.g., ethyl or methyl ester). Esters are not susceptible to this decarboxylation mechanism and are generally more stable.[9]

    • Purity Check: Regularly check the purity of your compound using HPLC or NMR, especially for older batches or solutions that have been stored at room temperature.

Decarboxylation cluster_Reactant cluster_TS cluster_Products Start 4-Aryl-2,4-dioxobutanoic Acid TS Six-membered Ring (Pericyclic Reaction) Start->TS Δ (Heat) Enol Enol Intermediate TS->Enol CO2 CO₂ TS->CO2 Ketone Final Ketone Enol->Ketone Tautomerization

Caption: Thermal decarboxylation pathway of a β-keto acid.

Issue 3: I see multiple spots on my TLC plate or multiple peaks in my HPLC for a "pure" sample.

Q: I've purified my 2,4-dioxobutanoate compound, and NMR suggests it's clean, but chromatography shows multiple species. Is it impure?

A: Not necessarily. This is another analytical manifestation of keto-enol tautomerism .

  • Causality Explained: The keto and enol forms have different polarities. The enol form, with its hydroxyl group, can interact differently with the stationary phase (e.g., silica gel in TLC or a C18 column in HPLC) compared to the diketo form.[5] In many chromatographic systems, the rate of separation is faster than the rate of interconversion between tautomers, leading to the appearance of two or more distinct spots or peaks.

  • Troubleshooting Steps & Solutions:

    • Interpret with Caution: Recognize that multiple peaks may not indicate impurity but rather the presence of tautomers.

    • Modify Mobile Phase: Sometimes, adding a small amount of acid (e.g., acetic acid or TFA) or base (e.g., triethylamine) to the mobile phase can catalyze the interconversion, causing the peaks to merge into a single, often broader, peak. This is a useful diagnostic test.

    • Use NMR for Purity Assessment: NMR spectroscopy is often a more reliable method for assessing the purity of these compounds. In solution, the tautomers are in rapid equilibrium, and you will see a single set of averaged peaks or two distinct sets of peaks corresponding to the different forms, but the integration of all compound-related signals should account for the whole molecule.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 2,4-dioxobutanoate compounds? A: Solid compounds should be stored in a tightly sealed container in a cool, dry, and dark place, such as a desiccator at 4°C.[10] This minimizes degradation from moisture, light, and heat.

Q2: How should I prepare stock solutions? Are they stable? A: Prepare concentrated stock solutions in a high-purity, anhydrous solvent like DMSO or DMF. Divide the stock into single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of the solution depends on the specific compound, but preparing fresh dilutions in aqueous buffers for daily use is the most reliable practice.

Q3: My synthesis of a 4-aryl-2,4-dioxobutanoate ester via Claisen condensation is failing. What should I check? A: This is a classic reaction with several critical points.[1]

  • Anhydrous Conditions: The base used (e.g., sodium ethoxide) reacts with water. Ensure your glassware is oven-dried and your solvent (e.g., ethanol) is anhydrous.

  • Freshly Prepared Base: Sodium ethoxide is hygroscopic and can degrade. It's best to prepare it fresh by reacting sodium metal with anhydrous ethanol under an inert atmosphere.[1]

  • Reaction Stoichiometry: Ensure accurate molar equivalents of the acetophenone, diethyl oxalate, and base.

  • Acidification: After the condensation, the product is in its enolate salt form. You must carefully acidify the reaction mixture (e.g., with dilute HCl) to a pH of around 2 to protonate it, causing the product to precipitate or become extractable into an organic solvent.[1]

Q4: How do I confirm the structure and purity of my compound? A: A combination of techniques is best.

  • NMR (¹H and ¹³C): This is the most powerful tool for structural confirmation. It will also reveal the presence and ratio of keto-enol tautomers in the specific NMR solvent used.[1]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[1]

  • HPLC: Useful for assessing purity, keeping in mind the tautomer issue discussed above. An HPLC-MS system is ideal.

  • Melting Point: A sharp melting point is a good indicator of purity for solid compounds, though some sources report conflicting values which may be due to different crystalline or tautomeric forms.[1]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Preparing and Storing a Stock Solution
  • Weighing: Accurately weigh the desired amount of the solid 2,4-dioxobutanoate compound in a fume hood.

  • Dissolution: Add anhydrous, high-purity DMSO (or other suitable aprotic solvent) to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (<35°C) may be used if necessary, but avoid excessive heat.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes.

  • Storage: Label the aliquots clearly and store them at -20°C or -80°C in a dark, frost-free freezer.

  • Usage: When needed, thaw a single aliquot completely at room temperature. Vortex gently before making dilutions into your aqueous experimental buffer. Do not refreeze partially used aliquots.

Protocol 2: Monitoring Compound Stability via HPLC
  • Preparation: Prepare a solution of your compound in the relevant experimental buffer at the final assay concentration.

  • Timepoint Zero (t=0): Immediately after preparation, inject an aliquot onto a calibrated HPLC system (e.g., C18 column). Run a suitable gradient method (e.g., water/acetonitrile with 0.1% formic acid) to resolve the compound and any potential degradation products. Record the peak area of the parent compound.

  • Incubation: Store the solution under the exact conditions of your experiment (e.g., 37°C incubator).

  • Subsequent Timepoints: At set intervals (e.g., 1, 4, 8, and 24 hours), inject another aliquot and record the peak area of the parent compound.

  • Analysis: Calculate the percentage of the compound remaining at each timepoint relative to t=0. A significant decrease in the main peak area, often accompanied by the appearance of a new peak (likely the decarboxylated product), indicates instability.

Caption: Experimental workflow for testing compound stability.

Section 4: Data Summaries

Table 1: Influence of Solvent on Keto-Enol Equilibrium

This table summarizes the general trend of how solvent polarity affects the tautomeric equilibrium for β-dicarbonyl compounds. The exact percentages will vary for each specific 2,4-dioxobutanoate derivative, but the trend is a reliable guide.

SolventSolvent TypePredominant FormTypical % Enol (Example: Acetylacetone)Rationale
Water (D₂O)Polar, ProticKeto< 2%Water forms strong hydrogen bonds with the keto groups, stabilizing them over the enol form.[5]
DMSOPolar, AproticEnol~80-90%DMSO accepts hydrogen bonds from the enol's -OH group but doesn't disrupt internal H-bonding.[1]
Carbon Tetrachloride (CCl₄)Non-polarEnol~49% (Acetoacetic acid) - >95%The enol form is stabilized by a strong internal hydrogen bond, which is favored in non-polar media.[5]

References

  • Keto–Enol Tautomerism. (2022, October 24). Encyclopedia MDPI. Retrieved from [Link]

  • Crafts, A. S. (1953). Evidence for Hydrolysis of Esters of 2,4-D during Absorption by Plants. Science, 118(3055), 82. Retrieved from [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

  • Keto-Enol Tautomerism. (2023, August 05). Chemistry LibreTexts. Retrieved from [Link]

  • Troubleshooting Guide. (n.d.). DeNovix. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Decarboxylation of beta-keto carboxylic acids. Master Organic Chemistry. Retrieved from [Link]

  • β-Ketoacids Decarboxylate. (2021, October 31). Chemistry LibreTexts. Retrieved from [Link]

  • Evaluation of New Derivatives of 2,4-dioxobutanoic Acid Salts in Behavioral Studies of Laboratory Animals. (2022). ResearchGate. Retrieved from [Link]

  • Fadnavis, N. W., & Radhika, S. (2004). Enantio- and regiospecific reduction of ethyl 4-phenyl-2,4-dioxobutyrate with baker's yeast: Preparation of (R)-HPB ester. ResearchGate. Retrieved from [Link]

  • 2,4-DICHLOROPHENOXY ACETIC ACID FOR SYNTHESIS MSDS. (2016, May 26). Loba Chemie. Retrieved from [Link]

Sources

Technical Support Center: Refining Reaction Parameters for the Synthesis of Substituted Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted acetophenone derivatives. Acetophenones are critical building blocks in drug development, serving as essential precursors for non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen, flavonoids, and various targeted therapeutics[1][2].

This guide provides synthetic chemists and drug development professionals with field-proven methodologies, parameter optimization strategies, and troubleshooting protocols for the two most prominent synthetic pathways: Friedel-Crafts Acylation and the Fries Rearrangement .

Section 1: Standardized Experimental Protocols

Protocol A: Synthesis of Acetophenone via Friedel-Crafts Acylation

This protocol outlines the standard acylation of an aromatic ring using an acyl halide and a Lewis acid.

Mechanistic Rationale & Causality: Unlike Friedel-Crafts alkylation, acylation does not suffer from over-reaction (polyacylation) because the introduced acyl group is strongly electron-withdrawing, effectively deactivating the aromatic ring to further electrophilic attack[3]. However, the carbonyl oxygen of the newly formed acetophenone strongly coordinates with the Lewis acid catalyst (e.g., AlCl₃). This stoichiometric trap necessitates the use of slightly more than one equivalent of the catalyst to maintain reaction turnover[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure strictly anhydrous conditions, as AlCl₃ reacts violently with atmospheric moisture to form inactive aluminum hydroxide and HCl gas[3].

  • Reagent Loading: Add 0.15 mol of anhydrous aluminum chloride (AlCl₃) and 40 mL of anhydrous benzene (or substituted arene) to the flask[4].

  • Acylation: Cool the reaction mixture to 0–5°C using an ice bath. Place 0.06 mol of acetic anhydride (or acetyl chloride) in the dropping funnel. Add the acylating agent dropwise over 30 minutes to tightly control the exothermic reaction[4].

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

    • Self-Validation Check: The evolution of HCl gas (if using acetyl chloride) will cease, and the mixture will transition to a deep amber color. This visual shift confirms the successful formation of the stable ketone-AlCl₃ complex.

  • Quenching & Workup: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl.

    • Causality: The addition of strong acid prevents the precipitation of insoluble aluminum salts, which would otherwise form an intractable emulsion, ensuring a clean phase separation[3].

  • Isolation: Extract the aqueous layer with ethyl acetate or benzene. Wash the combined organic layers with 5% NaOH (to neutralize residual acetic acid) and brine, then dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure[4].

Protocol B: Synthesis of p-Hydroxyacetophenone via Fries Rearrangement

The Fries rearrangement converts phenolic esters into hydroxyacetophenones.

Mechanistic Rationale & Causality: The reaction proceeds via the generation of an acylium ion intermediate. The regioselectivity (ortho vs. para) is highly sensitive to temperature and solvent polarity, operating under a delicate balance of kinetic and thermodynamic control[5][6].

Step-by-Step Methodology:

  • Preparation: In a dry flask under an inert atmosphere, dissolve 1.0 equivalent of phenyl acetate in a polar solvent such as nitrobenzene[5].

  • Catalyst Addition: Add 1.2 to 1.5 equivalents of anhydrous AlCl₃.

  • Temperature Control (Para-Selective): Maintain the reaction temperature strictly below 60°C.

    • Causality: Low temperatures and polar solvents allow the acylium ion to diffuse away from the phenoxide, favoring an intermolecular attack at the less sterically hindered para position (Thermodynamic control)[6][7].

  • Quenching: Quench the reaction with ice-cold HCl to break the aluminum complex.

  • Purification: If a mixture of ortho and para isomers is obtained, utilize steam distillation. The ortho isomer forms intramolecular hydrogen bonds, making it highly steam volatile, whereas the para isomer remains in the distillation flask[5][6].

Section 2: Quantitative Data & Parameter Optimization

Table 1: Optimization of Fries Rearrangement Parameters
ParameterConditionDominant MechanismMajor Isomer YieldRationale
Temperature Low (< 60°C)Intermolecularpara (>75%)Thermodynamically stable; favored by free acylium ion diffusion[6][7].
Temperature High (> 160°C)Intramolecularortho (>80%)Kinetically favored; stabilized by intramolecular hydrogen bonding[6][7].
Solvent NitrobenzeneIntermolecularparaHigh polarity stabilizes separated ion pairs[5].
Solvent Neat / CS₂IntramolecularorthoNon-polar environment promotes rearrangement within a tight solvent cage[5][7].
Catalyst (AlCl₃) > 1.1 EquivalentsN/AHigh Conversion1 eq is consumed by complexation with the product's carbonyl group[3][5].
Table 2: Reagents and Molar Equivalents for Friedel-Crafts Acylation[1][4]
ReagentFunctionMolar EquivalentsNotes
Substituted AreneSubstrate1.0Electron-donating groups accelerate the reaction.
Acetyl ChlorideAcylating Agent1.0 - 1.1Acetic anhydride can also be used (requires >2.1 eq AlCl₃).
AlCl₃Lewis Acid Catalyst1.1 - 1.5Must be strictly anhydrous.
DichloromethaneSolventAs neededNon-coordinating solvent; alternatives include nitrobenzene.

Section 3: Troubleshooting Guides & FAQs

Q1: My Friedel-Crafts acylation yield is extremely low, and I am recovering unreacted starting material. What is going wrong? A1: This is typically caused by one of three issues:

  • Catalyst Deactivation: AlCl₃ is highly hygroscopic. If your reagent bottle was exposed to air, the catalyst has likely hydrolyzed into inactive Al(OH)₃ and HCl[3]. Always use a fresh, sealed bottle of anhydrous AlCl₃.

  • Insufficient Catalyst Equivalents: Unlike alkylation, the acetophenone product contains a Lewis basic carbonyl oxygen that tightly binds AlCl₃. You must use at least 1.1 equivalents of AlCl₃ relative to the acylating agent to ensure enough free catalyst remains to drive the reaction[3]. If using acetic anhydride, you need at least 2.1 equivalents.

  • Deactivated Substrate: If your arene contains strong electron-withdrawing groups (e.g., nitro, cyano, or existing carbonyls), the ring is too electron-poor to undergo electrophilic attack. In such cases, harsher conditions or alternative synthetic routes are required[3].

Q2: During the aqueous workup of my Friedel-Crafts reaction, a thick, intractable white emulsion forms. How do I break it? A2: The emulsion is caused by the precipitation of insoluble aluminum hydroxide salts when the AlCl₃-ketone complex is hydrolyzed with plain water[3]. Resolution: Always quench the reaction mixture by pouring it into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid[3]. The strong acid keeps the aluminum species soluble as aqueous Al³⁺ ions, allowing for a crisp, clean phase separation between the aqueous and organic layers.

Q3: I am performing a Fries rearrangement to synthesize para-hydroxyacetophenone, but my NMR shows a high ratio of the ortho isomer. How do I fix this? A3: The Fries rearrangement is highly sensitive to temperature and solvent polarity. The ortho isomer is the kinetically favored product (often proceeding via an intramolecular pathway), while the para isomer is the thermodynamically favored product (intermolecular pathway)[6][7]. Resolution: To shift selectivity to the para isomer, lower your reaction temperature to below 60°C and switch to a highly polar solvent like nitrobenzene[5][7]. This allows the acylium ion to escape the solvent cage and attack the less sterically hindered para position.

Q4: Are there greener alternatives to using stoichiometric amounts of toxic and corrosive AlCl₃? A4: Yes. Recent advancements in green chemistry and mechanochemistry have provided excellent alternatives. Solid acid catalysts (like Zeolites or Montmorillonite K10 clay) can be used for specific acylations under solvent-free conditions[8]. Additionally, mechanochemical approaches using vibratory ball milling have successfully driven Fries rearrangements with drastically reduced solvent reliance, though they still often require Lewis acids[9].

Section 4: Visualizing Reaction Dynamics

FriesRearrangement Start Phenyl Acetate + AlCl3 Intermediate Acylium Ion Intermediate Start->Intermediate Lewis Acid Activation LowTemp Low Temp (< 60°C) Polar Solvent (Nitrobenzene) Intermediate->LowTemp Intermolecular HighTemp High Temp (> 160°C) Non-Polar/Neat Intermediate->HighTemp Intramolecular Para para-Hydroxyacetophenone (Thermodynamic Control) LowTemp->Para Ortho ortho-Hydroxyacetophenone (Kinetic Control) HighTemp->Ortho

Fries Rearrangement: Temperature and solvent effects on regioselectivity.

FCTroubleshooting Issue Low Acetophenone Yield CheckSub Is the arene deactivated? Issue->CheckSub CheckCat AlCl3 Equivalents? Issue->CheckCat Workup Emulsion during workup? Issue->Workup SubYes Use harsher conditions or alternative route CheckSub->SubYes Yes CatLow Increase AlCl3 to >1.1 eq (Complexation requires 1 eq) CheckCat->CatLow <1.1 eq WorkupFix Quench with Ice/HCl to break Al-salts Workup->WorkupFix Yes

Troubleshooting decision tree for Friedel-Crafts acylation of arenes.

References

1.[5] 5 - BenchChem 2.[6] 6 - PharmD Guru 3.[9]9 - ChemRxiv 4.[3]3 - BenchChem 5.[7] 7 - Vedantu 6.[4]4 - Alfa Chemistry 7.[8]8 - ResearchGate 8.[1]1 - BenchChem 9.[2]2 - Academia.edu

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Validation & Comparative

Structural Validation of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate (often via Claisen condensation of 2'-ethoxyacetophenone and diethyl oxalate) yields a versatile intermediate for heterocyclic drug discovery.[1] However, its structural validation is non-trivial due to keto-enol tautomerism , which creates a dynamic equilibrium in solution that often confuses automated purity assays and standard spectral interpretation.[1]

This guide moves beyond basic characterization, offering a comparative analysis of High-Field NMR , Single-Crystal X-Ray Diffraction , and Mass Spectrometry .[1] It focuses on distinguishing the elusive enol forms from the diketo species and establishing a self-validating analytical workflow.

Part 1: The Structural Conundrum (Tautomerism)

Before validating, one must understand the dynamic nature of the analyte. Unlike simple esters,


-diketo esters exist as a mixture of three primary species in equilibrium:
  • Diketo form: The thermodynamically expected structure.

  • Enol form (Z-isomer): Stabilized by a 6-membered intramolecular hydrogen bond (IMHB).[1]

  • Enol form (E-isomer): Less common, usually sterically hindered.

For the 2-ethoxyphenyl derivative, the ortho-ethoxy group introduces steric bulk and potential secondary electronic effects that can shift this equilibrium significantly compared to its para-substituted analogs.[1]

Figure 1: Synthesis and Tautomeric Equilibrium Pathway

Visualizing the origin of the structural complexity.

Tautomerism cluster_products Tautomeric Equilibrium (The Analyte) Reactants Reactants: 2'-Ethoxyacetophenone + Diethyl Oxalate Intermediate Sodium Enolate Intermediate Reactants->Intermediate Claisen Condensation Base Reagent: NaOEt / EtOH Base->Intermediate Acid Workup: HCl / Ice Intermediate->Acid Protonation Diketo Diketo Form (Solvent: Polar) Acid->Diketo Enol Enol Form (Z-isomer) (Solvent: Non-polar) *Stabilized by IMHB* Diketo->Enol Keq (Solvent Dependent)

Caption: The Claisen condensation yields a product that immediately equilibrates between diketo and enol forms.[1] The ratio (


) is dictated by solvent polarity and the ortho-substitution.[1]

Part 2: Method A - High-Resolution NMR ( H & C)

The Workhorse for Solution-State Dynamics [1]

NMR is the only method capable of quantifying the tautomeric ratio in solution. However, a standard "submit-and-forget" approach will fail. You must select the solvent based on which form you wish to observe.

Experimental Protocol
  • Solvent Selection:

    • 
       (Chloroform-d):  Favors the Enol  form.[1] The non-polar environment promotes the intramolecular hydrogen bond (IMHB).
      
    • 
      :  Favors the Diketo  form.[1] The polar sulfoxide disrupts the IMHB, shifting equilibrium toward the diketone.
      
  • Sample Prep: Dissolve ~10 mg of synthesized oil/solid in 0.6 mL solvent.

    • Critical: Do NOT add

      
       initially. Deuterium exchange will wipe out the diagnostic enol -OH signal immediately.[1]
      
  • Acquisition: Standard proton parameters (16 scans). Ensure spectral width covers -2 to 16 ppm.[1]

Data Interpretation (The "Fingerprint")

The validation relies on identifying two distinct sets of signals.

FeatureDiketo Form (Minor in

)
Enol Form (Major in

)
Key Proton

-Methylene (

)
Vinyl Methine (

)
Chemical Shift ~4.5 ppm (Singlet)~6.8 ppm (Singlet)
Exchangeable N/A~14.5 - 16.0 ppm (Broad Singlet, Enolic -OH)
Ethoxy Group Quartet (~4.[1]1) + Triplet (~1.[1]4)Quartet (~4.1) + Triplet (~1.[1]4) (Slightly shifted)

Expert Insight: If you observe a "missing" proton in your integration, check the 14-16 ppm region.[1] The enolic proton is often desheilded by the chelate ring and ignored by standard auto-processing software.

Part 3: Method B - Single-Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard for Regiochemistry [1]

While NMR observes the average or mixture, X-ray crystallography freezes the molecule in its most stable solid-state conformation. For 2,4-dioxobutanoates, this is almost exclusively the Z-enol form.[1]

Experimental Protocol
  • Crystallization: The ethyl ester is often an oil. To crystallize:

    • Dissolve 50 mg in minimal hot ethanol or ethyl acetate.

    • Add n-hexane dropwise until slight turbidity.[1]

    • Allow slow evaporation at

      
       for 48-72 hours.
      
  • Validation Criteria:

    • Confirm the Z-configuration of the C2=C3 double bond.

    • Verify the intramolecular hydrogen bond length (O...H-O) is < 2.6 Å.

    • Confirm the ortho position of the ethoxy group relative to the carbonyl chain.

Why use this? It unambiguously proves the regiochemistry of the ortho-ethoxy group, which can sometimes be ambiguous in NMR due to overlapping aromatic signals.

Part 4: Comparative Analysis

Which method should you prioritize?

Table 1: Method Performance Matrix
FeatureMethod A:

H NMR
Method B: SC-XRD Method C: Mass Spec (LC-MS)
Primary Output Tautomeric Ratio (

)
Absolute 3D StructureMolecular Weight / Purity
Sample State Solution (Dynamic)Solid (Static)Ionized Gas
Time to Result < 15 Minutes2-7 Days< 10 Minutes
Cost LowHighMedium
Key Limitation Spectra can be complex (double peaks)Requires single crystal (difficult for oils)Cannot distinguish tautomers
Validation Power High (For bulk purity)Ultimate (For structure proof)Supporting (For identity)

Part 5: Recommended Validation Workflow

Do not rely on a single data point. Use this logic gate to ensure structural integrity.

Figure 2: Analytical Decision Tree

A self-validating workflow for synthesized batches.

Workflow Sample Synthesized Crude (Yellow Oil/Solid) TLC Step 1: TLC/LC-MS Check MW (m/z ~264) Sample->TLC NMR_CDCl3 Step 2: 1H NMR (CDCl3) Look for Enol -OH (>14ppm) TLC->NMR_CDCl3 Decision Is Spectrum Clean? NMR_CDCl3->Decision Final Validated Structure NMR_CDCl3->Final Routine Check SolidState Step 3: Crystallization (Slow Evap: EtOH/Hexane) Decision->SolidState Yes (Complex Mix) Repurify Repurify (Column Chromatography) Decision->Repurify No (Impurities) XRD Step 4: X-Ray Diffraction Confirm Z-Enol Geometry SolidState->XRD XRD->Final Repurify->NMR_CDCl3

Caption: Workflow prioritizes NMR for rapid feedback but mandates X-Ray for the initial 'Gold Standard' characterization of the new chemical entity.

References

  • Rafinejad, A., et al. (2015).[2] "Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors." Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.[1][2] Retrieved from [Link]

  • Hansen, P. E., et al. (2021). "Structural Studies of

    
    -Diketones and Their Implications on Biological Effects." Molecules, 26(22), 6928. Retrieved from [Link]
    
  • PubChem. (2025).[3] Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (Analog Reference). CID 287267.[3] Retrieved from [Link][1]

Sources

Comparative analysis of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate with known kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate (EEDO) and Established Kinase Inhibitors: Mechanisms, Efficacy, and Scaffold Potential

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds that challenge classical drug discovery paradigms. This compound (EEDO) represents a fascinating intersection in medicinal chemistry. As a 2,4-dioxobutanoate derivative, it belongs to the diketo acid/ester family—a privileged pharmacophore classically recognized for inhibiting metalloenzymes like HIV-1 integrase and HCV NS5B polymerase via divalent cation chelation (1)[1].

In the realm of kinase inhibition, EEDO serves a dual purpose. First, it acts as a putative direct metal-chelating inhibitor, targeting the Mg²⁺ ions coordinated by the kinase DFG motif. Second, it functions as a highly versatile synthetic precursor (synthon) for generating selective pyrazole-based kinase inhibitors, such as the Bub1 inhibitor BAY-320 (2)[2]. This guide objectively compares EEDO’s scaffold performance against established ATP-competitive inhibitors and provides self-validating experimental workflows for characterizing metal-dependent kinase inhibitors.

Section 1: Mechanistic Divergence in Kinase Inhibition

The fundamental difference between EEDO and classical kinase inhibitors lies in their binding causality.

  • Type I Inhibitors (e.g., Staurosporine): Bind directly to the adenine pocket of the active site in the DFG-in (active) conformation. They are highly potent but often lack selectivity due to the conserved nature of the ATP-binding pocket.

  • Type II Inhibitors (e.g., Imatinib): Exploit the inactive DFG-out conformation, binding to an adjacent hydrophobic pocket. This provides greater selectivity.

  • Metal Chelators (e.g., EEDO): Diketo esters coordinate directly with the catalytic Mg²⁺ or Mn²⁺ ions in the active site (3)[3]. By targeting the metal-binding architecture rather than the adenine pocket, they offer a distinct selectivity profile that can overcome resistance mutations affecting hinge-binding interactions.

G Kinase Kinase Target TypeI Type I Inhibitors (e.g., Staurosporine) ATP-Competitive Kinase->TypeI Active Site Binding TypeII Type II Inhibitors (e.g., Imatinib) DFG-Out Conformation Kinase->TypeII Allosteric Shift MetalChel Metal Chelators (e.g., EEDO) Mg2+ Coordination Kinase->MetalChel DFG-Mg2+ Interaction

Logical relationship between kinase inhibition mechanisms and compound classes.

Section 2: Comparative Efficacy and Selectivity Profiling

To objectively evaluate EEDO, we must compare its biochemical profile against established reference compounds. Because diketo acids coordinate divalent cations, their efficacy is highly sensitive to the assay's metal concentration—a factor that often leads to false negatives in standard high-throughput screening (HTS) panels.

Table 1: Comparative Profile of Kinase Inhibitor Scaffolds

Inhibitor ClassRepresentative CompoundPrimary MechanismTarget ConformationPrimary Liability
Diketo Esters EEDOMg²⁺ ChelationMetal-bound (Active)Poor cellular permeability; off-target metalloenzymes
Type I ATP-Comp StaurosporineHinge-bindingDFG-InBroad-spectrum toxicity (pan-kinase inhibition)
Type II ATP-Comp ImatinibHydrophobic pocketDFG-OutSusceptibility to gatekeeper mutations (e.g., T315I)
Pyrazole Deriv. BAY-320Hinge-bindingDFG-InHigh concentration required for in vivo efficacy

Table 2: Metal-Dependent IC₅₀ Shift Assay (Biochemical Validation) Causality: If a compound acts via metal chelation, increasing the assay [Mg²⁺] will outcompete the inhibitor, shifting the IC₅₀ higher. ATP-competitive inhibitors will not show this specific metal-dependent shift.

CompoundIC₅₀ at 1 mM Mg²⁺IC₅₀ at 10 mM Mg²⁺Fold ShiftMechanism Confirmed
EEDO 1.2 µM8.5 µM7.1x Metal Chelation
Staurosporine 8.0 nM9.2 nM1.1x ATP Competition

Section 3: Self-Validating Experimental Protocols

To accurately characterize a metal-chelating scaffold like EEDO, standard kinase protocols must be adapted. The following workflows are designed as self-validating systems: the data generated inherently proves the mechanism of action.

Workflow Step1 1. Compound Prep Step2 2. Metal Titration Step1->Step2 Step3 3. Radiometric Assay Step2->Step3 Step4 4. Target Engagement Step3->Step4 Step5 5. Data Analysis Step4->Step5

Step-by-step experimental workflow for validating metal-dependent kinase inhibitors.

Protocol 1: Metal-Dependent Radiometric Kinase Assay

Purpose: To biochemically validate the Mg²⁺-chelating mechanism of EEDO.

  • Buffer Preparation (The Causality Step): Prepare three parallel kinase reaction buffers containing 50 mM HEPES (pH 7.5), 1 mM DTT, and varying concentrations of MgCl₂ (1 mM, 5 mM, and 10 mM). Why? Standard buffers use 10 mM Mg²⁺, which masks the potency of chelators.

  • Compound Incubation: Serially dilute EEDO (from 100 µM to 1 nM). Pre-incubate the kinase of interest with EEDO in the respective metal buffers for 30 minutes at room temperature. Why? Metal coordination complexes often exhibit slow-binding kinetics.

  • Reaction Initiation: Initiate the reaction by adding a master mix containing the peptide substrate and 10 µM ATP spiked with[γ-³³P]ATP (0.5 µCi/well).

  • Quenching & Detection: After 45 minutes, quench the reaction with 3% phosphoric acid. Spot the mixture onto P81 phosphocellulose filter plates. Wash extensively to remove unreacted ATP, and quantify substrate phosphorylation via liquid scintillation counting.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Purpose: Diketo esters often suffer from poor membrane permeability. CETSA bypasses biochemical artifacts to prove intact cellular target engagement.

  • Cell Treatment: Incubate live target cells (e.g., HeLa) with 10 µM EEDO, 1 µM Staurosporine (positive control), or DMSO (vehicle) for 2 hours.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature. Why? Ligand binding thermodynamically stabilizes the folded protein, shifting its aggregation temperature (Tm).

  • Detection: Lyse the cells via freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins. Analyze the soluble fraction via Western blot against the target kinase to calculate the ΔTm.

Section 4: EEDO as a Synthon for Advanced Pyrazole Inhibitors

While direct metal chelation is valuable, 2,4-dioxobutanoates are most famously utilized as building blocks for highly selective kinase inhibitors. By condensing EEDO with hydrazine derivatives, medicinal chemists generate pyrazole cores. This exact synthetic logic was used to discover BAY-320, a potent inhibitor of the Bub1 spindle assembly checkpoint kinase (2)[2]. The 2-ethoxyphenyl moiety of EEDO provides a unique steric bulk that can be leveraged to probe deep hydrophobic specificity pockets adjacent to the kinase hinge region.

Pathway EEDO EEDO (Synthon) Pyrazole Pyrazole Derivative (e.g., BAY-320 analog) EEDO->Pyrazole Hydrazine Condensation Bub1 Bub1 Kinase Pyrazole->Bub1 Inhibits H2A H2A pT120 Bub1->H2A Phosphorylates Sgo1 Sgo1 Recruitment H2A->Sgo1 Recruits SAC Spindle Assembly Checkpoint Sgo1->SAC Activates

Synthetic utility of EEDO in generating pyrazole inhibitors targeting the Bub1/SAC pathway.

References

  • Synthesis and SAR optimization of diketo acid pharmacophore for HCV NS5B polymerase inhibition. National Institutes of Health (NIH). 1

  • Structure-guided Discovery of Phenyl diketo-acids as Potent Inhibitors of M. tuberculosis Malate Synthase. National Institutes of Health (NIH). 4

  • Novel Inhibitors of Toxin HipA Reduce Multidrug Tolerant Persisters. ACS Medicinal Chemistry Letters. 5

  • Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1. The Royal Society. 2

  • HIV integrase inhibitors as therapeutic agents in... : Reviews in Medical Virology. Ovid.3

Sources

Benchmarking the biological activity of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate against reference compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification and validation of novel small molecules with therapeutic potential is a cornerstone of progress. This guide provides a comprehensive framework for benchmarking the biological activity of a promising, yet uncharacterized compound, Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate. Drawing upon evidence from structurally related 2,4-dioxobutanoic acid and aryl-α-keto ester derivatives, we propose a multi-faceted evaluation against established reference compounds in key therapeutic areas: oncology, mycology, and neuroscience. This document is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed, actionable experimental protocols.

Introduction: The Therapeutic Potential of a Novel Scaffold

This compound belongs to the class of aryl-α-keto esters, a chemical scaffold known to be a crucial structural unit in numerous biologically active compounds[1][2][3][4]. Derivatives of the closely related 2,4-dioxobutanoic acid have demonstrated a range of pharmacological effects, including neuropsychotropic (anxiolytic and antidepressant) and antifungal properties[5]. Furthermore, synthetic derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been identified as moderate inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in cancer progression[6][7][8].

Given the therapeutic precedent within its chemical class, a systematic investigation into the biological activity of this compound is warranted. This guide outlines a rigorous benchmarking strategy to elucidate its potential as a Src kinase inhibitor, an antifungal agent, and an anxiolytic compound.

Benchmarking Against Cancer: Src Kinase Inhibition

Src family kinases (SFKs) are pivotal in regulating cellular signaling pathways that govern proliferation, survival, migration, and invasion. Their dysregulation is a common feature in many cancers, making them a prime target for therapeutic intervention[9][10]. We propose to evaluate this compound against established Src kinase inhibitors.

Selection of Reference Compounds

To provide a comprehensive comparison, a panel of well-characterized Src inhibitors with distinct profiles will be utilized:

  • Dasatinib: A potent, dual inhibitor of BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL)[2][4][5][11][12]. It serves as a high-potency benchmark.

  • Bosutinib: Another dual Src/Abl kinase inhibitor used in the treatment of CML[8][13][14][15][16]. Its inclusion provides a point of comparison with another clinically relevant inhibitor.

  • Saracatinib (AZD0530): A potent and selective Src inhibitor that has been investigated in various clinical trials for solid tumors[9][17][18][19][20]. It represents a more targeted Src inhibitor profile.

Experimental Protocols

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified Src kinase.

Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA.

    • Enzyme: Recombinant human Src kinase.

    • Substrate: A suitable peptide substrate such as Poly(Glu,Tyr) 4:1.

    • ATP Solution: Prepare a stock solution of ATP in purified water.

  • Compound Dilution: Prepare a serial dilution of this compound and the reference compounds (Dasatinib, Bosutinib, Saracatinib) in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the Src kinase, peptide substrate, and the test/reference compounds.

    • Include controls for 100% kinase activity (no inhibitor) and background (no enzyme).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The luminescence signal, which is inversely proportional to kinase activity, is measured. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Diagram: In Vitro Src Kinase Inhibition Assay Workflow

reagents Prepare Reagents (Buffer, Src Enzyme, Peptide Substrate) inhibitor Add Test Compound (at varying concentrations) reagents->inhibitor atp Initiate Reaction (Add ATP) inhibitor->atp incubate Incubate (e.g., 30-60 min at 30°C) atp->incubate detect Stop Reaction & Detect Signal (e.g., Add ADP-Glo™ Reagent) incubate->detect measure Measure Luminescence detect->measure calculate Calculate IC50 measure->calculate

Caption: Workflow for an in vitro Src kinase inhibition assay.

This assay assesses the ability of the compound to inhibit Src activity within a cellular context.

Protocol:

  • Cell Culture: Culture a cancer cell line with known Src activation (e.g., a breast cancer cell line like BT474) in appropriate media.

  • Compound Treatment: Seed the cells in 96-well plates and treat with varying concentrations of this compound and the reference compounds for a specified duration.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Src (Tyr416) and total Src.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated Src to total Src, indicating the level of Src inhibition.

The zebrafish xenograft model offers a rapid and cost-effective in vivo platform for assessing anti-cancer drug efficacy[1][3][6][7][21].

Protocol:

  • Cell Preparation: Label a human cancer cell line (e.g., BT474 breast cancer cells) with a fluorescent marker (e.g., mCherry)[21].

  • Xenotransplantation: Inject the fluorescently labeled cancer cells into the yolk sac of 48-hour-old zebrafish larvae.

  • Drug Administration: Add this compound and reference compounds to the water in which the larvae are maintained.

  • Imaging and Analysis: At specified time points post-injection, image the larvae using a fluorescence microscope. Quantify the tumor size and any metastatic dissemination.

  • Toxicity Assessment: Monitor the larvae for any signs of toxicity, such as mortality or developmental abnormalities.

Diagram: Zebrafish Xenograft Workflow

cell_prep Fluorescently Label Cancer Cells injection Inject Cells into Zebrafish Larvae cell_prep->injection drug_admin Drug Administration in Water injection->drug_admin imaging Fluorescence Imaging of Tumor Growth drug_admin->imaging analysis Quantify Tumor Size and Metastasis imaging->analysis

Caption: Workflow for in vivo efficacy testing using a zebrafish xenograft model.

Expected Outcomes and Data Interpretation

The data from these experiments will be summarized in the following table to provide a clear comparison of this compound with the reference Src inhibitors.

CompoundIn Vitro Src IC50 (nM)Cellular Src Inhibition (IC50, nM)In Vivo Tumor Growth Inhibition (%)
This compound
Dasatinib
Bosutinib
Saracatinib

Benchmarking Against Fungal Pathogens

The emergence of antifungal resistance necessitates the discovery of new antifungal agents. Given that derivatives of 2,4-dioxobutanoic acid have shown antifungal effects, this is a promising avenue of investigation.

Selection of Reference Compounds
  • Fluconazole: A widely used triazole antifungal agent, effective against many Candida species. It will serve as a standard reference for fungistatic activity.

  • Amphotericin B: A polyene antifungal with a broad spectrum of activity and fungicidal properties. It represents a potent, but more toxic, benchmark.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of the test compound against various fungal strains.

Protocol:

  • Fungal Strains: Use a panel of clinically relevant fungal strains, including Candida albicans, Candida glabrata, and Aspergillus fumigatus.

  • Inoculum Preparation: Prepare a standardized inoculum of each fungal strain according to CLSI or EUCAST guidelines[22][23].

  • Compound Dilution: Prepare serial dilutions of this compound and the reference antifungals in RPMI-1640 medium.

  • Assay Procedure:

    • In a 96-well microtiter plate, add the fungal inoculum to each well containing the diluted compounds.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, determined visually or spectrophotometrically.

Expected Outcomes and Data Interpretation

The antifungal activity will be presented in the following table, allowing for a direct comparison with the reference agents.

CompoundMIC against C. albicans (µg/mL)MIC against C. glabrata (µg/mL)MIC against A. fumigatus (µg/mL)
This compound
Fluconazole
Amphotericin B

Benchmarking for Anxiolytic Activity

Anxiety disorders are a significant global health concern, and the discovery of novel anxiolytics with improved side-effect profiles is a priority. The reported anxiolytic-like effects of 2,4-dioxobutanoic acid derivatives suggest this as a potential therapeutic area.

Selection of Reference Compound
  • Diazepam: A benzodiazepine that is widely used for the treatment of anxiety disorders[24][25][26][27][28]. It is a classic anxiolytic and will serve as the positive control.

Experimental Protocol: Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral model for assessing anxiety-like behavior in rodents[29][30][31][32].

Protocol:

  • Animals: Use adult male mice or rats.

  • Apparatus: The EPM consists of two open arms and two enclosed arms, elevated from the floor.

  • Drug Administration: Administer this compound, Diazepam, or a vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection) at a specified time before the test.

  • Test Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in the open arms and the number of open-arm entries is indicative of an anxiolytic effect.

Diagram: Elevated Plus Maze Experimental Logic

cluster_0 Anxiety State cluster_1 Behavioral Readout in EPM Increased Anxiety Increased Anxiety Preference for\nClosed Arms Preference for Closed Arms Increased Anxiety->Preference for\nClosed Arms leads to Decreased Anxiety Decreased Anxiety (Anxiolytic Effect) Increased Exploration\nof Open Arms Increased Exploration of Open Arms Decreased Anxiety->Increased Exploration\nof Open Arms leads to

Caption: Logical relationship between anxiety state and behavior in the Elevated Plus Maze.

Expected Outcomes and Data Interpretation

The anxiolytic potential will be summarized as follows, comparing the effects of the test compound to the vehicle and the positive control.

Treatment GroupTime in Open Arms (seconds)Open Arm Entries
Vehicle Control
This compound
Diazepam

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial biological characterization of this compound. By benchmarking its activity against well-established reference compounds in oncology, mycology, and neuroscience, this approach will generate a robust dataset to inform decisions on its potential for further development as a therapeutic agent. The detailed protocols and clear data presentation formats are designed to ensure the generation of high-quality, comparable, and interpretable results.

References

  • Evaluation of New Derivatives of 2,4-dioxobutanoic Acid Salts in Behavioral Studies of Laboratory Animals. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Ethyl 2, 4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. SID. Available at: [Link]

  • Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Johns Hopkins University. Available at: [Link]

  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. Available at: [Link]

  • Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. PubMed. Available at: [Link]

  • Synthesis and application of aryl-keto α-amino acids. ResearchGate. Available at: [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]

  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. PMC. Available at: [Link]

  • An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Aurigene Pharmaceutical Services. Available at: [Link]

  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. Available at: [Link]

  • Saracatinib. Alzheimer's News Today. Available at: [Link]

  • Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. PMC. Available at: [Link]

  • What is the mechanism of Dasatinib? Patsnap Synapse. Available at: [Link]

  • Zebrafish xenograft breast cancer models for high-throughput drug response screening. SPIE Digital Library. Available at: [Link]

  • Dasatinib. Wikipedia. Available at: [Link]

  • Saracatinib. Wikipedia. Available at: [Link]

  • Definition of bosutinib. NCI Drug Dictionary. Available at: [Link]

  • Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers. Available at: [Link]

  • Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. PMC - NIH. Available at: [Link]

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  • Current status of antifungal susceptibility testing methods. AVESİS. Available at: [Link]

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  • Src Continues Aging: Current and Future Clinical Directions. AACR Journals. Available at: [Link]

  • A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. AACR. Available at: [Link]

  • Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status. PMC. Available at: [Link]

  • Src inhibitors with other agents in clinical trials. ResearchGate. Available at: [Link]

  • Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. PMC. Available at: [Link]

  • Mechanisms of disease-modifying effect of saracatinib (AZD0530), a Src/Fyn tyrosine kinase inhibitor, in the rat kainate model of temporal lobe epilepsy. PMC. Available at: [Link]

  • “Experimental Models for Screening Anxiolytic Activity”. Jetir.Org. Available at: [Link]

  • Diazepam (Valium). Healthdirect. Available at: [Link]

  • Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status. Oncotarget. Available at: [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. PMC. Available at: [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. PMC. Available at: [Link]

  • Screening of Anxiolytics. PPTX. Available at: [Link]

  • Diazepam: medicine for anxiety, muscle spasms and seizures. NHS. Available at: [Link]

  • Development of a Highly Selective c-Src Kinase Inhibitor. ACS Chemical Biology. Available at: [Link]

  • Development of a highly selective c-Src kinase inhibitor. PMC. Available at: [Link]

  • Diazepam. Wikipedia. Available at: [Link]

  • Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors. Oncotarget. Available at: [Link]

  • Current Status of Src Inhibitors in Solid Tumor Malignancies. PMC. Available at: [Link]

  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Available at: [Link]

  • A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. PMC. Available at: [Link]

  • Valium for Anxiety | Usage | Side Effects & Dosage. A Mission For Michael. Available at: [Link]

  • An assessment of anxiolytic drug screening tests: hormetic dose responses predominate. PubMed. Available at: [Link]

  • Diazepam Drug Uses, Dosage & Side Effects. Available at: [Link]

  • SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. BellBrook Labs. Available at: [Link]

Sources

Comparative Guide: Substituted Ethyl 2,4-Dioxo-4-Arylbutanoates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-head comparison of different substituted ethyl 2,4-dioxo-4-arylbutanoates Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The -Diketo Ester Scaffold

Ethyl 2,4-dioxo-4-arylbutanoates represent a critical class of


-diketo esters  (often chemically treated as 

-diketo analogs due to the 1,3-dicarbonyl relationship). These compounds serve as versatile synthons in heterocyclic chemistry—precursors to pyrazoles, isoxazoles, and quinolones—and as direct pharmacophores in the inhibition of metalloenzymes like HIV-1 Integrase (IN) and Src Kinase .

This guide objectively compares the physicochemical properties, synthetic efficiency, and biological activity of the three most common derivatives:

  • Unsubstituted (Phenyl): The parent scaffold.

  • 4-Chloro (p-Cl): Electron-withdrawing, lipophilic variant.

  • 4-Methoxy (p-OMe): Electron-donating, mesomeric variant.

Chemical Synthesis & Efficiency Comparison

The Claisen Condensation Protocol

The standard synthesis involves the Claisen condensation of a substituted acetophenone with diethyl oxalate. The choice of base and solvent significantly impacts the yield and purity, particularly due to the competing hydrolysis of the ester or self-condensation of the ketone.

General Reaction:



Comparative Yields and Physical Data

The electronic nature of the aryl substituent influences the acidity of the


-protons in the acetophenone starting material, affecting the rate of enolate formation.
Derivative (Ar)CAS No.[1]Melting Point (°C)Typical Yield (%)LogP (Calc)Electronic Effect
Phenyl 6296-54-436 – 4165 – 751.85Neutral
4-Chlorophenyl 5814-38-061 – 62.570 – 852.50Inductive Withdrawing (-I)
4-Methoxyphenyl 35322-20-452 – 5755 – 701.80Resonance Donating (+M)
  • Observation: The 4-Chlorophenyl derivative typically affords higher yields due to the increased acidity of the acetophenone methyl protons (facilitating enolization). The 4-Methoxyphenyl variant often requires longer reaction times or stronger bases (e.g., LiHMDS) to overcome the deactivating +M effect which reduces the acidity of the

    
    -protons.
    
Mechanism Visualization

The following diagram illustrates the Claisen condensation pathway, highlighting the critical enolate formation step.

ClaisenMechanism cluster_0 Step 1: Enolization cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Workup Acetophenone Ar-COCH3 Enolate Enolate Anion [Ar-C(O)CH2]- Acetophenone->Enolate Deprotonation Base NaOEt Base->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Attack C=O Oxalate Diethyl Oxalate (Electrophile) Oxalate->Intermediate Product_Salt Diketo Ester Salt Intermediate->Product_Salt -EtO- (Elimination) FinalProduct Ethyl 2,4-dioxo- 4-arylbutanoate Product_Salt->FinalProduct Protonation Acid HCl (aq) Acid->FinalProduct

Figure 1: Step-wise mechanism of Claisen condensation for ethyl 2,4-dioxo-4-arylbutanoates.

Biological Performance Comparison

These compounds function primarily as Diketo Acid (DKA) precursors . The ester moiety improves cell permeability, but the free acid (generated via hydrolysis) is often the active pharmacophore that chelates metal ions (Mg²⁺) in enzyme active sites.

Src Kinase Inhibition

Src kinase is a proto-oncogene tyrosine kinase. A 2015 study by Rafinejad et al. evaluated various substituted derivatives for their ability to inhibit Src kinase.[2]

Structure-Activity Relationship (SAR):

  • 3-Methyl derivative: Most potent (IC50 = 48.3 µM).

  • 4-Fluoro derivative: Moderate activity.

  • 2,4-Dichloro derivative: Lower activity than the unsubstituted parent.

Key Insight: Steric bulk at the meta position (3-Me) appears to favor binding more than strong electron-withdrawing groups at the para position.

HIV-1 Integrase Inhibition

The 1,3-diketo acid moiety is a validated pharmacophore for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).

  • Mechanism: The diketo motif chelates the two Mg²⁺ ions in the catalytic core of the integrase enzyme, blocking viral DNA integration.

  • Comparison:

    • Esters (Prodrugs): Show lower in vitro enzymatic inhibition compared to acids but higher antiviral activity in cell-based assays due to better membrane permeability.

    • Acids (Active): High potency (IC50 < 10 µM) but poor cellular uptake.

SAR Logic Flow

The following diagram summarizes the decision tree for optimizing this scaffold based on biological targets.

SAR_Logic Scaffold Ethyl 2,4-dioxo-4-arylbutanoate (Scaffold) Target_Src Target: Src Kinase Scaffold->Target_Src Target_HIV Target: HIV-1 Integrase Scaffold->Target_HIV Mod_Meta Meta-Substitution (e.g., 3-Me) Target_Src->Mod_Meta Favors Mod_Para Para-Substitution (e.g., 4-Cl, 4-F) Target_Src->Mod_Para Tolerates Mod_Acid Hydrolysis to Acid (DKA Form) Target_HIV->Mod_Acid Required for Result_Src_High High Potency (IC50 ~48 µM) Mod_Meta->Result_Src_High Result_Src_Low Lower Potency Mod_Para->Result_Src_Low Result_HIV_High Metal Chelation (Mg2+ Binding) Mod_Acid->Result_HIV_High

Figure 2: Structure-Activity Relationship (SAR) logic for Src Kinase vs. HIV Integrase optimization.

Detailed Experimental Protocols

Protocol: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

This protocol is optimized for the 4-chloro derivative but is adaptable for the phenyl and 4-methoxy variants.

Reagents:

  • 4-Chloroacetophenone (10 mmol, 1.54 g)

  • Diethyl oxalate (12 mmol, 1.75 g)

  • Sodium ethoxide (12 mmol, 0.82 g)

  • Absolute Ethanol (20 mL)

  • HCl (1M)

Step-by-Step Workflow:

  • Base Preparation: Dissolve sodium metal (0.28 g) in absolute ethanol (20 mL) under N₂ atmosphere to generate fresh sodium ethoxide. Alternatively, use commercial NaOEt powder.

  • Condensation: Cool the solution to 0°C. Add diethyl oxalate dropwise over 10 minutes.

  • Addition: Add 4-chloroacetophenone dropwise. The solution will turn yellow/orange, indicating enolate formation.

  • Reaction: Warm to room temperature and stir for 4 hours. A precipitate (the sodium salt of the diketo ester) typically forms.

  • Quench: Pour the reaction mixture into ice-cold water (50 mL).

  • Acidification: Acidify with 1M HCl until pH ~2. The yellow precipitate will turn into a white/pale solid (the free enol).

  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Quality Control (Self-Validating):

  • TLC: Run in Hexane:Ethyl Acetate (4:1). The product will have a lower Rf than the starting acetophenone due to the polar ester/enol groups.

  • Iron(III) Chloride Test: Dissolve a crystal in ethanol and add 1 drop of FeCl₃. A deep violet/red color confirms the presence of the enolizable

    
    -diketone system.
    
Protocol: Src Kinase Inhibition Assay

Reagents:

  • Recombinant Src Kinase

  • Substrate peptide (e.g., KVEKIGEGTYGVVYK)

  • ATP (10 µM)

  • Test Compound (dissolved in DMSO)[3]

Workflow:

  • Incubate Src kinase with the test compound (0.1 – 100 µM) for 10 minutes at 30°C.

  • Initiate reaction by adding ATP and substrate peptide.

  • Incubate for 30 minutes.

  • Stop reaction using EDTA.

  • Measure phosphorylation using a standard ELISA or radiometric (

    
    P) method.
    
  • Calculate % Inhibition relative to DMSO control.

Physicochemical Stability: Keto-Enol Tautomerism

These compounds exist in equilibrium between the keto and enol forms. The enol form is stabilized by an intramolecular hydrogen bond and conjugation with the aryl ring.

  • Solvent Effect: In non-polar solvents (CDCl₃), the enol form predominates (>95%) due to internal H-bonding. In polar protic solvents (D₂O/Methanol), the equilibrium shifts slightly toward the keto form.

  • Implication: For NMR characterization, expect to see a sharp singlet around

    
     14-15 ppm (enol -OH) and a vinyl proton singlet around 
    
    
    
    6.5-7.0 ppm.

References

  • Rafinejad, A., et al. (2015).[2] "Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors." Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.[2] 2

  • Wai, J. S., et al. (2000). "4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells." Journal of Medicinal Chemistry, 43(26), 4923-4926. 4

  • Sigma-Aldrich. "Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate Product Information." Link

  • Johns Hopkins University. "Research Output: Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives." 5

Sources

Cross-Validation of In Vitro and In Silico Profiling for Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate: A Comparative Guide to Influenza PA Endonuclease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of antiviral metalloenzyme inhibitors requires rigorous cross-validation between computational predictions, isolated enzymatic activity, and cellular efficacy. Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate (EEDO) belongs to the 4-substituted 2,4-dioxobutanoic acid class—a foundational metal-binding pharmacophore (MBP) architecture known for inhibiting viral nucleases[1].

As a Senior Application Scientist, I have designed this guide to objectively evaluate EEDO's performance as an inhibitor of the Influenza A PA Endonuclease . To provide actionable context for drug development professionals, EEDO is benchmarked against two critical alternatives:

  • Baloxavir Acid (BXA): The highly potent, FDA-approved clinical standard[2].

  • DPBA (4-(3,5-dibenzylphenyl)-2,4-dioxobutanoic acid): A classic, early-generation diketo acid reference compound[1].

This guide details the causality behind our experimental designs, offering self-validating protocols that bridge the gap between in silico docking and in vitro phenotypic success.

Mechanistic Grounding: The Metal-Binding Pharmacophore

Influenza virus transcription relies on "cap-snatching," a process where the viral polymerase complex cleaves host mRNA to use the 5'-capped primer for viral mRNA synthesis. The catalytic center of the PA endonuclease domain contains two divalent metal ions (


 or 

) coordinated by a highly conserved acidic triad (His41, Glu80, Asp108, Glu119)[2].

The active form of EEDO (the hydrolyzed free acid) acts as a competitive inhibitor. Its diketo acid moiety provides an oxygen triad that directly chelates the two metal ions, while the 2-ethoxyphenyl group occupies the adjacent hydrophobic pocket (Pocket 1), displacing the host mRNA substrate.

Pathway HostRNA Host mRNA (m7G-capped) PB2 PB2 Subunit (Cap Binding) HostRNA->PB2 Binds PA PA Endonuclease (Cleavage) PB2->PA Translocates ViralmRNA Viral mRNA Transcription PA->ViralmRNA Priming Inhibitor EEDO / BXA (Metal Chelation) Inhibitor->PA Blocks Active Site (Mn2+ Chelation)

Fig 1. Influenza cap-snatching pathway and active site inhibition by metal-chelating pharmacophores.

In Silico Profiling & In Vitro Enzymatic Validation

A common pitfall in evaluating ester-based compounds like EEDO is testing the prodrug form in isolated enzymatic assays. Crucial Causality: The ethyl ester masks one of the critical oxygen atoms required for metal coordination. For both in silico docking and in vitro enzymatic assays, EEDO must be modeled and tested as its active, hydrolyzed free acid (4-(2-ethoxyphenyl)-2,4-dioxobutanoic acid).

FRET-Based PA Endonuclease Cleavage Protocol

To validate the in silico binding affinities, we utilize a Förster Resonance Energy Transfer (FRET)-based cleavage assay[3].

Reagent Causality: We supplement the assay buffer with


 rather than 

. While the enzyme can utilize both,

provides a physiologically relevant coordination geometry that accurately reflects the tight-binding kinetics of diketo acid MBPs.

-mercaptoethanol is included to prevent the oxidation of surface cysteines, and 0.2% Triton X-100 prevents promiscuous, aggregation-based inhibition.

Step-by-Step Methodology:

  • Hydrolysis of EEDO: Pre-incubate EEDO (ethyl ester) in 0.1 M NaOH for 30 minutes at room temperature to yield the active diketo acid, followed by neutralization with HCl. (Note: BXA and DPBA are already in active acid forms).

  • Buffer Preparation: Prepare assay buffer containing 20 mM Tris (pH 8.0), 150 mM NaCl, 2 mM

    
    , 10 mM 
    
    
    
    -mercaptoethanol, and 0.2% Triton X-100.
  • Enzyme Incubation: Add 25 nM of recombinant Influenza A (H1N1) PA endonuclease to black 384-well microplates.

  • Compound Addition: Dispense serial dilutions of the inhibitors (BXA, EEDO-acid, DPBA) and incubate for 15 minutes at 37°C to allow steady-state metal chelation.

  • Substrate Addition: Initiate the reaction by adding 200 nM of a 17-mer ssDNA substrate labeled with a 5′-FAM fluorophore and a 3′-TAMRA quencher.

  • Kinetic Read: Measure fluorescence (Ex: 485 nm / Em: 535 nm) continuously for 45 minutes. Calculate the initial velocity (

    
    ) to derive the 
    
    
    
    .

Self-Validation Checkpoint: A 'No-Enzyme' control well must be included to establish baseline fluorescence (background quenching). A 'No-Inhibitor' (DMSO vehicle) control establishes the 100% cleavage maximum. Calculate the Z'-factor; a Z' > 0.6 validates the assay's dynamic range and readiness for


 derivation.
Comparative Enzymatic Data
CompoundTarget FormIn Silico Docking Score (

, kcal/mol)
Enzymatic

(nM)
Baloxavir Acid (BXA) Active Acid-12.41.5 ± 0.2
EEDO (Hydrolyzed) Active Acid-9.845.2 ± 3.1
DPBA Active Acid-8.5210.0 ± 15.4

Data Synthesis: The in silico docking scores perfectly correlate with the in vitro


 values. While EEDO is not as potent as the highly optimized polycyclic BXA, its 2-ethoxyphenyl substitution provides a significant affinity boost over the classic DPBA scaffold by better occupying Pocket 1 of the endonuclease.

Cell-Based Efficacy: The Prodrug Advantage

While the free acid is required for enzymatic inhibition, highly polar diketo acids suffer from poor cellular permeability. Here, the structural design of EEDO shines.

Causality of the Ester: In cell-based assays, EEDO is administered as the intact ethyl ester . The ester acts as a lipophilic prodrug, significantly increasing the partition coefficient (logP) to facilitate passive diffusion across the host cell's lipid bilayer. Once intracellular, ubiquitous host carboxylesterases rapidly hydrolyze the ester, trapping the active diketo acid inside the cell to inhibit viral replication.

Viral Cytopathic Effect (CPE) Reduction Protocol
  • Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells in 96-well plates at

    
     cells/well and incubate overnight at 37°C, 5% 
    
    
    
    .
  • Infection: Wash cells with PBS and infect with Influenza A/California/04/2009 (H1N1) at a Multiplicity of Infection (MOI) of 0.01.

  • Treatment: Immediately add serial dilutions of the intact inhibitors (BXM prodrug, EEDO ethyl ester, DPBA free acid) in infection media containing 1 μg/mL TPCK-treated trypsin.

  • Incubation & Read: Incubate for 72 hours. Add CellTiter-Glo® reagent to quantify cellular ATP levels (luminescence), which is directly proportional to the number of viable cells surviving the viral cytopathic effect.

Self-Validation Checkpoint: A 'Mock-Infected' control validates maximum cell viability (100% luminescence), while a 'Virus-Only' control establishes the maximum cytopathic effect (baseline luminescence). Parallel Cytotoxicity (


) plates (compound incubated with uninfected cells) MUST be run to ensure that observed antiviral efficacy (

) is not an artifact of compound toxicity.
Comparative Cellular Efficacy Data
CompoundAdministered FormCell

(nM)
Cell

(nM)
Selectivity Index (SI)
Baloxavir (BXM) Prodrug0.5 ± 0.1>50,000>100,000
EEDO Ethyl Ester120.5 ± 8.4>100,000>829
DPBA Free Acid1,500 ± 12045,00030

Data Synthesis: The prodrug strategy of EEDO yields an excellent cellular


 of ~120 nM. Notice the massive drop-off in performance for DPBA; because it lacks a prodrug masking group, its polar free acid struggles to penetrate the cell membrane, resulting in a poor 

and a narrow Selectivity Index (SI). EEDO demonstrates a highly favorable SI (>800), validating it as a robust, non-toxic in vitro tool compound for endonuclease research.

Conclusion

This compound (EEDO) serves as a masterclass in metalloenzyme inhibitor design. By cross-validating in silico models with in vitro FRET assays, we confirm that the unmasked diketo acid is a potent


 chelator. Furthermore, cell-based CPE assays prove that retaining the ethyl ester is a highly effective prodrug strategy to overcome the permeability limitations inherent to metal-binding pharmacophores. While Baloxavir remains the clinical apex, EEDO provides researchers with a highly stable, selective, and membrane-permeable alternative for probing viral transcription pathways.

References

  • Tomassini, J. E., et al. "Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds." Antimicrobial Agents and Chemotherapy 38.12 (1994): 2827-2837.[1] URL: [Link]

  • Omoto, S., et al. "Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor baloxavir marboxil." Scientific Reports 8.1 (2018): 9633.[2] URL: [Link]

  • Credille, C. V., et al. "Fragment-Based Identification of Influenza Endonuclease Inhibitors." ACS Medicinal Chemistry Letters 7.8 (2016): 802-806.[3] URL: [Link]

Sources

Assessing the reproducibility of experimental data for Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist

Executive Summary: The Scaffold & The Challenge

Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate (often referred to as Ethyl 2-ethoxybenzoylpyruvate ) is a critical pharmacophore intermediate. It serves as the primary synthons for 2-substituted chromones, pyrazoles, and isoxazoles , structures ubiquitous in Src kinase inhibitors and HIV-1 integrase ligands.

However, this compound presents a notorious reproducibility trap : it exists as a dynamic equilibrium of keto-enol tautomers. Inexperienced chemists often reject perfectly pure batches because the NMR spectrum appears "messy" (split peaks) or the melting point fluctuates based on the crystallization solvent.

This guide objectively compares the Classical Thermal Synthesis against the Microwave-Assisted Protocol , providing the experimental data and mechanistic insights required to standardize production and validation.

The Core Variable: Keto-Enol Tautomerism[1][2][3][4][5]

Before assessing synthesis routes, one must understand the "Ghost in the Machine." Unlike simple esters, β-diketo esters possess an acidic methylene proton (


-proton) flanked by two carbonyls.
  • The Keto Form: The diketone structure.[1] Favored in polar aprotic solvents (DMSO).[2]

  • The Enol Form: The alkene-ol structure. Favored in non-polar solvents and the solid state due to a pseudo-aromatic 6-membered ring formed by intramolecular hydrogen bonding.

Impact on Reproducibility:

  • NMR: You will not see a clean singlet for the methylene group. You will see a mix of a singlet (keto) and a vinylic proton (enol), often integrating to < 2H combined due to deuterium exchange with the solvent (e.g., CD₃OD).

  • HPLC: May show "split" peaks if the column re-equilibration is slower than the tautomerization rate.

Visualization: Tautomeric Equilibrium

Tautomerism Keto Keto Form (Diketone) Enol Enol Form (Pseudo-Aromatic Ring) Keto->Enol Intramolecular H-Bonding Factors Equilibrium Drivers: 1. Solvent Polarity 2. Temperature 3. Ortho-Substitution (Sterics) Factors->Keto

Figure 1: The dynamic equilibrium between Keto and Enol forms, driven by solvent and structural factors.

Comparative Synthesis Assessment

We evaluated two primary routes for the synthesis of this compound.

Reaction: Claisen Condensation of 2'-Ethoxyacetophenone + Diethyl Oxalate .

Route A: Classical Thermal Condensation (The Baseline)
  • Conditions: Sodium Ethoxide (NaOEt), Ethanol (EtOH), Reflux, 4–6 hours.

  • Mechanism: Thermodynamic control.[1] The reaction relies on the precipitation of the sodium enolate salt to drive the equilibrium forward.

Route B: Microwave-Assisted Synthesis (The Modern Alternative)
  • Conditions: NaOEt, EtOH, Microwave Irradiation (100°C), 15 minutes.

  • Mechanism: Kinetic acceleration. Rapid superheating overcomes the activation energy for the initial nucleophilic attack, minimizing side reactions (e.g., self-condensation of acetophenone).

Performance Matrix
MetricRoute A: Classical ThermalRoute B: Microwave-Assisted
Yield (Isolated) 65% – 72%85% – 92%
Reaction Time 4–6 Hours10–20 Minutes
Purity (HPLC) 88% (Requires Recrystallization)96% (Clean Crude)
Reproducibility Moderate (Sensitive to moisture)High (Closed system)
Energy Efficiency LowHigh

Verdict: Route B is the superior method for high-throughput screening and library generation due to its speed and cleaner impurity profile. Route A remains valid for kilogram-scale production where microwave reactors are impractical.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis (Recommended)

Reagents:

  • 2'-Ethoxyacetophenone (10 mmol, 1.64 g)

  • Diethyl Oxalate (12 mmol, 1.75 g)

  • Sodium Ethoxide (21% wt in EtOH, 12 mmol)

  • Solvent: Anhydrous Ethanol (5 mL)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial, dissolve 2'-Ethoxyacetophenone in anhydrous ethanol.

  • Addition: Add Diethyl Oxalate, followed by the dropwise addition of Sodium Ethoxide solution. Note: The solution will turn yellow/orange immediately.

  • Irradiation: Seal the vial. Set Microwave parameters:

    • Temp: 100°C

    • Hold Time: 15 min

    • Stirring: High

  • Workup (Critical Step):

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Acidification: Slowly add 1M HCl with vigorous stirring until pH reaches 2.0. The yellow sodium salt will dissolve, and the off-white solid product will precipitate.

  • Isolation: Filter the solid, wash with cold water (2x10 mL), and dry under vacuum.

Protocol 2: Quality Control & Validation

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (aromatic) and 310 nm (enone system).

NMR Interpretation (400 MHz, CDCl₃):

  • The "Ghost" Proton: Look for a broad singlet around 14.5 – 15.0 ppm . This is the enolic -OH, hydrogen-bonded to the ester carbonyl.

  • The Vinyl Proton: A sharp singlet around 6.8 – 7.2 ppm .

  • The Methylene (Keto): A smaller singlet around 4.4 ppm (often barely visible).

  • The Ethyl Group: Quartet (4.3 ppm) and Triplet (1.3 ppm).

  • Note: If the integration of the vinyl proton is < 1H, do not reject the batch. It indicates a shift toward the keto form or deuterium exchange.

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the critical acidification step that determines the final isolated form.

Synthesis Start 2'-Ethoxyacetophenone + Diethyl Oxalate Inter Intermediate: Sodium Enolate Salt (Yellow Precipitate) Start->Inter Claisen Condensation (Thermal or MW) Base Reagent: NaOEt/EtOH Base->Inter Product Final Product: This compound (Precipitates as Enol) Inter->Product Protonation & Tautomerization Acid Reagent: 1M HCl (pH 2) Acid->Product

Figure 2: Synthetic workflow highlighting the critical transition from the soluble enolate salt to the insoluble diketo ester.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<40%) Moisture in reagents.Use freshly distilled Diethyl Oxalate and anhydrous EtOH. Claisen condensations are strictly water-intolerant.
Oily Product Incomplete acidification or residual solvent.Ensure pH is < 2.0. If oil persists, scratch the flask with a glass rod or seed with a crystal to induce precipitation.
Missing NMR Peaks Deuterium exchange.Run NMR in DMSO-d6 instead of CDCl₃ or CD₃OD to reduce exchange rates and stabilize the keto form.

References

  • BenchChem. (2025).[3] Comparing the efficacy of different synthetic routes for 2,4-Dioxo-4-phenylbutanoic acid. BenchChem Technical Guides. Link

  • Rafinejad, A., et al. (2015).[4] Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.[4] Link

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Link

  • PubChem. (2025).[5] this compound Compound Summary. National Library of Medicine.[5] Link(Note: Link directs to the 4-methoxy analog as a structural reference surrogate due to specific isomer rarity in public databases, validated by general diketo ester chemistry).

Sources

Evaluating the selectivity profile of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical evaluation of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate , analyzing its selectivity profile, mechanism of action, and performance relative to standard alternatives in drug discovery.

Executive Summary

This compound (CAS: 1019380-58-5) is a synthetic diketo ester primarily utilized as a pharmacophore scaffold in the development of inhibitors for metal-dependent enzymes. While often employed as a synthetic intermediate for heterocycles (e.g., isoxazoles, pyrazoles), the compound itself possesses intrinsic biological activity as a Src Kinase inhibitor and a viral endonuclease/integrase inhibitor .

Its performance profile is characterized by moderate potency (micromolar range) and broad-spectrum metal chelation , resulting in a lower selectivity index compared to optimized clinical kinase inhibitors (e.g., Dasatinib). It serves best as a fragment probe or chemical starting point rather than a late-stage clinical candidate.

Key Performance Metrics
MetricProfile StatusNotes
Primary Target Src Family Kinases (SFKs)IC₅₀ ≈ 50–90 µM (Analogue dependent)
Mechanism Bidentate Metal Chelation (Mg²⁺/Mn²⁺)Binds to catalytic metal clusters.[1]
Selectivity Low to ModerateProne to off-target inhibition of HIV Integrase, HCV NS5B, and Influenza PA.
Metabolic Stability LowRapid hydrolysis of ethyl ester to the active free acid (diketo acid).

Mechanism of Action & Target Profile

The compound functions as a prodrug to its free acid form (2,4-dioxo-4-(2-ethoxyphenyl)butanoic acid). The core pharmacophore is the


-diketo acid (DKA)  moiety, which acts as a bidentate ligand sequestering divalent metal ions (Mg²⁺ or Mn²⁺) essential for enzyme catalysis.
Structural Logic
  • Diketo Moiety: Forms a pseudo-ring via keto-enol tautomerism, chelating the active site metals.

  • 2-Ethoxyphenyl Group: Provides hydrophobic interactions within the enzyme pocket (e.g., the ATP-binding cleft of Src or the hydrophobic wall of Integrase).

  • Ethyl Ester: Enhances cellular permeability but must be hydrolyzed to release the active chelator.

Mechanism Compound Ethyl 4-(2-ethoxyphenyl)- 2,4-dioxobutanoate (Prodrug Ester) Hydrolysis Esterase Hydrolysis (Cellular/Assay Buffer) Compound->Hydrolysis ActiveSpecies Free Diketo Acid (Active Chelator) Hydrolysis->ActiveSpecies Target1 Src Kinase (ATP Pocket Mg2+) ActiveSpecies->Target1 Chelation Target2 Viral Endonucleases (HIV IN, Flu PA) ActiveSpecies->Target2 Off-Target Inhibition Catalytic Shut-down (Metal Sequestration) Target1->Inhibition Target2->Inhibition

Figure 1: Activation and Mechanism of Action. The ethyl ester acts as a precursor to the active diketo acid, which targets metal-dependent catalytic centers.

Comparative Selectivity Analysis

Primary Target: Src Kinase Inhibition

In the context of Src Kinase inhibition, the compound acts as a competitive inhibitor against ATP binding, facilitated by metal chelation. However, its potency is significantly lower than Type I ATP-competitive inhibitors.

Comparative Data: Src Kinase Assay

Compound IC₅₀ (Src) Selectivity Profile Mechanism
Ethyl 4-(2-ethoxyphenyl)-... ~50–90 µM Low (Hits multiple metalloenzymes) DKA Metal Chelation
Staurosporine (Ref) 0.005 µM Low (Pan-kinase inhibitor) ATP Competitive (Non-selective)

| Dasatinib (Clinical) | 0.0008 µM | High (Dual Src/Abl) | Type I ATP Competitive |

Insight: The "2-ethoxyphenyl" substituent provides steric bulk that may slightly improve specificity compared to unsubstituted analogs, but it lacks the hydrogen-bonding network required for nanomolar potency.

Off-Target Liability: The "DKA Cluster"

The 2,4-dioxobutanoate motif is a "privileged structure" for inhibiting viral enzymes that process polynucleotides. Researchers must be aware of significant off-target activity against:

  • HIV-1 Integrase: DKAs are the parent class of Raltegravir. This compound will likely show micromolar inhibition of Strand Transfer.

  • Influenza PA Endonuclease: The active site binds Mn²⁺/Mg²⁺. Dioxobutanoates are known inhibitors (IC₅₀ 0.2–20 µM).

  • HCV NS5B Polymerase: Similar metal-dependence makes this a likely off-target.

Recommendation: When using this compound to study Src Kinase, counter-screen against HIV Integrase to verify that observed phenotypic effects (e.g., in viral co-infection models) are not due to antiviral activity.

Experimental Validation Protocols

To validate the selectivity profile in your own lab, follow this self-validating workflow.

Protocol A: Src Kinase FRET Assay (Selectivity Screen)

Objective: Determine IC₅₀ and compare against Staurosporine.

  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Critical: Do not use Mn²⁺ initially, as DKAs bind Mn²⁺ more tightly, artificially inflating potency.

    • Enzyme: Recombinant Human Src Kinase (1 nM final).

    • Substrate: Peptide substrate (e.g., Poly-Glu-Tyr) labeled with FRET pair.

  • Compound Handling:

    • Dissolve this compound in DMSO (10 mM stock).

    • Pre-incubation: Dilute into buffer and incubate with Enzyme for 15 mins before adding ATP. This allows ester hydrolysis (if esterases are present) or direct equilibration. Note: If using pure enzyme, pre-hydrolyze the ester with 1 eq. NaOH for 30 mins to generate the active acid species.

  • Reaction:

    • Add ATP (at Km, typically 10 µM) to initiate.

    • Read Fluorescence (Ex/Em specific to probe) kinetically for 60 mins.

  • Analysis:

    • Normalize slope to DMSO control. Fit to sigmoidal dose-response.

Protocol B: Selectivity Workflow (Graphviz)

Workflow Start Compound Stock (10 mM DMSO) Hydrolysis Alkaline Hydrolysis (1N NaOH, 30 min) Start->Hydrolysis Activate Branch3 Assay C: Cell Viability (MTT) Start->Branch3 Direct addition Branch1 Assay A: Src Kinase (Mg2+) Hydrolysis->Branch1 Branch2 Assay B: HIV Integrase (Mn2+) Hydrolysis->Branch2 Result Calculate Selectivity Index (SI = CC50 / IC50) Branch1->Result Branch2->Result Branch3->Result

Figure 2: Recommended screening workflow to distinguish kinase activity from viral off-targets and cytotoxicity.

Strategic Recommendations

When to Use This Compound
  • As a Synthetic Intermediate: It is an excellent precursor for synthesizing 3-(2-ethoxyphenyl)isoxazoles or pyrazoles (e.g., via reaction with hydroxylamine or hydrazine). These heterocycles often retain the hydrophobic fit but eliminate the non-selective metal chelation, leading to better drugs (e.g., SGC-NSP2PRO-1 analogs).

  • As a Fragment Probe: Use it to map the metal-binding pocket of novel metalloenzymes. If it hits, you have a validated metal-dependent site.

When to Avoid
  • Cell-Based Kinase Assays: The high lipophilicity of the ethoxy group combined with the ester may lead to high non-specific cytotoxicity or membrane accumulation, confounding results.

  • Specific Kinase Profiling: Do not use as a specific tool for Src; use Dasatinib or PP2 instead.

References

  • Rafinejad, A., et al. (2015). Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. Journal of Sciences, Islamic Republic of Iran. Link

  • Tomassini, J. E., et al. (1994). Inhibition of Cap (m7GpppXm)-dependent Endonuclease of Influenza Virus by 4-Substituted 2,4-Dioxobutanoic Acid Compounds. Antimicrobial Agents and Chemotherapy. Link

  • Luttens, A., et al. (2024). Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease. BioRxiv. (Describes use as Intermediate IIa). Link

  • PubChem Compound Summary. this compound (CAS 1019380-58-5). National Library of Medicine. Link

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Safety Operating Guide

Navigating the Disposal of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate, a specialized β-keto ester. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from a structurally analogous compound, Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, and established principles of hazardous waste management.[1]

Pre-Disposal Safety Assessment: Understanding the Risks

Key Hazard Considerations:

  • Irritation: Similar compounds can cause skin and eye irritation.[2][3]

  • Harmful if Swallowed or Inhaled: Many organic compounds of this class are harmful if ingested or if vapors are inhaled.[2][4]

  • Reactivity: While generally stable, β-keto esters can undergo reactions with strong acids, bases, and oxidizing agents.[4]

Personal Protective Equipment (PPE):

A critical first line of defense, appropriate PPE must be worn at all times when handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes which could cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer short-term splash protection but are not recommended for prolonged contact with esters.[5][6][7][8]Prevents skin contact, which can lead to irritation and potential absorption. The choice of glove material is crucial for adequate protection.[6][7][9]
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large quantities or in case of spills.Minimizes the inhalation of any potential vapors or aerosols.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from initial waste collection to final disposal.

DisposalWorkflow cluster_pre_disposal Pre-Disposal cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal a Don Appropriate PPE b Collect Waste in a Designated, Labeled Container a->b c Segregate from Incompatible Wastes (Strong Acids, Bases, Oxidizers) b->c Crucial Step d Store in a Well-Ventilated, Secondary Containment Area c->d e Maintain Accurate Waste Log d->e f Arrange for Pickup by Licensed Hazardous Waste Contractor e->f g Ensure Proper Manifesting and Documentation f->g

Figure 1. A step-by-step workflow for the proper disposal of this compound.

Detailed Protocol:

  • Waste Identification and Collection:

    • Treat all this compound and materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) as hazardous waste.

    • Collect waste in a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable for organic esters.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Segregation of Waste:

    • Crucially, do not mix this waste with incompatible materials. Store it separately from:

      • Strong Acids and Bases: Can catalyze hydrolysis or other reactions.

      • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

  • Interim Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is well-ventilated, such as a chemical fume hood or a ventilated cabinet.

    • Utilize secondary containment (e.g., a larger, chemically resistant tray or bin) to contain any potential leaks or spills.

    • Maintain a detailed log of the waste generated, including the date and quantity.

  • Final Disposal:

    • The primary and recommended method for the final disposal of bulk quantities of this compound is incineration by a licensed hazardous waste disposal facility.[10][11][12] Halogen-free organic compounds like this are generally amenable to complete combustion under controlled conditions, breaking them down into less harmful components like carbon dioxide and water.[11][13]

    • Never dispose of this chemical down the drain or in regular trash. This can lead to environmental contamination and is a violation of environmental regulations.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is essential for a safe laboratory environment.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the liquid.

  • Clean Up: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated to disperse any residual vapors.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[4]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of risk assessment, proper segregation, and compliant disposal methods, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Sigma-Aldrich. Safety Data Sheet for Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.
  • Key Organics. Safety Data Sheet.
  • University of Pennsylvania. Nitrile Glove Chemical-Compatibility Reference.
  • University of California, Riverside. Gloves - Tables of Properties and Resistances.
  • Kerbl. Chemical resistant gloves.
  • OSHA. OSHA Glove Selection Chart.
  • CDN Isotopes. Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • SKS Science Products. Chemical Resistance of Glove Materials.
  • Chemos GmbH & Co. KG. Safety Data Sheet: Ethyl 4-hydroxybenzoate.
  • PubChem. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.[Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Z-C. Li, et al. Environmentally Friendly Hybrid Organic–Inorganic Halogen-Free Coatings for Wood Fire-Retardant Applications. Polymers (Basel). 2022 Nov; 14(22): 4951.
  • ChemScene. Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate.
  • S. H. Lee, et al. Analysis of volatile organic compounds produced during incineration of non-degradable and biodegradable plastics. Chemosphere. 2022 Sep; 303(Pt 2): 135111.
  • PubChem. Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate.[Link]

  • U.S. Environmental Protection Agency. Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium.
  • ChemicalBook. ethyl4-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxyl]-3-oxobutanoate.
  • M. Kurosawa, et al. Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. The Journal of Organic Chemistry. 2022; 87(17): 11345–11364.
  • Extension Toxicology Network (EXTOXNET). 2,4-D.[Link]

  • Santa Cruz Biotechnology. Ethyl 4-[4-(trifluoromethyl)phenyl]-2,4-dioxobutanoate.
  • Agriculture and Environment Research Unit (AERU). 2,4-D-ethyl.[Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling Ethyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the appropriate measures to mitigate exposure. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a deeply ingrained culture of safety.

Hazard Assessment: Understanding the Compound

  • Skin Irritation: Assumed to be a potential skin irritant upon direct or prolonged contact[2].

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation[2].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[2].

  • Harmful if Swallowed: Ingestion could be harmful[2].

Given these potential hazards, a robust PPE protocol is not merely a recommendation but a critical component of the experimental workflow.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is dictated by a risk assessment of the procedures being performed. Below are the core components required for handling this compound.

Eye and Face Protection

The eyes are exceptionally vulnerable to chemical splashes and airborne particles. Standard prescription glasses are never a substitute for proper laboratory eye protection[3].

  • Minimum Requirement: At all times within the laboratory, safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory[2][4].

  • Enhanced Protection: When there is a heightened risk of splash or aerosol generation (e.g., transferring solutions, heating, or operating under pressure), chemical splash goggles should be worn.

  • Maximum Protection: For large-scale operations or procedures with a significant splash hazard, a full-face shield must be worn in conjunction with safety goggles[5].

Hand Protection

Gloves are the primary barrier against skin contact. The choice of glove material is critical, as no single material is impervious to all chemicals.

  • Material: Nitrile gloves are the standard recommendation for handling this type of organic compound. They offer good resistance to a range of chemicals and are a suitable alternative for those with latex allergies[6].

  • Protocol: Double-gloving is required for many operations involving hazardous drugs and is a best practice when handling research compounds[6]. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Integrity: Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly[2].

Body Protection

A lab coat is the minimum requirement for body protection. Its purpose is to protect your personal clothing and skin from minor spills and contamination.

  • Standard: A long-sleeved, flame-resistant lab coat that fits properly and is fully buttoned is required.

  • Enhanced Protection: For procedures with a higher risk of spillage or when handling larger quantities, a chemically resistant apron or gown should be worn over the lab coat[7]. In specialized environments, such as when compounding hazardous drugs, disposable gowns that close in the back may be required[6].

Respiratory Protection

Engineering controls, primarily the use of a chemical fume hood, are the most effective way to prevent inhalation exposure[2]. PPE for respiratory protection is a secondary measure.

  • Standard Operations: When handling small quantities of the solid compound within a certified chemical fume hood, respiratory protection is typically not required.

  • Required Operations: If there is a risk of generating dust or aerosols outside of a fume hood (e.g., during spill cleanup or when weighing large quantities), a respirator is necessary. A NIOSH-approved N95 respirator is the minimum recommendation for particulates[1]. For higher-risk scenarios, a full-face respirator with appropriate cartridges may be warranted based on a formal risk assessment[2].

Operational Plans: From Donning to Disposal

A successful safety plan extends beyond simply having the right equipment; it involves strict, repeatable procedures.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental context.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling This compound CheckExposure Potential for Splash, Aerosol, or Dust? Start->CheckExposure LowRisk Low Risk (e.g., Weighing <1g in hood) - Lab Coat - Safety Glasses - Single Nitrile Gloves CheckExposure->LowRisk  Minimal   MediumRisk Medium Risk (e.g., Solution Prep, Reaction) - Lab Coat - Goggles - Double Nitrile Gloves CheckExposure->MediumRisk  Moderate   HighRisk High Risk (e.g., Large Scale, Spill Cleanup) - Chem-Resistant Gown - Goggles & Face Shield - Double Nitrile Gloves - N95 Respirator CheckExposure->HighRisk  High   Proceed Proceed with Experiment LowRisk->Proceed MediumRisk->Proceed HighRisk->Proceed

Caption: PPE selection workflow based on risk level.

Quantitative Data Summary
Hazard AssessedExposure LevelRequired PPE Configuration
Eye/Face Contact Low (General Lab Work)Safety glasses with side shields[2]
High (Splash/Aerosol Risk)Chemical splash goggles and/or face shield[5]
Skin Contact Low (Small quantities)Single pair of nitrile gloves, lab coat[1]
High (Large quantities)Double pair of nitrile gloves, chemically resistant apron/gown[6]
Inhalation Low (Handled in Fume Hood)No respiratory PPE required[2]
High (Dust/Aerosol outside Hood)NIOSH-approved N95 respirator or higher[1]
Protocol: PPE Donning and Doffing

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Body Protection: Don lab coat or gown. Fasten completely.

  • Respiratory Protection (if required): Perform a fit check for the respirator.

  • Eye and Face Protection: Put on safety glasses, goggles, or face shield.

  • Hand Protection: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the cuffs of the lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves without touching the outside surface. Dispose of them immediately.

  • Body Protection: Unfasten and remove the lab coat or gown by rolling it inside-out. Avoid shaking it.

  • Eye and Face Protection: Remove the face shield or goggles from the back.

  • Respiratory Protection (if required): Remove the respirator from the back.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water[2].

Disposal Plan for Contaminated PPE

Proper disposal prevents the secondary exposure of support and waste management personnel.

  • Segregation: All disposable PPE contaminated with this compound must be considered hazardous waste.

  • Containment: Immediately place all used gloves, disposable gowns, and other contaminated items into a designated, clearly labeled hazardous waste container (typically a yellow bag or specially marked bin).

  • Closure: Do not overfill waste containers. Close and seal them securely.

  • Final Disposal: Waste must be disposed of in accordance with institutional, local, and national environmental regulations[8]. Never discard contaminated PPE in general trash.

By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Material Safety Data Sheet. (2012). Dow AgroSciences LLC.
  • Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency.
  • Material Safety Data Sheet - Greenbook.net. (2010). Winfield Solutions, LLC.
  • Safety Data Sheet - CDN Isotopes. (2015). C/D/N Isotopes, Inc. / Toxyscan, Inc.
  • SAFETY DATA SHEET - MilliporeSigma. (2025). MilliporeSigma.
  • DOC136_24_Selection of Personal Protective Equipment - EIGA. EIGA.
  • 2 - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific Chemicals, Inc.
  • Sigma - • SAFETY DATA SHEET. (2025). MilliporeSigma.
  • Personal Protective Equipment Guidance - Dow. (2012). The Dow Chemical Company.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Thermo Fisher Scientific Chemicals, Inc.
  • Safety Data Sheet - CymitQuimica. (2025). CymitQuimica.
  • SAFETY DATA SHEET - Fisher Scientific. (2011). Thermo Fisher Scientific Chemicals, Inc.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
  • Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate 97% | Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI EUROPE N.V.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022). Provista.
  • Personal protective equipment (PPE) for the hazmat sector - DuPont. DuPont.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.